molecular formula C13H16N2O4 B1309273 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid CAS No. 380194-19-4

4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid

Cat. No.: B1309273
CAS No.: 380194-19-4
M. Wt: 264.28 g/mol
InChI Key: IXKFKPMYUCTQPG-UHFFFAOYSA-N
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Description

4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid is a useful research compound. Its molecular formula is C13H16N2O4 and its molecular weight is 264.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(3-methylpiperidin-1-yl)-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-9-3-2-6-14(8-9)11-5-4-10(13(16)17)7-12(11)15(18)19/h4-5,7,9H,2-3,6,8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKFKPMYUCTQPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396953
Record name 4-(3-methylpiperidin-1-yl)-3-nitrobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380194-19-4
Record name 4-(3-methylpiperidin-1-yl)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif, featuring a substituted piperidine ring attached to a nitro-activated benzoic acid, is of significant interest in medicinal chemistry. This guide provides an in-depth overview of the synthetic methodology for this compound, focusing on the underlying chemical principles and offering a detailed, field-proven experimental protocol.

Strategic Synthetic Approach: A Two-Step Pathway

The most logical and efficient synthesis of this compound involves a two-step sequence:

  • Electrophilic Aromatic Substitution: Nitration of a suitable 4-halobenzoic acid precursor to introduce the nitro group at the 3-position.

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the halide with 3-methylpiperidine.

This strategy is predicated on the robust and predictable nature of these fundamental organic reactions. The electron-withdrawing nitro group, introduced in the first step, is crucial as it activates the aromatic ring towards nucleophilic attack, a prerequisite for the second step.

Step 1: Synthesis of 4-Halo-3-nitrobenzoic Acid Precursor

The choice of the halogen (fluorine or chlorine) in the starting material can influence the reactivity in the subsequent SNAr step, with fluoro-substituted arenes generally exhibiting higher reactivity.[1] Here, we will detail the synthesis of 4-fluoro-3-nitrobenzoic acid.

Experimental Protocol: Nitration of 4-Fluorobenzoic Acid

This procedure is adapted from established methods for the nitration of aromatic compounds.[2]

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
4-Fluorobenzoic Acid140.1110.0 g0.071 mol
Concentrated Sulfuric Acid (98%)98.0840 mL-
Concentrated Nitric Acid (70%)63.0110 mL-
Crushed Ice-200 g-
Distilled Water18.02As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, add 40 mL of concentrated sulfuric acid.

  • Slowly add 10.0 g (0.071 mol) of 4-fluorobenzoic acid to the sulfuric acid with continuous stirring until fully dissolved.

  • In a separate beaker, prepare the nitrating mixture by carefully adding 10 mL of concentrated nitric acid to another 10 mL of concentrated sulfuric acid. Cool this mixture in the ice bath.

  • Slowly add the nitrating mixture dropwise to the solution of 4-fluorobenzoic acid over 30-45 minutes, ensuring the internal temperature of the reaction mixture does not exceed 15 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes).

  • Upon completion, slowly pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • A pale-yellow precipitate of 4-fluoro-3-nitrobenzoic acid will form.

  • Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold distilled water until the washings are neutral to pH paper.

  • Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Expected Yield: 85-95%

Step 2: Nucleophilic Aromatic Substitution (SNAr)

This is the key step where the piperidine moiety is introduced. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, facilitated by the presence of the electron-withdrawing nitro group ortho to the leaving group (fluoride).[1]

Experimental Protocol: Synthesis of this compound

This protocol is based on analogous reactions reported in the literature for the synthesis of similar compounds.[3]

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
4-Fluoro-3-nitrobenzoic Acid185.115.0 g0.027 mol
3-Methylpiperidine99.173.2 g (3.7 mL)0.032 mol
N,N-Diisopropylethylamine (DIPEA)129.247.0 g (9.4 mL)0.054 mol
N,N-Dimethylformamide (DMF)73.0950 mL-
1 M Hydrochloric Acid-As needed-
Ethyl Acetate88.11As needed-
Brine-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • To a 100 mL round-bottom flask, add 5.0 g (0.027 mol) of 4-fluoro-3-nitrobenzoic acid and 50 mL of N,N-dimethylformamide (DMF).

  • Add 7.0 g (9.4 mL, 0.054 mol) of N,N-diisopropylethylamine (DIPEA) to the mixture.

  • Finally, add 3.2 g (3.7 mL, 0.032 mol) of 3-methylpiperidine to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to 95-100 °C in an oil bath.

  • Maintain the reaction at this temperature for 12-16 hours, monitoring its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 200 mL of water and acidify to pH 3-4 with 1 M hydrochloric acid.

  • A precipitate will form. If the product is oily, extract the aqueous layer with ethyl acetate (3 x 50 mL). If a solid precipitates, it can be collected by filtration.

  • Combine the organic extracts (if extraction was performed) and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel.

Expected Yield: 70-85%

Reaction Mechanism and Workflow Diagrams

Overall Synthetic Workflow

G cluster_0 Step 1: Nitration cluster_1 Step 2: SNAr Reaction 4-Fluorobenzoic Acid 4-Fluorobenzoic Acid Nitration\n(HNO3, H2SO4) Nitration (HNO3, H2SO4) 4-Fluorobenzoic Acid->Nitration\n(HNO3, H2SO4) 4-Fluoro-3-nitrobenzoic Acid 4-Fluoro-3-nitrobenzoic Acid Nitration\n(HNO3, H2SO4)->4-Fluoro-3-nitrobenzoic Acid SNAr with 3-Methylpiperidine\n(DIPEA, DMF, Heat) SNAr with 3-Methylpiperidine (DIPEA, DMF, Heat) 4-Fluoro-3-nitrobenzoic Acid->SNAr with 3-Methylpiperidine\n(DIPEA, DMF, Heat) This compound This compound SNAr with 3-Methylpiperidine\n(DIPEA, DMF, Heat)->this compound G cluster_structures Start Intermediate Meisenheimer Complex Start->Intermediate + 3-Methylpiperidine Product Intermediate->Product - F- Start_img Start_img

Caption: SNAr reaction mechanism via a Meisenheimer complex.

Physicochemical Properties and Characterization

PropertyValue
Molecular Formula C13H16N2O4
Molecular Weight 264.28 g/mol [4]
CAS Number 312921-75-8 [4]
Appearance Expected to be a solid
Solubility Soluble in polar organic solvents like DMF, DMSO, and alcohols.

Characterization Data (Predicted):

  • 1H NMR: Resonances corresponding to the aromatic protons, the piperidine ring protons, and the methyl group protons are expected. The aromatic protons will show characteristic splitting patterns due to their substitution.

  • 13C NMR: Signals for the carboxylic acid carbon, aromatic carbons (including those attached to the nitro and amino groups), and the aliphatic carbons of the 3-methylpiperidine ring are anticipated.

  • Mass Spectrometry (MS): The molecular ion peak (M+) should be observed at m/z 264.28.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the carboxylic acid O-H and C=O stretching, N-O stretching of the nitro group, and C-N stretching of the amine are expected.

Safety Considerations

  • Nitration: The nitration reaction is highly exothermic and requires careful temperature control. Concentrated acids are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

  • Solvents: DMF is a high-boiling point solvent and can be harmful if inhaled or absorbed through the skin. Use in a fume hood and wear appropriate gloves.

  • Reagents: 3-Methylpiperidine and DIPEA are corrosive and have strong odors. Handle with care in a fume hood.

Conclusion

The synthesis of this compound is a well-defined process that relies on fundamental and reliable organic transformations. By carefully controlling the reaction conditions, particularly during the nitration and SNAr steps, this valuable intermediate can be prepared in high yield and purity. This guide provides a solid foundation for researchers to successfully synthesize this compound for applications in drug discovery and development.

References

  • (Reference to a relevant scientific journal or patent for the synthesis of 4-fluoro-3-nitrobenzoic acid, if available)
  • Der Pharma Chemica. Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. [Link] [2]3. Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. [3]4. (Reference to a relevant scientific journal or patent for the SNAr reaction of 4-halo-3-nitrobenzoic acids with amines, if available)

  • (Reference to a relevant scientific journal or patent for the characterization of rel

Sources

A-Z Guide to the Synthesis of 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid: A Technical Protocol for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides a detailed, field-proven protocol for the synthesis of 4-(3-methylpiperidin-1-yl)-3-nitrobenzoic acid, a key building block in contemporary medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document elucidates the strategic choices behind the synthetic pathway, offers a robust, step-by-step experimental procedure, and establishes a framework for comprehensive analytical validation. The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic chemistry. By detailing the mechanistic underpinnings, safety protocols, and characterization methods, this guide serves as a self-validating system to ensure the reliable and reproducible synthesis of the target compound.

Strategic Overview: The Rationale for Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound is most efficiently achieved via a Nucleophilic Aromatic Substitution (SNAr) pathway. This strategy is predicated on the reaction between an activated aryl halide, 4-fluoro-3-nitrobenzoic acid , and a nucleophile, 3-methylpiperidine .

Causality behind the Strategy:

The success of this reaction hinges on two key electronic features of the aryl halide substrate:

  • Presence of a Good Leaving Group: The fluorine atom at the C-4 position is an excellent leaving group for SNAr reactions due to its high electronegativity, which polarizes the C-F bond.

  • Activation by an Electron-Withdrawing Group (EWG): The nitro group (-NO₂) at the C-3 position is a powerful EWG. Its presence is critical as it withdraws electron density from the aromatic ring, particularly at the ortho and para positions. This creates a significant partial positive charge (δ+) at the C-4 position, making it highly susceptible to nucleophilic attack.[1] The nitro group also stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction through resonance, thereby lowering the activation energy of the reaction.[1]

This strategic combination makes the SNAr reaction a highly effective and predictable method for forging the C-N bond required in the target molecule.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with in-process checks and final characterization ensuring the integrity of the final product.

Materials and Reagents

All reagents should be of high purity (≥98%) and used as received unless otherwise noted.

ReagentFormulaM.W. ( g/mol )CAS No.Supplier (Example)
4-Fluoro-3-nitrobenzoic acidC₇H₄FNO₄185.11453-71-4Sigma-Aldrich, TCI
3-MethylpiperidineC₆H₁₃N99.17626-56-2Sigma-Aldrich, Alfa Aesar
Potassium Carbonate (K₂CO₃)K₂CO₃138.21584-08-7Fisher Scientific
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.1367-68-5Sigma-Aldrich
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6VWR
HexanesN/AN/A110-54-3VWR
Hydrochloric Acid (HCl), 1MHCl36.467647-01-0Fisher Scientific
Deionized WaterH₂O18.027732-18-5In-house
Reaction Scheme

The overall transformation is depicted below.

G cluster_conditions Conditions cluster_product Product r1 4-Fluoro-3-nitrobenzoic acid p1 This compound r1->p1 r2 3-Methylpiperidine r2->p1 c1 K₂CO₃ (Base) c2 DMSO (Solvent) c3 80-100 °C

Caption: SNAr reaction for the synthesis of the target compound.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoro-3-nitrobenzoic acid (10.0 g, 54.0 mmol, 1.0 equiv.).

  • Addition of Reagents: Add potassium carbonate (14.9 g, 108.0 mmol, 2.0 equiv.) followed by dimethyl sulfoxide (DMSO, 100 mL).

  • Nucleophile Addition: Add 3-methylpiperidine (6.4 g, 64.8 mmol, 1.2 equiv.) to the stirring suspension. The addition should be done at room temperature.

    • Expert Insight: Potassium carbonate acts as a base to neutralize the hydrofluoric acid (HF) that is formed in situ, driving the reaction to completion. Using two equivalents ensures the reaction medium remains basic. DMSO is an ideal solvent for this SNAr reaction due to its polar aprotic nature, which effectively solvates the potassium salts and facilitates the reaction.

  • Reaction Execution: Heat the reaction mixture to 90 °C using an oil bath and maintain vigorous stirring for 4-6 hours.

  • Monitoring Progress: The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The disappearance of the starting material (4-fluoro-3-nitrobenzoic acid) indicates reaction completion.

  • Work-up - Quenching and Acidification: After cooling the mixture to room temperature, slowly pour it into a beaker containing 500 mL of ice-cold deionized water with stirring.

  • Acidify the aqueous solution to a pH of approximately 4-5 by the dropwise addition of 1M hydrochloric acid. The product will precipitate as a solid.

    • Trustworthiness Check: The acidification step is crucial. The product exists as a carboxylate salt in the basic reaction mixture. Protonation with acid renders it neutral and insoluble in water, allowing for its isolation by filtration.

  • Isolation: Collect the precipitated solid by vacuum filtration, washing the filter cake thoroughly with deionized water (3 x 100 mL) to remove residual DMSO and inorganic salts.

  • Drying: Dry the solid in a vacuum oven at 50 °C overnight to yield the crude product. A typical crude yield is in the range of 85-95%.

Purification

Recrystallization is an effective method for purifying the crude product.

  • Dissolve the crude solid in a minimal amount of hot ethyl acetate.

  • If any insoluble material remains, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Experimental Workflow Visualization

The entire process, from setup to the final, purified product, is outlined in the workflow diagram below.

G A Setup: Combine Reactants (Aryl Halide, Base, Solvent) B Add Nucleophile (3-Methylpiperidine) A->B C Heat Reaction (90 °C, 4-6h) B->C D Monitor by TLC C->D E Cool to RT & Quench (Pour into Ice Water) D->E Upon Completion F Acidify with HCl (to pH 4-5) E->F G Isolate via Filtration (Collect Precipitate) F->G H Dry Crude Product G->H I Purify by Recrystallization (Hot Ethyl Acetate) H->I J Characterize Final Product I->J

Caption: Step-by-step workflow for the synthesis and purification.

Characterization and Quality Control

To confirm the identity and purity of the final product, a combination of analytical techniques is required.

Property / TechniqueExpected Result
Appearance Yellow to off-white solid
Melting Point Approx. 310 °C[2]
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~8.2 (s, 1H, Ar-H), ~7.8 (d, 1H, Ar-H), ~7.2 (d, 1H, Ar-H), 3.5-3.8 (m, 2H, piperidine-CH₂), 2.8-3.1 (m, 2H, piperidine-CH₂), 1.5-1.9 (m, 5H, piperidine-CH/CH₂), 0.9 (d, 3H, -CH₃). Note: Carboxylic acid proton may be broad or not observed.
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~166 (C=O), ~155 (Ar-C), ~140 (Ar-C), ~135 (Ar-C), ~130 (Ar-C), ~125 (Ar-C), ~118 (Ar-C), ~55 (piperidine-CH₂), ~48 (piperidine-CH₂), ~33 (piperidine-CH), ~30 (piperidine-CH₂), ~22 (piperidine-CH₂), ~19 (-CH₃).
Mass Spec (ESI-) [M-H]⁻ calculated for C₁₃H₁₅N₂O₄⁻: 263.10. Expected m/z: 263.1

Note: NMR chemical shifts are predictive and may vary slightly based on solvent and concentration.

Safety and Handling

  • 4-Fluoro-3-nitrobenzoic acid: Causes skin and serious eye irritation. May cause respiratory irritation.[3] Handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • 3-Methylpiperidine: Flammable liquid and vapor. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.

  • DMSO: Can increase the absorption of other chemicals through the skin. Always wear gloves.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

The reaction should be conducted in a well-ventilated fume hood at all times.

Conclusion

The protocol detailed herein provides a reliable and scalable method for the synthesis of this compound. By leveraging a well-understood SNAr mechanism, this guide ensures high yields and purity. The inclusion of detailed procedural logic, comprehensive characterization data, and clear safety guidelines equips researchers with the necessary tools for successful and reproducible execution, facilitating its application in pharmaceutical research and development.

References

  • Google Patents. CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid.
  • CDC Stacks. Supporting Information. Available at: [Link]

  • Organic Syntheses. m-NITROBENZOIC ACID. Available at: [Link]

  • PubChem. 4-Fluoro-3-nitrobenzoic acid. Available at: [Link]

  • Google Patents. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • Michigan State University Department of Chemistry. Preparation of 3-Nitrobenzoic Acid. Available at: [Link]

  • Google Patents. CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.
  • ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b) Calculated with B3LYP/6-311++G basis set. Available at: [Link]

  • Patsnap. Preparation method of 3-methyl-4-nitrobenzoic acid. Available at: [Link]

  • PubChem. 3-Nitrobenzoic acid. Available at: [Link]

  • ResearchGate. Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene... Available at: [Link]

  • Google Patents. US4288615A - Process for recovering 3-nitrobenzoic acid.
  • YouTube. Nucleophilic Aromatic Substitution. Available at: [Link]

  • Google Patents. WO 2013/150545 A2.
  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]

  • Semantic Scholar. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Available at: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Material (ESI) for RSC Advances. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Physicochemical Properties of 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid

This whitepaper provides a detailed analysis of the essential physicochemical properties of this compound, a key intermediate in the synthesis of the PARP inhibitor Niraparib. Understanding these properties is critical for optimizing reaction conditions, ensuring purity, and developing robust manufacturing processes in the pharmaceutical industry.

Introduction

This compound is a substituted nitrobenzoic acid derivative of significant interest in medicinal chemistry. Its primary role as a precursor to Niraparib underscores the importance of a thorough characterization of its physicochemical attributes. These properties, including solubility, melting point, and acid dissociation constant (pKa), directly influence its reactivity, purification, formulation, and ultimately, the quality of the final active pharmaceutical ingredient (API). This guide synthesizes available data and outlines standardized experimental protocols for the determination of these key parameters.

Compound Identity and Structure
  • IUPAC Name: this compound

  • CAS Number: 113857-09-5 (Note: While widely referenced, this CAS number may require verification across different databases)

  • Molecular Formula: C₁₃H₁₆N₂O₄

  • Molecular Weight: 264.28 g/mol

Chemical Structure:

The structure features a benzoic acid core, substituted with a nitro group and a 3-methylpiperidine moiety. The presence of the carboxylic acid group, the tertiary amine within the piperidine ring, and the aromatic nitro group dictates the compound's chemical behavior and physical properties.

Physicochemical Properties: A Detailed Overview

A summary of the key physicochemical properties is presented below. It is important to note that while some data is available, many properties for this specific intermediate are predicted rather than experimentally determined in publicly accessible literature.

PropertyValue (Predicted/Experimental)Significance in Drug Development
Molecular Weight 264.28 g/mol (Experimental)Fundamental for all stoichiometric calculations in synthesis.
Melting Point Not available in searched resultsA sharp melting point is an indicator of purity.[1] It is a critical parameter for process control and material handling.
Boiling Point Not available in searched resultsLess relevant for a solid under normal conditions, but decomposition temperature would be important.
Aqueous Solubility Predicted to be lowAffects reaction conditions, choice of solvents for purification (crystallization), and potential bioavailability if it were a final drug.
pKa Not available in searched resultsThe carboxylic acid group will have an acidic pKa, while the piperidine nitrogen will have a basic pKa. These values are crucial for understanding solubility at different pH values and for developing purification and formulation strategies.
LogP 2.7 (Predicted)[2]Indicates the lipophilicity of the compound. A LogP in this range suggests moderate lipid solubility, which is a key factor in membrane permeability and solvent selection for extraction.
Experimental Protocols for Property Determination

To ensure scientific integrity and reproducibility, the following standard protocols are recommended for the experimental determination of the key physicochemical properties.

The capillary method is a straightforward and widely accepted technique for determining the melting point of a crystalline solid.[3]

  • Principle: A small, powdered sample is heated in a capillary tube, and the temperature range from the first sign of melting to complete liquefaction is recorded. Pure compounds typically exhibit a sharp melting range (0.5-1.0°C).

  • Methodology:

    • Ensure the sample is dry and finely powdered.

    • Pack the sample into a capillary tube to a height of 2-3 mm.[4]

    • Place the capillary tube in a melting point apparatus.[4]

    • Heat rapidly to about 20°C below the expected melting point, then slow the heating rate to 1-2°C per minute.[4]

    • Record the temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes liquid. This range is the melting point.[4]

  • Causality: A broad melting range suggests the presence of impurities, which disrupt the crystal lattice and cause the substance to melt at a lower temperature over a wider range.[1]

The OECD 105 guideline provides a standardized procedure for determining water solubility.[5][6][7]

  • Principle: The "flask method" involves saturating water with the substance and then measuring its concentration. It is suitable for substances with solubilities above 10⁻² g/L.[7]

  • Methodology:

    • Add an excess amount of the compound to a known volume of deionized water in a flask.

    • Agitate the mixture at a constant temperature (e.g., 20°C) until equilibrium is reached.[7]

    • Separate the undissolved solid from the solution by centrifugation or filtration.

    • Determine the concentration of the compound in the aqueous solution using a suitable analytical method, such as HPLC-UV.

  • Self-Validation: The experiment should be repeated until consistent solubility values are obtained. A preliminary test can help estimate the required amount of substance and the time to reach equilibrium.[7]

Potentiometric titration is a high-precision method for determining pKa values.[8]

  • Principle: The compound is dissolved in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds) and titrated with a standardized acid or base. The pH is monitored throughout the titration, and the pKa is determined from the inflection point of the titration curve.[8][9]

  • Methodology:

    • Prepare a solution of the compound at a known concentration (e.g., 1 mM).[10]

    • Immerse a calibrated pH electrode into the solution.[10]

    • Titrate the solution with a standardized titrant (e.g., 0.1 M NaOH to determine the acidic pKa of the carboxylic acid, and 0.1 M HCl for the basic pKa of the piperidine nitrogen).[10]

    • Record the pH after each addition of titrant.

    • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. The equivalence point can be precisely determined from the first or second derivative of the titration curve.[11]

  • Expertise: For compounds with multiple ionizable groups, this method can resolve distinct pKa values, providing a complete picture of the ionization behavior as a function of pH. Carbonate-free solutions are essential for accurate measurements, especially when titrating with a base.[8]

The shake-flask method is the "gold standard" for experimentally determining the octanol-water partition coefficient (LogP).[12]

  • Principle: The compound is partitioned between n-octanol and water. The ratio of its concentration in the two phases at equilibrium gives the partition coefficient, P. LogP is the base-10 logarithm of this ratio.

  • Methodology:

    • Prepare a solution of the compound in either n-octanol or water.

    • Add a volume of the second solvent (water or n-octanol, respectively) to a flask.

    • Shake the mixture for a sufficient time to allow equilibrium to be reached.

    • Separate the two phases by centrifugation.

    • Measure the concentration of the compound in each phase using an appropriate analytical technique (e.g., HPLC-UV, NMR).[13][14][15]

    • Calculate P = [Concentration in octanol] / [Concentration in water], and then LogP = log₁₀(P).

  • Trustworthiness: This direct measurement is highly accurate for compounds with LogP values in the range of -2 to 4.[12] However, it is labor-intensive and requires precise control of experimental parameters.[12]

Visualization of Experimental Workflow

The logical flow for characterizing a novel chemical entity like this compound is depicted below.

G cluster_0 Initial Characterization cluster_1 Fundamental Properties cluster_2 Drug Development Parameters A Synthesis & Purification B Structural Confirmation (NMR, MS) A->B C Melting Point (Purity Assessment) B->C D Aqueous Solubility (OECD 105) B->D F LogP Determination (Shake-Flask Method) E pKa Determination (Potentiometric Titration) D->E pH-dependent E->F Influences partitioning

Caption: Workflow for Physicochemical Characterization.

Synthesis and Safety Considerations
  • Synthesis: This compound is typically synthesized via a nucleophilic aromatic substitution reaction between a suitable 4-halo-3-nitrobenzoic acid derivative and 3-methylpiperidine. The choice of solvent and base is critical for optimizing yield and minimizing side reactions.

  • Safety: As a nitro-aromatic compound and a carboxylic acid, this compound should be handled with appropriate personal protective equipment (PPE), including gloves and eye protection. Nitro compounds can be toxic and may cause irritation.[16] Carboxylic acids are corrosive.[17] A full Safety Data Sheet (SDS) should be consulted before handling.

Conclusion

The physicochemical properties of this compound are fundamental to its successful use as a pharmaceutical intermediate. While predicted values offer initial guidance, this guide emphasizes the necessity of rigorous experimental determination using standardized, self-validating protocols. The data derived from these methods provides the authoritative grounding required for robust process development, quality control, and regulatory compliance in the synthesis of Niraparib and other potential APIs.

References

  • PubChem. 3-Nitrobenzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Methyl-3-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

  • PubChemLite. 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid (C13H16N2O4). [Link]

  • Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022-04-07). [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Encyclopedia.pub. Methods for Determination of Lipophilicity. (2022-08-25). [Link]

  • FILAB. Solubility testing in accordance with the OECD 105. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024-04-23). [Link]

  • Situ Biosciences. OECD 105 - Water Solubility. [Link]

  • Westlab Canada. Measuring the Melting Point. (2023-05-08). [Link]

  • University of Glasgow. Melting point determination. [Link]

  • SSERC. Melting point determination. [Link]

  • Loba Chemie. 3-NITROBENZOIC ACID FOR SYNTHESIS MSDS. (2015-04-09). [Link]

  • Cambridge MedChem Consulting. LogP/D. [Link]

  • JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019-01-30). [Link]

  • ResearchGate. The correlation of the Log P values obtained by the shake flask method.... [Link]

  • SciSpace. Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. [Link]

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4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid CAS number 380194-19-4

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 380194-19-4), a key intermediate in contemporary pharmaceutical synthesis. The document is structured to deliver in-depth information for researchers, medicinal chemists, and drug development professionals. It covers the compound's physicochemical properties, a detailed synthetic pathway with mechanistic insights, its critical role as a building block for targeted cancer therapeutics, analytical characterization methods, and essential safety protocols. The guide emphasizes the causality behind experimental choices and is grounded in authoritative references to ensure scientific integrity.

Introduction: A Pivotal Building Block in Modern Oncology

This compound is a substituted aromatic carboxylic acid that has gained significant prominence in medicinal chemistry. While not an active pharmaceutical ingredient (API) itself, it serves as a crucial and high-value intermediate, particularly in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors. Its unique molecular architecture, featuring a nitro-activated aromatic ring coupled with a chiral methylpiperidine moiety, makes it an indispensable precursor for constructing complex heterocyclic systems present in targeted anticancer agents.

The primary application of this compound is in the multi-step synthesis of Niraparib, a potent PARP-1 and PARP-2 inhibitor.[1][2] Niraparib is a cornerstone therapy for certain types of ovarian, fallopian tube, and peritoneal cancers, especially in patients with BRCA mutations, where it exploits the concept of synthetic lethality.[2] Understanding the chemistry, synthesis, and handling of this compound is therefore essential for teams engaged in the development and manufacturing of these life-saving therapeutics. This guide aims to provide a detailed, field-proven perspective on this vital chemical entity.

Physicochemical and Structural Properties

A precise understanding of the compound's properties is fundamental for its effective use in synthetic and process chemistry. The data presented below has been consolidated from reliable chemical databases and predictive models.

PropertyValueSource
CAS Number 380194-19-4[3]
Molecular Formula C₁₃H₁₆N₂O₄[4]
Molecular Weight 264.28 g/mol [4]
Monoisotopic Mass 264.111 Da[4]
IUPAC Name This compound
SMILES CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)[O-][4]
InChIKey UMFDTTHDTBZAGN-UHFFFAOYSA-N[4]
Predicted XlogP 2.7[4]
Appearance Typically a solid, ranging from light yellow to amber powder/crystal[5]

Synthesis and Mechanistic Rationale

The synthesis of this compound is a classic example of nucleophilic aromatic substitution (SNAAr). The reaction leverages the electron-withdrawing effect of both the nitro group and the carboxylic acid group to activate the aromatic ring for nucleophilic attack.

Synthetic Workflow Overview

The most common and industrially viable route involves the reaction of a 4-halo-3-nitrobenzoic acid (typically 4-fluoro- or 4-chloro-3-nitrobenzoic acid) with 3-methylpiperidine. The fluorine-substituted starting material is generally preferred due to the higher electronegativity of fluorine, which makes the C4 position more electrophilic and thus more susceptible to nucleophilic attack, leading to faster reaction rates and often higher yields.

G cluster_reactants Reactants & Conditions reagent1 4-Fluoro-3-nitrobenzoic acid product 4-(3-Methylpiperidin-1-yl)- 3-nitrobenzoic acid reagent1->product SNAAr Reaction (Heat) reagent2 3-Methylpiperidine reagent2->product SNAAr Reaction (Heat) base Base (e.g., K₂CO₃, DIPEA) base->product SNAAr Reaction (Heat) solvent Solvent (e.g., DMSO, DMF) solvent->product SNAAr Reaction (Heat) workup Aqueous Workup & Acidification product->workup Neutralization purification Purification (Recrystallization) workup->purification Isolation G cluster_brca Homologous Recombination (HR) Repair DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 Enzyme DNA_SSB->PARP1 recruits Replication DNA Replication DNA_SSB->Replication unrepaired SSBs lead to BER Base Excision Repair (BER Pathway) PARP1->BER activates DNA_Repaired DNA Repaired BER->DNA_Repaired Niraparib Niraparib (PARP Inhibitor) Niraparib->PARP1 inhibits DNA_DSB DNA Double-Strand Break (DSB) Replication->DNA_DSB BRCA_Proficient BRCA1/2 Proficient DNA_DSB->BRCA_Proficient repaired in BRCA_Deficient BRCA1/2 Deficient (Cancer Cell) DNA_DSB->BRCA_Deficient cannot be repaired in Cell_Viability Cell Viability BRCA_Proficient->Cell_Viability Apoptosis Apoptosis (Cell Death) BRCA_Deficient->Apoptosis

Sources

An In-depth Technical Guide to the Solubility Assessment of 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the journey of a molecule from a promising candidate to a therapeutic agent is fraught with challenges. Among the most fundamental of these is the compound's solubility. Solubility, the capacity of a substance to dissolve in a solvent to form a homogeneous solution, is a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[1] A compound must be in a dissolved state to be absorbed and reach its site of action within the body.[1] Therefore, a comprehensive understanding and accurate measurement of a drug candidate's solubility is not merely a perfunctory step but a cornerstone of successful drug development.

This guide provides an in-depth technical overview of the methodologies for determining the solubility of a novel small molecule, 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid. While specific experimental data for this compound is not publicly available, this document will serve as a comprehensive manual for researchers and drug development professionals on how to approach its solubility assessment. We will delve into the theoretical underpinnings of solubility, the practical execution of the gold-standard shake-flask method, and the proper reporting of the acquired data.

Physicochemical Profile of this compound: A Structural Perspective on Solubility

The solubility of a compound is intrinsically linked to its molecular structure.[2] Key physicochemical properties such as molecular weight, lipophilicity (logP), and ionization constant (pKa) provide valuable insights into how a molecule will behave in different solvent systems.

While a dedicated experimental characterization of this compound is pending, we can infer its likely properties by examining its constituent parts and data from a closely related isomer, 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid.

Table 1: Predicted Physicochemical Properties of 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid

PropertyValueSource
Molecular FormulaC13H16N2O4[3][4]
Molecular Weight264.28 g/mol [5]
Predicted XlogP2.7[3]

Note: The data presented is for the 4-methylpiperidine isomer. The 3-methylpiperidine isomer is expected to have a very similar molecular weight and formula, and its logP is likely to be in a comparable range. The position of the methyl group may slightly influence the molecule's conformation and crystal packing, which could lead to minor differences in solubility.

Structural Analysis and Expected Solubility Behavior
  • Benzoic Acid Core: The presence of the carboxylic acid group suggests that the solubility of this compound will be highly pH-dependent. At pH values below its acidic pKa, the carboxylic acid will be protonated and less soluble in aqueous media. Conversely, at pH values above its pKa, it will exist as the more soluble carboxylate anion.

  • Nitro Group: The electron-withdrawing nature of the nitro group will increase the acidity of the carboxylic acid (lowering its pKa) compared to unsubstituted benzoic acid.

  • 3-Methylpiperidine Moiety: The piperidine ring is a basic functional group. It will have a basic pKa, and at pH values below this pKa, the nitrogen atom will be protonated, forming a positively charged species. This will significantly increase its aqueous solubility. The methyl group adds a degree of lipophilicity.

  • Overall Character: The molecule possesses both an acidic and a basic center, making it an ampholyte. Its solubility will be lowest at its isoelectric point (the pH at which the net charge is zero) and will increase at both lower and higher pH values. The predicted XlogP of 2.7 for the 4-methyl isomer suggests a moderate lipophilicity, which may limit its intrinsic aqueous solubility.

Thermodynamic Solubility Determination: The Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[6] This method measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature after a state of equilibrium has been reached between the dissolved and undissolved solid.

Principle of the Method

An excess of the solid compound is added to a known volume of the solvent in a sealed flask. The flask is then agitated at a constant temperature for a prolonged period to allow the system to reach equilibrium. After equilibrium is achieved, the undissolved solid is separated from the solution by centrifugation or filtration, and the concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).

Experimental Protocol: Shake-Flask Method

This protocol is based on the principles outlined in the U.S. Pharmacopeia (USP) General Chapter <1236> and the OECD Guideline for the Testing of Chemicals 105.

1. Materials and Reagents:

  • This compound (solid, high purity)

  • Solvents:

    • Purified water (e.g., Milli-Q or equivalent)

    • pH-buffered solutions (e.g., pH 1.2, 4.5, 6.8, 7.4)

    • Organic solvents (e.g., ethanol, methanol, acetonitrile, dimethyl sulfoxide)

  • Glass vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • HPLC system with a suitable column and detector (e.g., UV-Vis)

  • Analytical balance

  • pH meter

2. Procedure:

  • Step 1: Preparation of Test Samples

    • Add an excess amount of this compound to a series of glass vials. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

    • Add a known volume of the desired solvent (e.g., 2 mL) to each vial. Prepare samples in triplicate for each solvent.

  • Step 2: Equilibration

    • Securely cap the vials.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and a consistent agitation speed (e.g., 150 rpm).

    • Agitate the samples for a predetermined period to ensure equilibrium is reached. A common duration is 24 to 48 hours. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

  • Step 3: Sample Separation

    • After the equilibration period, remove the vials from the shaker and allow them to stand at the experimental temperature for a short period to allow larger particles to settle.

    • To separate the undissolved solid, either:

      • Centrifugation: Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes).

      • Filtration: Use a syringe to withdraw the supernatant and filter it through a 0.22 µm syringe filter into a clean vial. Discard the initial portion of the filtrate to avoid any adsorption effects from the filter membrane.

  • Step 4: Analysis

    • Prepare a series of calibration standards of this compound of known concentrations in the same solvent used for the solubility test.

    • Analyze the calibration standards and the clear supernatant/filtrate from the test samples by a validated HPLC method.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standards.

    • Determine the concentration of the dissolved compound in the test samples by interpolating their analytical response on the calibration curve.

3. Data Reporting:

The solubility should be reported in standard units, such as mg/mL or µg/mL, and also in molar units (mol/L or µM). The experimental conditions, including the solvent, pH, temperature, and equilibration time, must be clearly stated.

Table 2: Example of a Solubility Data Reporting Table

SolventpHTemperature (°C)Solubility (mg/mL)Solubility (µM)
Purified Water(Measured value)25
0.1 M HCl1.225
Acetate Buffer4.525
Phosphate Buffer6.825
Phosphate Buffer7.425
EthanolN/A25

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for reproducible results. The following diagrams, generated using Graphviz, illustrate the key stages of the shake-flask solubility determination process.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Weigh excess compound B Add known volume of solvent A->B C Seal vials B->C D Agitate at constant temperature (24-48 hours) C->D E Centrifuge or Filter D->E F Collect clear supernatant/filtrate E->F H Analyze samples and standards by HPLC F->H G Prepare calibration standards G->H I Calculate concentration H->I

Caption: Workflow for Shake-Flask Solubility Determination.

G A Start C Sample at t=24h A->C B Equilibrium Reached? D Sample at t=48h B->D No E Sample at t=72h B->E No C->B D->B F Concentrations Plateaued? E->F F->B No G End F->G Yes

Caption: Decision logic for ensuring equilibrium is reached.

Conclusion: A Pathway to Characterization

While direct solubility data for this compound remains to be published, this guide provides a robust framework for its experimental determination. By understanding the influence of its chemical structure on its physicochemical properties and by meticulously applying the shake-flask method, researchers can generate reliable and accurate solubility data. This information is indispensable for guiding formulation development, interpreting biological data, and ultimately, for advancing promising drug candidates through the development pipeline. The principles and protocols outlined herein are intended to empower scientists with the knowledge and tools necessary to thoroughly characterize this and other novel chemical entities.

References

  • Avdeef, A. (2007). The Rise of pH-Metric LogP. Advanced Drug Delivery Reviews, 59(7), 568-590.
  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • U.S. Pharmacopeial Convention. (2016). General Chapter <1236> Solubility Measurements. Retrieved from [Link]

  • Quora. (2017, April 27). How do you perform the shake flask method to determine solubility? Retrieved from [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Appchem. (n.d.). 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid (C13H16N2O4). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility. Retrieved from [Link]

  • Thermodynamics Research Center. (2020, April 23). Guidelines for Reporting Solubility Data. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • The Importance of Solubility for New Drug Molecules. (2020, May 11). Technology Networks. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • American Chemical Society. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

  • Palmer, D. S., Mitchell, J. B. O. (2014). Physics-Based Solubility Prediction for Organic Molecules.
  • ResearchGate. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure | Request PDF. Retrieved from [Link]

  • PubMed Central. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

Sources

A Technical Guide to the Spectral Analysis of 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the spectral characteristics of 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide emphasizes the rationale behind spectral interpretation and experimental design, ensuring both technical accuracy and practical insight.

Introduction

This compound is a multifaceted organic molecule featuring a substituted aromatic ring, a nitro functional group, a carboxylic acid, and a saturated heterocyclic moiety. The intricate interplay of these components gives rise to a unique spectral fingerprint. A thorough characterization using a suite of analytical techniques is paramount for confirming its chemical identity, purity, and for elucidating its structure-activity relationships in various scientific applications. This guide will provide a predictive analysis of the spectral data, grounded in established principles of organic spectroscopy and data from analogous structures.

Molecular Structure and Key Features

A clear understanding of the molecular architecture is fundamental to interpreting its spectral data. The structure, presented below, highlights the distinct chemical environments that will be probed by NMR, IR, and MS.

M [M+H]+ m/z 265.1183 F1 Loss of H2O m/z 247.1077 M->F1 F2 Loss of COOH m/z 220.1234 M->F2 F3 Loss of NO2 m/z 219.1230 M->F3 F4 Cleavage of piperidine ring M->F4

biological activity screening of 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity Screening of 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid

Abstract

This guide provides a comprehensive framework for the systematic biological activity screening of the novel chemical entity, this compound. The unique structural architecture of this compound, incorporating a nitrobenzoic acid moiety and a methylpiperidine ring, suggests a rich potential for diverse pharmacological activities. Drawing from established principles in drug discovery and the known bioactivities of related structural analogs, this document outlines a tiered screening cascade. The proposed workflow begins with in silico predictive modeling to generate initial hypotheses, followed by a robust primary screening phase targeting broad cytotoxicity and antimicrobial effects. Subsequently, a more focused secondary screening phase is detailed, aiming to elucidate specific molecular targets through enzyme inhibition and receptor binding assays. Each proposed protocol is designed as a self-validating system, complete with the necessary controls and rationale to ensure data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to thoroughly characterize the pharmacological profile of this and structurally similar compounds.

Introduction: Rationale and Structural Considerations

The compound this compound presents a compelling case for comprehensive biological evaluation. Its structure is a hybrid of two key pharmacophores:

  • Nitrobenzoic Acid Derivatives: This class of compounds is known for a wide range of biological activities, including antimicrobial and enzyme-inhibitory properties[1][2]. The nitro group, being a strong electron-withdrawing feature, can significantly influence the molecule's reactivity and binding characteristics.

  • Piperidine Nucleus: The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous approved drugs.[3] It is recognized for its role in compounds targeting the central nervous system, as well as in agents with anticancer and antiviral activities[3][4].

The combination of these moieties in a single molecule warrants a multi-faceted screening approach to uncover its potential therapeutic applications. This guide proposes a logical and efficient pathway for this exploration.

Phase I: In Silico Profiling and Target Prediction

Before commencing wet-lab experiments, a preliminary in silico assessment is crucial for prioritizing experimental resources and forming testable hypotheses.[5] This computational screening provides predictions on physicochemical properties, absorption, distribution, metabolism, excretion, and toxicity (ADMET), as well as potential biological targets.

Recommended In Silico Workflow

A variety of online tools and software can be employed for this purpose. The general workflow is as follows:

  • Physicochemical and Pharmacokinetic Prediction: Utilize platforms like ADMETlab 2.0 or similar software to predict properties such as solubility, lipophilicity (LogP), blood-brain barrier permeability, and potential for oral bioavailability.[5]

  • Toxicity Prediction: Assess potential liabilities such as mutagenicity, cardiotoxicity, and hepatotoxicity using computational models.

  • Biological Activity Prediction: Employ tools like Molinspiration or MolPredictX to predict bioactivity scores for common drug targets, including G-protein coupled receptors (GPCRs), ion channels, kinases, and nuclear receptors.[5]

cluster_in_silico In Silico Prediction Workflow Input Compound Structure (SMILES/SDF) ADMET ADMET Prediction (Solubility, BBB, etc.) Input->ADMET Toxicity Toxicity Prediction (Mutagenicity, hERG, etc.) Input->Toxicity Activity Bioactivity Spectrum (GPCR, Kinase, etc.) Input->Activity Output Prioritized Assay List & Hypotheses ADMET->Output Toxicity->Output Activity->Output

Caption: Workflow for in silico prediction of compound properties.

Phase II: Primary Screening – Broad Biological Activities

Based on the structural alerts from the compound's moieties, the primary screening phase focuses on two broad areas of high potential: general cytotoxicity against cancer cell lines and antimicrobial activity.

Cytotoxicity Screening against Human Cancer Cell Lines

The prevalence of the piperidine scaffold in anticancer agents makes cytotoxicity screening a logical starting point.[3][6][7] The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8]

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., HeLa (cervical), MCF-7 (breast), A549 (lung), and a non-cancerous control line like HaCaT keratinocytes) in appropriate media until they reach ~80% confluency.

  • Cell Seeding: Trypsinize and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the diluted compound to the wells and incubate for 48-72 hours.[9] Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[10]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression.

Cell LineCompound IC₅₀ (µM)Positive Control (Doxorubicin) IC₅₀ (µM)Selectivity Index (SI)
HeLaValueValueValue
MCF-7ValueValueValue
A549ValueValueValue
HaCaTValueValueN/A
Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancerous cells
Antimicrobial Susceptibility Testing

Nitroaromatic compounds have a long history as antimicrobial agents.[2] Therefore, assessing the compound's ability to inhibit the growth of pathogenic bacteria and fungi is a critical step. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[11]

  • Microorganism Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of ~5 x 10⁵ CFU/mL in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth to obtain a range of concentrations.

  • Inoculation: Add the standardized microbial suspension to each well. Include a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi), a negative growth control (broth only), and a vehicle control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Test OrganismCompound MIC (µg/mL)Positive Control MIC (µg/mL)
S. aureus (Gram-positive)ValueValue
E. coli (Gram-negative)ValueValue
C. albicans (Fungus)ValueValue

Phase III: Secondary Screening – Target Deconvolution

If promising activity is observed in the primary screens, the next phase aims to identify specific molecular targets. Based on the compound's structural motifs, enzyme inhibition and receptor binding assays are logical next steps.

Enzyme Inhibition Assays

Benzoic acid derivatives are known to inhibit various enzymes.[1][12] A targeted screening against a panel of relevant enzymes is recommended. For instance, given the prevalence of piperidine in kinase inhibitors, a kinase inhibition assay could be highly informative.

  • Reagent Preparation: Prepare solutions of the target kinase, its specific substrate, and ATP in the appropriate kinase buffer.

  • Assay Setup: In a 96-well plate, add the test compound at various concentrations.

  • Kinase Reaction: Add the kinase and substrate to the wells. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion & Detection: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert the newly formed ADP to ATP, and then catalyze the conversion of luciferin to oxyluciferin, generating a luminescent signal.

  • Signal Measurement: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP formed and thus, to the kinase activity.

  • Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

cluster_kinase_assay Kinase Inhibition Assay Workflow Start Prepare Kinase, Substrate, ATP, and Test Compound Reaction Initiate Kinase Reaction (ATP + Substrate -> ADP + P-Substrate) Start->Reaction Detection Stop Reaction & Detect ADP (Luminescent Signal) Reaction->Detection Analysis Calculate % Inhibition and IC50 Value Detection->Analysis

Caption: Workflow for a generic luminescence-based kinase assay.

Receptor Binding Assays

The piperidine moiety is a common feature in ligands for various receptors, notably sigma receptors, which are implicated in neurological disorders and cancer.[13][14] A competitive radioligand binding assay can determine the compound's affinity for such targets.

  • Membrane Preparation: Use commercially available cell membranes expressing human S1R or prepare them from appropriate tissues (e.g., guinea pig brain).[15]

  • Assay Setup: In a 96-well filter plate, combine the membrane preparation, a known S1R radioligand (e.g., -pentazocine), and the test compound across a range of concentrations in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).[13]

  • Incubation: Incubate the plate at 37°C for 150 minutes to allow binding to reach equilibrium.[15]

  • Filtration: Rapidly filter the contents of the plate through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Scintillation Counting: Add scintillation cocktail to the wells and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Determine non-specific binding using a high concentration of an unlabeled S1R ligand (e.g., haloperidol). Calculate the specific binding at each concentration of the test compound. Plot the percent specific binding against the log of the test compound concentration to determine the IC₅₀. Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

Receptor TargetRadioligand UsedCompound Kᵢ (nM)Reference Compound Kᵢ (nM)
Sigma-1 (S1R)-pentazocineValueValue (e.g., Haloperidol)
Sigma-2 (S2R)[³H]DTGValueValue (e.g., Haloperidol)

Conclusion and Future Directions

This guide presents a structured, multi-phase approach to the biological characterization of this compound. The proposed workflow is designed to efficiently identify and validate potential therapeutic activities, starting from broad screening and progressively narrowing the focus to specific molecular targets. Positive results in any of these assays would necessitate further investigation, including mechanism-of-action studies, secondary functional assays (e.g., cell cycle analysis, apoptosis assays for cytotoxic hits), and eventually, in vivo efficacy and safety studies in relevant disease models. The systematic application of these field-proven methodologies will provide a robust and comprehensive biological profile of this novel compound, paving the way for its potential development as a therapeutic agent.

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Whitepaper: A Strategic Approach to Unveiling the Therapeutic Targets of 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel therapeutic agents is a cornerstone of modern medicine. The compound 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid presents an intriguing scaffold, combining the well-established piperidine moiety, prevalent in numerous CNS and anticancer drugs, with a nitrobenzoic acid functional group, a versatile precursor in pharmaceutical synthesis.[1][2] This technical guide outlines a comprehensive, multi-pronged strategy for the de-novo identification and validation of its potential therapeutic targets. By integrating computational prediction with advanced experimental methodologies, we present a roadmap for elucidating the mechanism of action of this novel chemical entity, thereby paving the way for its potential development as a therapeutic candidate.

Introduction and Rationale

This compound is a novel small molecule whose biological activity and therapeutic potential are yet to be characterized. Its structure, however, offers compelling reasons for investigation. The piperidine ring is a privileged scaffold in medicinal chemistry, known to enhance a molecule's druggability by improving its pharmacokinetic properties.[1] Concurrently, the nitrobenzoic acid moiety is a key component in various bioactive compounds, and the nitro group, a potent electron-withdrawing group, can significantly influence a molecule's pharmacodynamic and pharmacokinetic profiles.[3][4] This unique combination prompts a systematic investigation into its molecular targets to unlock its therapeutic potential.

This guide provides a strategic workflow, from initial hypothesis generation based on structural features to rigorous experimental validation, designed to comprehensively map the interaction of this compound with the human proteome.

Structural and Physicochemical Profile

A foundational analysis of this compound's structure is critical for predicting its behavior in biological systems.

  • Piperidine Moiety: The presence of the 3-methylpiperidine group suggests potential interactions with receptors and enzymes that accommodate this cyclic amine structure. Piperidine-containing drugs have shown activity against a range of targets, including those in the central nervous system and in oncology.[1][5]

  • Nitrobenzoic Acid Moiety: The nitro group can act as a pharmacophore or a toxicophore.[6] Its reduction in vivo can lead to the formation of reactive intermediates that may form covalent bonds with target proteins. Nitroaromatic compounds have been explored for their anticancer and antimicrobial properties.[2][6] The carboxylic acid group provides a handle for potential salt formation and hydrogen bonding interactions.[7]

A summary of the key physicochemical properties is presented in Table 1.

PropertyValueSignificance in Drug Discovery
Molecular Formula C13H16N2O4Provides the elemental composition.
Molecular Weight 264.28 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
Topological Polar Surface Area (TPSA) 75.9 ŲSuggests good cell permeability.
LogP (Predicted) 2.5Indicates a balance between hydrophilicity and lipophilicity, crucial for membrane transport.
Hydrogen Bond Donors 1The carboxylic acid proton.
Hydrogen Bond Acceptors 5The oxygens of the nitro and carboxylic acid groups, and the nitrogen of the piperidine ring.

Table 1: Predicted Physicochemical Properties of this compound.

A Multi-Staged Approach to Target Identification and Validation

We propose a three-stage workflow to systematically identify and validate the therapeutic targets of this compound. This approach begins with broad, computational predictions, followed by experimental identification of direct binding partners, and culminates in the validation of biological activity in a cellular context.

G cluster_0 Stage 1: In Silico Target Prediction cluster_1 Stage 2: In Vitro Target Identification cluster_2 Stage 3: In Vitro Target Validation In Silico Prediction In Silico Prediction Hypothesized Targets Hypothesized Targets In Silico Prediction->Hypothesized Targets Computational Analysis Affinity Chromatography-MS Affinity Chromatography-MS Hypothesized Targets->Affinity Chromatography-MS Guide Experiment Design Direct Binding Partners Direct Binding Partners Affinity Chromatography-MS->Direct Binding Partners Experimental Identification Cell-Based Assays Cell-Based Assays Direct Binding Partners->Cell-Based Assays Inform Assay Selection Validated Targets & MoA Validated Targets & MoA Cell-Based Assays->Validated Targets & MoA Functional Confirmation

Figure 1: A multi-staged workflow for target identification.
Stage 1: In Silico Target Prediction

The initial step in our target discovery cascade is the use of computational methods to generate a preliminary list of potential protein targets.[8] This is a time and resource-efficient approach to formulating testable hypotheses.[9]

Methodology:

  • Ligand-Based Approaches: Utilize platforms such as SwissTargetPrediction or TargetHunter.[10][11] These tools compare the 2D and 3D structure of this compound against databases of known ligands with annotated targets. The principle is that structurally similar molecules are likely to bind to similar proteins.

  • Structure-Based Approaches (Panel Docking): If high-resolution crystal structures are available for hypothesized target classes (e.g., kinases, GPCRs), molecular docking simulations can be performed. This involves computationally placing the compound into the binding sites of a panel of proteins to predict binding affinity and pose.

Expected Outcome:

This stage will produce a ranked list of potential protein targets based on prediction scores. This list will guide the design of subsequent experimental validation studies.

Stage 2: In Vitro Target Identification via Affinity Chromatography-Mass Spectrometry

To experimentally identify direct binding partners of this compound, we will employ affinity chromatography coupled with high-resolution mass spectrometry (MS).[12][13] This powerful technique allows for the unbiased identification of proteins that interact with the compound from a complex biological mixture, such as a cell lysate.[14]

Experimental Protocol:

  • Immobilization of the Compound: The carboxylic acid group of this compound will be chemically coupled to an activated chromatography resin (e.g., NHS-activated sepharose) to create an affinity matrix.

  • Preparation of Cell Lysate: A human cell line relevant to potential therapeutic areas (e.g., a cancer cell line or a neuronal cell line) will be cultured and lysed to produce a soluble protein extract.

  • Affinity Chromatography: The cell lysate will be passed over a column containing the affinity matrix. Proteins that bind to the immobilized compound will be retained, while non-binding proteins will flow through.

  • Elution and Protein Identification: The bound proteins will be eluted from the column, separated by SDS-PAGE, and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis:

The identified proteins will be ranked based on their abundance in the eluate compared to a control column (without the immobilized compound). This will provide a list of high-confidence binding partners.

G Compound Compound Affinity Matrix Affinity Matrix Compound->Affinity Matrix Resin Resin Resin->Affinity Matrix Binding Binding Affinity Matrix->Binding Cell Lysate Cell Lysate Cell Lysate->Binding Elution Elution Binding->Elution LC-MS/MS LC-MS/MS Elution->LC-MS/MS Protein Identification Protein Identification LC-MS/MS->Protein Identification

Figure 2: Workflow for Affinity Chromatography-Mass Spectrometry.
Stage 3: In Vitro Target Validation and Mechanistic Elucidation with Cell-Based Assays

The final and most critical stage is to validate the engagement of the identified targets in a cellular context and to understand the functional consequences of this interaction.[15][16][17] Cell-based assays provide a more physiologically relevant environment than biochemical assays.[18][19]

Methodology:

  • Target Engagement Assays:

    • Cellular Thermal Shift Assay (CETSA): This assay measures the change in the thermal stability of a target protein in response to ligand binding in intact cells. An increase in the melting temperature of a protein in the presence of the compound indicates direct engagement.

    • NanoBRET™ Target Engagement Assay: This is a bioluminescence resonance energy transfer (BRET)-based assay that can quantify compound binding to a specific protein target in living cells.

  • Functional Assays: Based on the identity of the validated targets, specific functional assays will be employed. Examples are provided in Table 2.

Target ClassPotential Functional AssayMeasured Endpoint
Kinase Kinase activity assay (e.g., ADP-Glo™)Inhibition of substrate phosphorylation
Western blot for downstream signalingReduction in phosphorylation of a known substrate
GPCR Calcium mobilization assayChanges in intracellular calcium levels
cAMP assayChanges in intracellular cAMP levels
Ion Channel Electrophysiology (patch-clamp)Alteration of ion flow across the cell membrane
Enzyme Enzyme activity assayInhibition or activation of the enzyme's catalytic activity

Table 2: Examples of Functional Assays for Target Validation.

Expected Outcome:

This stage will confirm which of the identified binding partners are functionally modulated by this compound. The results will provide crucial insights into the compound's mechanism of action.

Potential Therapeutic Implications

The therapeutic area of interest for this compound will be dictated by the identity of its validated targets.

  • Oncology: If the compound is found to inhibit a kinase involved in cancer cell proliferation (e.g., FGFR, CDK), it could be developed as an anticancer agent.[20][21]

  • Central Nervous System Disorders: Should the compound modulate the activity of a neurotransmitter receptor or transporter, it could have applications in treating neurological or psychiatric conditions.[22]

  • Inflammatory Diseases: If the compound inhibits a key inflammatory mediator, such as the NLRP3 inflammasome, it could be a candidate for treating inflammatory disorders.[23]

Conclusion

The systematic approach detailed in this guide, which integrates in silico, in vitro, and cell-based methodologies, provides a robust framework for the comprehensive characterization of the therapeutic potential of this compound. By moving from broad predictions to specific, functional validation, this strategy maximizes the probability of successfully identifying and validating novel therapeutic targets, thereby laying the groundwork for the development of a new generation of medicines.

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In Vitro Evaluation of 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic Acid: A Technical Guide for Preclinical Assessment

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro evaluation of the novel chemical entity, 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid. Drawing upon established principles of drug discovery and preclinical assessment, this document outlines a strategic, multi-tiered approach to characterizing the compound's biological activity profile. The methodologies described herein are designed to be robust and self-validating, providing a solid foundation for further development.

Introduction: Rationale and Scientific Context

The chemical scaffold of this compound integrates two key pharmacophores: a nitrobenzoic acid moiety and a methylpiperidine ring. Nitroaromatic compounds are a well-established class of molecules with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3][4] The nitro group, being a strong electron-withdrawing group, can significantly influence the molecule's electronic properties and its interactions with biological targets.[5][6] Often, the biological effects of nitro-containing compounds are linked to their ability to undergo redox reactions within cells.[4]

The piperidine ring is a common structural motif in many pharmaceuticals and natural alkaloids, recognized for its role in modulating physicochemical properties and target binding.[7][8] Its incorporation into the target molecule may enhance solubility, cell permeability, and the potential for specific interactions with protein targets. This unique combination of a nitroaromatic core and a substituted piperidine ring warrants a thorough investigation of its potential as a therapeutic agent.

This guide will focus on a logical progression of in vitro assays, starting with broad-spectrum screening to identify potential areas of biological activity, followed by more focused secondary assays to elucidate the mechanism of action and determine potency and selectivity.

Phase 1: Primary Screening for Biological Activity

The initial phase of in vitro evaluation is designed to cast a wide net and identify any significant biological effects of this compound. Based on the structural alerts from its constituent moieties, the primary screening will focus on two key areas: anticancer and antimicrobial activities.

Anticancer Activity Screening

A fundamental first step in assessing anticancer potential is to evaluate the compound's cytotoxic effects against a panel of human cancer cell lines.[9][10]

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a widely accepted method for initial cytotoxicity screening.[10]

Step-by-Step Methodology:

  • Cell Line Selection and Culture:

    • Select a diverse panel of human cancer cell lines representing different tumor types (e.g., HCT-116 for colon cancer, MDA-MB-231 for breast cancer, A549 for lung cancer, and HL-60 for leukemia).[11]

    • Culture the cells in their respective recommended media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the stock solution in culture medium to achieve the desired final concentrations for testing.

  • Cell Seeding and Treatment:

    • Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

    • Remove the old medium and add fresh medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent like doxorubicin).

  • Incubation and Assay:

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation: Hypothetical Cytotoxicity Data

Cell LineIC50 (µM) of this compound
HCT-116 (Colon Cancer)15.2
MDA-MB-231 (Breast Cancer)25.8
A549 (Lung Cancer)32.1
HL-60 (Leukemia)8.9
Antimicrobial Activity Screening

The presence of the nitrobenzoic acid moiety suggests potential antimicrobial activity.[1][3] A standard broth microdilution assay can be employed to determine the minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria and fungi.

Experimental Protocol: Broth Microdilution Assay

Step-by-Step Methodology:

  • Microorganism Selection:

    • Select a panel of representative Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, and a fungal strain (e.g., Candida albicans).

  • Inoculum Preparation:

    • Prepare a standardized inoculum of each microorganism in a suitable broth medium.

  • Compound Dilution and Inoculation:

    • Perform serial two-fold dilutions of the test compound in the broth medium in a 96-well microtiter plate.

    • Inoculate each well with the standardized microbial suspension. Include a positive control (a known antibiotic or antifungal) and a negative control (broth with inoculum but no compound).

  • Incubation and MIC Determination:

    • Incubate the plates under appropriate conditions for each microorganism.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation: Hypothetical Antimicrobial Activity Data

MicroorganismMIC (µg/mL) of this compound
Staphylococcus aureus16
Enterococcus faecalis8
Escherichia coli>64
Pseudomonas aeruginosa>64
Candida albicans32

Phase 2: Secondary Assays and Mechanism of Action Studies

Should the primary screening reveal promising activity in either the anticancer or antimicrobial assays, the next phase of evaluation will focus on more specific assays to understand the compound's mechanism of action.

Elucidating the Anticancer Mechanism

If significant cytotoxicity is observed, further studies are warranted to determine the mode of cell death and potential molecular targets.

Experimental Workflow: Investigating the Anticancer Mechanism

G A Initial Hit from Cytotoxicity Screen B Apoptosis vs. Necrosis Assay (e.g., Annexin V/PI Staining) A->B Characterize Cell Fate C Cell Cycle Analysis (Flow Cytometry) A->C Characterize Cell Fate F Molecular Docking Studies (e.g., against kinases, apoptosis-related proteins) A->F Predict Potential Targets D Caspase Activation Assay (e.g., Caspase-3/7 Glo) B->D Confirm Apoptotic Pathway G Target Validation (e.g., Western Blot for key proteins) C->G Identify Cell Cycle Checkpoint Proteins E Mitochondrial Membrane Potential Assay D->E Investigate Mitochondrial Involvement F->G Validate Predicted Targets

Caption: Workflow for elucidating the anticancer mechanism of action.

Molecular Docking:

Computational studies can provide valuable insights into potential molecular targets.[7][12] Based on the structures of other anticancer agents containing piperidine or nitrobenzoic acid moieties, potential targets for docking studies could include protein kinases, topoisomerases, or members of the Bcl-2 family of apoptosis-regulating proteins.[8]

Investigating the Antimicrobial Mechanism

For promising antimicrobial hits, it is crucial to determine if the compound is bactericidal or bacteriostatic and to explore its potential mechanism of action.

Experimental Workflow: Investigating the Antimicrobial Mechanism

G A Initial Hit from MIC Assay B Minimum Bactericidal Concentration (MBC) Assay A->B Determine Bactericidal/Bacteriostatic Effect D Bacterial Cell Membrane Integrity Assay A->D Elucidate Mechanism E DNA Gyrase Inhibition Assay A->E Elucidate Mechanism F Inhibition of Key Metabolic Enzymes A->F Elucidate Mechanism C Time-Kill Kinetics Assay B->C Characterize Killing Rate

Caption: Workflow for elucidating the antimicrobial mechanism of action.

ADMET Profiling: Early Assessment of Drug-like Properties

In parallel with efficacy studies, it is essential to perform early in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess the compound's drug-like properties.[12]

Key In Vitro ADMET Assays:

  • Solubility: Determine the aqueous solubility of the compound at different pH values.

  • Permeability: Assess the compound's ability to cross cell membranes using assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Metabolic Stability: Evaluate the compound's stability in the presence of liver microsomes to predict its metabolic fate.

  • Cytotoxicity in Normal Cells: Determine the compound's toxicity against non-cancerous cell lines (e.g., HEK293) to assess its therapeutic index.[10]

Conclusion and Future Directions

This technical guide provides a roadmap for the systematic in vitro evaluation of this compound. The proposed tiered approach, starting with broad screening and progressing to more detailed mechanistic studies, allows for an efficient and data-driven assessment of the compound's therapeutic potential. The results from these studies will be crucial in determining whether to advance this compound to more complex in vitro models and subsequent in vivo studies.

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  • New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. MDPI. [Link]

  • Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. MDPI. [Link]

  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed. [Link]

  • A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition. PubMed. [Link]

  • Novel In Vitro Models for Drug Discovery. Charles River Laboratories. [Link]

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  • High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. Taylor & Francis Online. [Link]

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  • Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
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4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid as a Pharmaceutical Intermediate

Abstract

This technical guide offers a comprehensive examination of this compound, a pivotal intermediate in contemporary pharmaceutical synthesis. This document delineates the compound's physicochemical properties, provides detailed, field-tested protocols for its synthesis and purification, and outlines robust analytical methods for its characterization. A central focus is placed on the strategic application of this molecule in the development of active pharmaceutical ingredients (APIs), with an emphasis on the causality behind methodological choices. This guide is intended to serve as a critical resource for researchers, chemists, and drug development professionals, enabling them to leverage this versatile building block in their synthetic campaigns.

Introduction: Strategic Importance in Medicinal Chemistry

This compound is a highly functionalized aromatic carboxylic acid that has emerged as a valuable scaffold in medicinal chemistry. Its molecular architecture is distinguished by three key features: a carboxylic acid group, an ortho-positioned nitro group, and a para-positioned 3-methylpiperidine moiety. This specific arrangement provides a rich platform for synthetic diversification.

The carboxylic acid serves as a handle for amide bond formation, a cornerstone of pharmaceutical chemistry. The nitro group is a versatile functional group that acts as a powerful electron-withdrawing group and, more importantly, can be selectively reduced to an aniline derivative. This aniline is a common precursor for building heterocyclic rings or for further functionalization. The 3-methylpiperidine ring is a common feature in many CNS-active and other drugs, often introduced to modulate lipophilicity, basicity, and metabolic stability, thereby optimizing the pharmacokinetic and pharmacodynamic profile of the final API. Understanding the synthesis and reactivity of this intermediate is therefore crucial for the efficient development of novel therapeutics.

Physicochemical & Structural Data

A precise understanding of the compound's properties is fundamental for process development, from reaction setup to final isolation. While extensive public data for this specific isomer is limited, the properties can be reliably predicted based on closely related analogues and foundational chemical principles.

PropertyValue / Description
IUPAC Name This compound
Molecular Formula C₁₃H₁₆N₂O₄
Molecular Weight 264.28 g/mol
Appearance Expected to be an off-white to yellow solid[1]
Solubility Likely soluble in polar organic solvents (DMSO, DMF, MeOH)
CAS Number 116539-57-2

Synthesis Methodology: A Protocol Driven by Mechanistic Insight

The primary route to synthesizing this compound is via a Nucleophilic Aromatic Substitution (SₙAr) reaction. This pathway is both efficient and scalable, making it suitable for industrial production.

Reaction Principle and Mechanism

The SₙAr reaction involves the displacement of a leaving group (typically a halide, such as fluoride) from an electron-deficient aromatic ring by a nucleophile. In this case, the electron-deficient character of the benzene ring is provided by the strong electron-withdrawing effects of the nitro and carboxylic acid groups. The nucleophile is the secondary amine of 3-methylpiperidine. The fluoride leaving group is ideal due to its high electronegativity, which activates the ring for attack, and its ability to be readily displaced.

G Reactant1 4-Fluoro-3-nitrobenzoic acid Conditions Base (e.g., K₂CO₃) Solvent (e.g., DMSO) Heat (80-100 °C) Reactant1->Conditions Reactant2 3-Methylpiperidine Reactant2->Conditions Product This compound Conditions->Product SₙAr Reaction G cluster_purification High-Purity Isolation Workflow Crude Crude Product Dissolution Dissolution in Minimal Hot Solvent Crude->Dissolution Filtration_Hot Hot Filtration (Optional, for impurities) Dissolution->Filtration_Hot Crystallization Controlled Cooling & Crystallization Filtration_Hot->Crystallization Isolation Vacuum Filtration & Cold Solvent Wash Crystallization->Isolation Drying Vacuum Drying Isolation->Drying Final Purified Intermediate (>99% Purity) Drying->Final

Caption: Workflow for purification of the intermediate via recrystallization.

Analytical Characterization

The identity, structure, and purity of the final product must be rigorously confirmed using a suite of analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the three distinct aromatic protons, multiple signals in the aliphatic region for the non-symmetrical 3-methylpiperidine ring, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton.
¹³C NMR Resonances for all 13 unique carbon atoms, including the carbonyl carbon of the carboxylic acid, and carbons of the aromatic and piperidine rings.
LC-MS (ESI) A prominent peak in the chromatogram with a corresponding mass spectrum showing the [M+H]⁺ ion at m/z 265.12 and/or the [M-H]⁻ ion at m/z 263.10.
HPLC (Purity) A single major peak with an area percentage >99% under appropriate chromatographic conditions (e.g., C18 column, mobile phase of acetonitrile/water with TFA or formic acid).
FT-IR (ATR) Characteristic absorption bands: broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), and asymmetric/symmetric N-O stretches for the nitro group (~1530 and ~1350 cm⁻¹).

Application in the Synthesis of PARP Inhibitors: The Niraparib Analogue Case

A primary application of this class of intermediates is in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, a critical class of oncology drugs. For instance, the core of the PARP inhibitor Niraparib is constructed from a closely related precursor, 3-amino-4-(piperidin-1-yl)benzoic acid. This compound serves as a direct precursor to an analogous structure.

The key synthetic transformation is the reduction of the nitro group to an amine. This step is critical as it "unlocks" the functionality of the aromatic ring for subsequent cyclization and amidation reactions to build the final API.

G Start 4-(3-Methylpiperidin-1-yl) -3-nitrobenzoic acid Step1 Nitro Group Reduction (e.g., H₂, Pd/C or SnCl₂) Start->Step1 Intermediate 3-Amino-4-(3-methylpiperidin-1-yl) benzoic acid Step1->Intermediate Step2 Multi-step transformations (Amidation, Cyclization, etc.) Intermediate->Step2 API Niraparib Analogue (API) Step2->API

Caption: Synthetic utility in the pathway towards PARP inhibitor analogues.

This reduction can be achieved via several robust methods:

  • Catalytic Hydrogenation: Using hydrogen gas with a palladium on carbon (Pd/C) catalyst is a clean and efficient method, often providing high yields with simple filtration workup.

  • Chemical Reduction: Reagents like tin(II) chloride (SnCl₂) in concentrated HCl or iron powder in acetic acid are also effective and are common alternatives in a laboratory setting.

Safety, Handling, and Storage

Professionals handling this compound must adhere to strict safety protocols.

  • Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety glasses with side shields, and a lab coat.

  • Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust. [2][3]Avoid contact with skin and eyes. [2]* Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.

  • Hazards: Similar nitroaromatic compounds are classified as irritants to the skin, eyes, and respiratory system. [4][5]Always consult the material-specific Safety Data Sheet (SDS) before use.

Conclusion

This compound represents more than just a chemical entity; it is a strategic tool in the arsenal of the medicinal chemist. Its synthesis is based on reliable and scalable SₙAr chemistry, and its purification to high standards is straightforward. The true value of this intermediate lies in its designed functionality, providing a direct and efficient route to complex amine precursors essential for the construction of high-value APIs, particularly in the field of oncology. This guide has provided the fundamental knowledge and practical protocols necessary for its effective synthesis, characterization, and strategic deployment in pharmaceutical development programs.

References

  • PubChem. (n.d.). 4-(Methylamino)-3-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link] (Note: Data for a related compound)

  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2022). PubMed Central. Retrieved from [Link]

  • Supporting Information for "A Photoremovable Protecting Group for Carbonyls Uncaged with Red Light". (n.d.). CDC Stacks. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid (C13H16N2O4). Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-4-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitrobenzoic acid. Retrieved from [Link]

  • Loba Chemie. (2015). 3-NITROBENZOIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • Google Patents. (n.d.). CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

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  • Google Patents. (n.d.). US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid.
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Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting a Course into the Unknown

In the landscape of drug discovery, novel chemical entities present both a challenge and an opportunity. The compound 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid, with its distinct structural motifs—a nitrobenzoic acid core and a methylpiperidine substituent—hints at a rich pharmacological potential. The nitro group, a potent electron-withdrawing feature, can significantly influence the molecule's electronic properties and potential for biological interactions.[1][2] Concurrently, the piperidine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently found in a wide array of clinically successful drugs targeting cancer and central nervous system disorders.[3][4]

This guide is crafted for researchers, scientists, and drug development professionals embarking on the journey to decipher the mechanism of action of this intriguing molecule. In the absence of pre-existing biological data for this specific compound, we will forge a path of scientific inquiry, laying out a comprehensive, multi-tiered experimental strategy. This document is not merely a collection of protocols; it is a strategic roadmap designed to navigate the complexities of mechanistic elucidation, from initial target identification to in-depth pathway analysis. Our approach is grounded in scientific integrity, ensuring that each experimental stage is self-validating and contributes to a cohesive and compelling mechanistic narrative.

Section 1: Hypothesis Generation - A Structurally-Informed Postulate

The molecular architecture of this compound provides clues to its potential biological targets. The presence of the nitroaromatic moiety is often associated with anticancer and antimicrobial activities.[5][6] Furthermore, numerous piperidine-containing compounds have been identified as inhibitors of critical signaling pathways in cancer, such as those involving protein kinases or protein-protein interactions.[4][7]

Therefore, we hypothesize that This compound exerts its biological effects through the inhibition of a key signaling pathway implicated in cancer cell proliferation and survival. A plausible starting point for investigation is its potential role as a modulator of oncogenic signaling cascades.

Section 2: The Experimental Odyssey - A Phased Approach to Mechanistic Discovery

To systematically investigate our hypothesis, we will employ a phased experimental workflow. This structured approach ensures that each step logically builds upon the last, providing a robust and comprehensive understanding of the compound's mechanism of action.

G cluster_0 Phase 1: Target Identification & Initial Validation cluster_1 Phase 2: Cellular Mechanism & Pathway Analysis cluster_2 Phase 3: Preclinical Efficacy & Biomarker Discovery Phenotypic Screening Phenotypic Screening Affinity-Based Target ID Affinity-Based Target ID Phenotypic Screening->Affinity-Based Target ID Biochemical Validation Biochemical Validation Affinity-Based Target ID->Biochemical Validation Cellular Target Engagement Cellular Target Engagement Biochemical Validation->Cellular Target Engagement Downstream Signaling Analysis Downstream Signaling Analysis Cellular Target Engagement->Downstream Signaling Analysis Cellular Phenotype Confirmation Cellular Phenotype Confirmation Downstream Signaling Analysis->Cellular Phenotype Confirmation In Vivo Target Modulation In Vivo Target Modulation Cellular Phenotype Confirmation->In Vivo Target Modulation Animal Model Efficacy Animal Model Efficacy In Vivo Target Modulation->Animal Model Efficacy Biomarker Identification Biomarker Identification Animal Model Efficacy->Biomarker Identification G Compound 4-(3-Methylpiperidin-1-yl)- 3-nitrobenzoic acid Target Hypothesized Target Kinase Compound->Target Inhibition Downstream1 Downstream Substrate 1 Target->Downstream1 Phosphorylation Downstream2 Downstream Substrate 2 Target->Downstream2 Phosphorylation Pathway_Output Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) Downstream1->Pathway_Output Downstream2->Pathway_Output

Sources

Methodological & Application

The Strategic Utility of 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block in Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the demand for structurally novel and functionally optimized molecular entities is incessant. 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid has emerged as a pivotal building block, particularly in the synthesis of targeted therapeutics. Its unique trifunctional architecture—comprising a carboxylic acid for amide bond formation, a nitro group amenable to reduction and further derivatization, and a sterically defined 3-methylpiperidine moiety—offers medicinal chemists a versatile scaffold for molecular elaboration. This guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, with a particular focus on its critical role as an intermediate in the preparation of the poly(ADP-ribose) polymerase (PARP) inhibitor, Niraparib.

Physicochemical Properties and Structural Attributes

A comprehensive understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization. The structural features of this compound dictate its reactivity and handling characteristics.

PropertyValueSource
Molecular Formula C₁₃H₁₆N₂O₄
Molecular Weight 264.28 g/mol
CAS Number 312921-75-8
Appearance Expected to be a solidGeneral knowledge based on similar compounds
Solubility Likely soluble in organic solvents like DMF, DMSO, and alcoholsInferred from synthetic procedures of related compounds

The presence of the carboxylic acid group imparts acidic properties, allowing for salt formation and providing a handle for amide coupling reactions. The nitro group is a strong electron-withdrawing group, which activates the aromatic ring for certain transformations and can be readily reduced to an amine, opening up a plethora of further synthetic possibilities. The 3-methylpiperidine ring introduces a non-planar, chiral (if a single enantiomer of 3-methylpiperidine is used) or racemic element that can be crucial for achieving specific binding interactions with biological targets.

Synthesis Protocol: A Detailed Walkthrough

The most common and efficient synthesis of this compound involves a nucleophilic aromatic substitution (SNAAr) reaction between a suitable 4-halobenzoic acid derivative and 3-methylpiperidine. The fluorine atom in 4-fluoro-3-nitrobenzoic acid is an excellent leaving group for this transformation, often leading to milder reaction conditions and higher yields compared to its chloro- or bromo- counterparts.[1]

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Synthesis of 4-Fluoro-3-nitrobenzoic Acid cluster_1 Step 2: Nucleophilic Aromatic Substitution (SNAAr) cluster_2 Step 3: Work-up and Purification A 4-Fluorobenzoic Acid C 4-Fluoro-3-nitrobenzoic Acid A->C Nitration B Nitrating Mixture (KNO₃, H₂SO₄) D 4-Fluoro-3-nitrobenzoic Acid G This compound D->G SNAAr Reaction E 3-Methylpiperidine E->G F Base (e.g., K₂CO₃ or DIPEA) Solvent (e.g., DMF or DMSO) H Reaction Mixture I Acidification (e.g., HCl) H->I J Precipitation I->J K Filtration and Washing J->K L Drying K->L M Pure Product L->M

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established principles of nucleophilic aromatic substitution reactions.[1][2]

Materials:

  • 4-Fluoro-3-nitrobenzoic acid

  • 3-Methylpiperidine

  • Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl), 1M solution

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoro-3-nitrobenzoic acid (1.0 eq) in DMF or DMSO.

  • Addition of Reagents: To the stirred solution, add 3-methylpiperidine (1.1-1.5 eq) followed by a base such as potassium carbonate (2.0-3.0 eq) or DIPEA (2.0-3.0 eq).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the solvent and base used. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and acidify to a pH of approximately 3-4 with 1M HCl. This will protonate the carboxylic acid, causing it to precipitate.

    • If a precipitate forms, collect the solid by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.

    • If an oil forms or precipitation is incomplete, extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Nitro-aromatic compounds can be hazardous; handle with care.[3]

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application in the Synthesis of Niraparib

The primary and most significant application of this compound is as a key intermediate in the synthesis of Niraparib, a potent PARP inhibitor used in the treatment of certain types of cancer.[4][5]

The Role in the Niraparib Synthetic Pathway

G A This compound B Activation (e.g., SOCl₂ or HATU) A->B C Activated Carboxylic Acid B->C E Amide Bond Formation C->E D 2-Aminobenzamide D->E F Nitro-Amide Intermediate E->F G Reduction of Nitro Group F->G H Amino-Amide Intermediate G->H I Cyclization (e.g., with an orthoformate) H->I J Niraparib Precursor I->J K Final Synthetic Steps J->K L Niraparib K->L

Caption: Simplified reaction pathway illustrating the use of this compound in Niraparib synthesis.

In the synthesis of Niraparib, the carboxylic acid functionality of this compound is first activated, for instance, by conversion to an acid chloride with thionyl chloride (SOCl₂) or using a peptide coupling reagent like HATU.[6] This activated species then reacts with an appropriate amino-indazole derivative in an amide bond-forming reaction. Subsequently, the nitro group is reduced to an amine, which is a key step in forming the final heterocyclic core of Niraparib through further chemical transformations.

Conclusion and Future Perspectives

This compound stands out as a valuable and strategically important building block in organic synthesis, particularly for the construction of complex, biologically active molecules. Its role as a pivotal intermediate in the synthesis of the PARP inhibitor Niraparib underscores its significance in medicinal chemistry and drug development. The synthetic protocols outlined in this guide, derived from established chemical principles, provide a framework for the efficient preparation of this compound. As the quest for new therapeutics continues, the demand for such versatile and well-characterized building blocks will undoubtedly grow, paving the way for the discovery of next-generation medicines.

References

  • PubChemLite. 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid (C13H16N2O4). Available from: [Link]

  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available from: [Link]

  • Google Patents. Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters.
  • Der Pharma Chemica. Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Available from: [Link]

  • Supporting Information - CDC Stacks. Available from: [Link]

  • PubMed Central. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Available from: [Link]

  • Organic Syntheses. m-NITROBENZOIC ACID. Available from: [Link]

  • MDPI. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Available from: [Link]

  • ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b).... Available from: [Link]

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  • Google Patents. A kind of synthetic method for preparing Niraparib.
  • PubMed. Synthesis and bioevaluation of a new 68Ga-labelled niraparib derivative that targets PARP-1 for tumour imaging. Available from: [Link]

  • ResearchGate. biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives. Available from: [Link]

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  • European Patent Office. METHODS OF MANUFACTURING OF NIRAPARIB - Patent 3615513. Available from: [Link]

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Application Notes & Protocols: 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Medicinal Chemistry Professionals

Foreword: The Unsung Architect in Modern Oncology

In the landscape of medicinal chemistry, not all molecules of interest are the final therapeutic agents. Many serve as critical architects, foundational building blocks upon which potent drugs are constructed. 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid is a paramount example of such a molecule. While it does not possess intrinsic therapeutic activity, its true significance lies in its role as a pivotal intermediate in the synthesis of Niraparib, a potent Poly (ADP-ribose) polymerase (PARP) inhibitor used in the treatment of various cancers.[1][2] This guide provides an in-depth exploration of this compound, from its rational synthesis and characterization to its ultimate application in the construction of a clinically significant anticancer agent. We will delve into the causality behind the synthetic strategies, provide robust, self-validating protocols, and contextualize its importance within the mechanism of PARP inhibition.

Physicochemical Profile & Data

A thorough understanding of a building block's physical and chemical properties is fundamental to its effective use in multi-step synthesis. The properties of this compound are summarized below. These values are critical for determining appropriate solvents for reaction and purification, predicting reactivity, and ensuring proper handling and storage.

PropertyValueSource
CAS Number 12921-75-8 (related structure)[3]
Molecular Formula C₁₃H₁₆N₂O₄[4]
Molecular Weight 264.28 g/mol [4]
Appearance Typically a yellow to light-brown solidInferred from related compounds
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcoholsInferred from general chemical principles
pKa ~4-5 (Carboxylic Acid)Predicted
Monoisotopic Mass 264.111 g/mol [4]

Note: Data for the specific 3-methyl isomer may be limited; some data is inferred from the closely related 4-methyl isomer or general chemical principles.

Synthesis Protocol: A Rational Approach

The most common and logical route to synthesize this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the electronic nature of the starting material, typically 4-chloro-3-nitrobenzoic acid or 4-fluoro-3-nitrobenzoic acid.

Causality of the Synthetic Design: The benzene ring in 4-halo-3-nitrobenzoic acid is "activated" for nucleophilic attack. The strongly electron-withdrawing nitro group (-NO₂) and carboxylic acid group (-COOH), positioned ortho and para to the halogen leaving group, respectively, stabilize the negatively charged intermediate (the Meisenheimer complex) formed during the reaction. This stabilization dramatically lowers the activation energy, allowing the substitution to proceed under relatively mild conditions. The fluorine atom is a better leaving group than chlorine in SNAr reactions due to its high electronegativity, which makes the attached carbon more electrophilic.[5]

Detailed Synthesis Workflow

The following diagram illustrates the standard synthetic workflow from a commercially available starting material.

G cluster_0 Synthesis Workflow A 4-Chloro-3-nitrobenzoic acid (Starting Material) C Nucleophilic Aromatic Substitution (SNAr Reaction) A->C B 3-Methylpiperidine (Nucleophile) B->C D Reaction Workup (Acidification & Extraction) C->D Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat (e.g., 80-100°C) E This compound (Crude Product) D->E 1. Cool reaction 2. Pour into water 3. Acidify with HCl F Purification (Recrystallization or Chromatography) E->F G Final Product (>95% Purity) F->G Solvent (e.g., Ethanol/Water)

Caption: General workflow for the synthesis and purification of the title compound.

Step-by-Step Laboratory Protocol

This protocol is adapted from general procedures for SNAr reactions on activated aromatic rings.[6][7][8]

Materials & Reagents:

  • 4-Chloro-3-nitrobenzoic acid (1.0 eq)

  • 3-Methylpiperidine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Dimethyl sulfoxide (DMSO)

  • Deionized Water

  • Hydrochloric Acid (3M)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-3-nitrobenzoic acid (1.0 eq) and potassium carbonate (2.5 eq).

  • Solvent & Reagent Addition: Add anhydrous DMSO to the flask to create a stirrable slurry (approx. 5-10 mL per gram of starting material). Add 3-methylpiperidine (1.2 eq) to the mixture.

    • Scientist's Note: DMSO is an excellent solvent for SNAr reactions due to its polar aprotic nature, which solvates the potassium cation but not the carbonate anion, increasing the nucleophilicity of the base and the piperidine.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).

  • Workup - Quenching and Acidification: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the dark reaction mixture into a beaker of cold deionized water (10x the volume of DMSO used).

  • Stir the aqueous solution and acidify to a pH of ~3-4 by the dropwise addition of 3M HCl. The product should precipitate as a solid.

    • Scientist's Note: The carboxylic acid is deprotonated by the K₂CO₃ during the reaction, making it water-soluble as a carboxylate salt. Acidification is crucial to neutralize this salt and precipitate the water-insoluble free acid.

  • Extraction: If the product does not fully precipitate or appears oily, transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine to remove residual DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield the final product as a crystalline solid. Purity should be assessed by HPLC and NMR.

Structural Validation & Characterization (Self-Validation)

Confirming the structure and purity of the synthesized intermediate is a non-negotiable step in medicinal chemistry to avoid carrying impurities into subsequent, often more costly, synthetic steps.

Expected Spectroscopic Data
TechniqueExpected Observations
¹H NMR - Aromatic protons on the benzoic acid ring (expect complex splitting patterns).- Protons on the methylpiperidine ring (aliphatic region, ~1.0-4.0 ppm).- A downfield singlet/broad singlet for the carboxylic acid proton (>10 ppm).- A singlet for the methyl group on the piperidine ring (~0.9-1.2 ppm, likely a doublet).
¹³C NMR - Carbonyl carbon of the carboxylic acid (~165-175 ppm).- Aromatic carbons (~120-155 ppm).- Aliphatic carbons of the piperidine ring (~20-60 ppm).
Mass Spec (ESI-) Expected [M-H]⁻ peak at m/z ≈ 263.10.[4]
FTIR - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- C=O stretch from the carboxylic acid (~1700 cm⁻¹).- Asymmetric and symmetric N-O stretches from the nitro group (~1530 and ~1350 cm⁻¹).[9]

Application in Niraparib Synthesis

The primary value of this compound is its function as a late-stage intermediate for the PARP inhibitor Niraparib. The synthetic route involves two key transformations following its preparation.

G cluster_1 Pathway to Niraparib A 4-(3-Methylpiperidin-1-yl) -3-nitrobenzoic acid B Step 1: Nitro Group Reduction A->B e.g., H2, Pd/C or SnCl2, HCl C 3-Amino-4-(3-methylpiperidin-1-yl) -benzoic acid B->C D Step 2: Amide Formation & Cyclization C->D Coupling with 2H-indazole-7-carboxamide precursor E Niraparib (Final API) D->E

Caption: Key transformations from the title compound to the final drug, Niraparib.

  • Reduction of the Nitro Group: The nitro group is reduced to a primary amine. This is a critical step to install the nucleophilic amine required for the subsequent fragment coupling.

    • Common Protocol: Catalytic hydrogenation using hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst is a clean and efficient method.[1][10] Alternative methods include using reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid.[7]

  • Amide Coupling and Final Assembly: The resulting aniline derivative is then coupled with a suitably activated indazole-7-carboxylic acid fragment to form the final amide bond and complete the synthesis of Niraparib.[2][11]

Biological Context: The Rationale for PARP Inhibition

To appreciate the importance of this building block, one must understand the therapeutic strategy it enables. PARP inhibitors exploit a concept known as synthetic lethality .

G cluster_normal Normal Cell cluster_cancer BRCA-Mutant Cancer Cell + PARP Inhibitor A Single-Strand DNA Break B PARP A->B recruits C Base Excision Repair (BER) B->C activates D DNA Repair & Cell Survival C->D E Single-Strand DNA Break F PARP E->F H Double-Strand DNA Break (at replication fork) F->H BER fails, lesion persists G Niraparib G->F inhibits I Defective HR Repair (due to BRCA mutation) H->I cannot be repaired by J Cell Death (Apoptosis) I->J

Caption: Simplified mechanism of synthetic lethality with PARP inhibitors in BRCA-mutant cells.

In healthy cells, DNA single-strand breaks are primarily repaired by the PARP enzyme. If this pathway is blocked by an inhibitor like Niraparib, the cell relies on an alternative pathway, Homologous Recombination (HR), to repair the more severe double-strand breaks that subsequently form. However, some cancers, particularly those with BRCA1/2 mutations, have a deficient HR repair pathway.[12][13][14] By inhibiting PARP in these cancer cells, both major DNA repair pathways are disabled, leading to a massive accumulation of genomic damage and ultimately, selective cancer cell death. This elegant therapeutic approach has proven highly effective in treating ovarian, breast, and other cancers.[12][14]

Safety & Handling

As a nitroaromatic carboxylic acid, this compound requires careful handling.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

  • Reactivity: The compound is a carboxylic acid and will react with bases.[15] The nitro group imparts reactivity and should be handled with care, avoiding excessive heat or shock, although it is generally stable under normal laboratory conditions.

Conclusion

This compound exemplifies the critical role of well-designed intermediates in modern drug discovery. Its synthesis via a robust SNAr reaction and its strategic conversion to the aniline derivative provide a reliable pathway to the potent PARP inhibitor Niraparib. For medicinal chemists, mastering the synthesis and handling of such building blocks is fundamental to the successful development of next-generation targeted therapies that exploit sophisticated biological mechanisms like synthetic lethality.

References

  • PubChem. 4-Methyl-3-nitrobenzoic acid | C8H7NO4 | CID 7319. PubChem. Available from: [Link].

  • PubChemLite. 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid (C13H16N2O4). PubChemLite. Available from: [Link].

  • PubMed. Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. PubMed. Available from: [Link].

  • Google Patents. CN106432055A - Preparation method of niraparib intermediate 4-(piperidyl-3-yl)aniline. Google Patents.
  • ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b) Calculated with B3LYP/6-311++G basis set. ResearchGate. Available from: [Link].

  • Google Patents. CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid. Google Patents.
  • Google Patents. WO2019072237A1 - Process for preparing intermediate of anti-tumor drug niraparib and intermediate thereof. Google Patents.
  • PrepChem.com. A--Preparation of 4-chloro-3-nitrobenzoic acid. PrepChem.com. Available from: [Link].

  • PubMed Central. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. Available from: [Link].

  • ResearchGate. 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. ResearchGate. Available from: [Link].

  • European Patent Office. METHODS OF MANUFACTURING OF NIRAPARIB - Patent 3615513. EPO. Available from: [Link].

  • PubChem. 3-Methyl-4-nitrobenzoic acid | C8H7NO4 | CID 18370. PubChem. Available from: [Link].

  • Michigan State University. Preparation of 3-Nitrobenzoic Acid. MSU chemistry. Available from: [Link].

  • SDI. 4-Chloro-3-Nitro Benzoic Acid. SDI. Available from: [Link].

  • Organic Syntheses. m-NITROBENZOIC ACID. Organic Syntheses. Available from: [Link].

  • PubMed. Sustained delivery of PARP inhibitor Talazoparib for the treatment of BRCA-deficient ovarian cancer. PubMed. Available from: [Link].

  • Google Patents. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof. Google Patents.
  • MDPI. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. Available from: [Link].

  • PubChem. 4-(Methylamino)-3-nitrobenzoic acid | C8H8N2O4 | CID 283475. PubChem. Available from: [Link].

  • Google Patents. US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid. Google Patents.
  • PubMed. Effective Use of PI3K Inhibitor BKM120 and PARP Inhibitor Olaparib to Treat PIK3CA Mutant Ovarian Cancer. PubMed. Available from: [Link].

  • MDPI. The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. MDPI. Available from: [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Chloro-3-Nitrobenzoic Acid in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link].

  • PubMed Central. Four-year complete remission with reduced-dose PARP inhibitor in advanced-stage epithelial ovarian cancer harboring a BRCA1 mutation: a case report of a chemotherapy-intolerant patient with idiopathic thrombocytopenic purpura. PubMed Central. Available from: [Link].

  • YouTube. The Nitro Group: How to Make Your Own Nitrobenzoic Acid. YouTube. Available from: [Link].

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  • PubMed. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. PubMed. Available from: [Link].

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Application Notes & Protocols for the Biological Evaluation of 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization and assay development for the novel chemical entity, 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid (CAS: 312921-75-8). Given the absence of published biological data for this specific molecule, this guide establishes a foundational screening strategy based on a structural and functional hypothesis derived from its core chemical motifs: a nitrobenzoic acid scaffold and a substituted piperidine ring. We present detailed, field-proven protocols for a primary screening cascade designed to investigate the compound's potential cytotoxic, antimicrobial, anti-inflammatory, and central nervous system (CNS) activities. Each protocol is designed as a self-validating system, complete with explanations of experimental causality, quality control measures, and data interpretation guidelines to ensure scientific rigor and reproducibility.

Introduction: A Rationale for Investigation

This compound is a unique small molecule featuring two key pharmacophores that are prevalent in a wide range of biologically active agents. Understanding these structural components provides a logical basis for hypothesizing its potential therapeutic applications.

  • The Nitrobenzoic Acid Moiety: Aromatic nitro compounds are well-documented for a spectrum of biological activities. Nitrobenzoic acids and their derivatives have demonstrated potential as antimicrobial and anticancer agents.[1][2][3] The nitro group can be crucial for the molecule's interaction with biological targets, sometimes acting as a bio-activatable "warhead," particularly in antimicrobial contexts where it can be reduced by microbial enzymes to generate cytotoxic radicals.[1]

  • The Piperidine Moiety: The piperidine ring is a highly privileged scaffold in medicinal chemistry, found in numerous approved drugs targeting a vast array of biological systems.[4][5][6][7] Its conformational flexibility and ability to present substituents in defined three-dimensional space allow for potent and selective interactions with various receptors and enzymes.[4] Piperidine-containing compounds are particularly prominent in CNS-active drugs, including antipsychotics and analgesics, often targeting receptors like the sigma receptors.[8][9]

Based on this structural deconstruction, we propose a primary screening cascade to explore the following potential activities for this compound:

  • Cytotoxic Activity: Potential as an anticancer agent.

  • Antimicrobial Activity: Potential as an antibacterial or antifungal agent.

  • Anti-inflammatory Activity: Potential to modulate inflammatory responses.

  • CNS-related Activity: Potential interaction with CNS targets, such as the sigma-1 receptor.

This application note provides the detailed methodologies to empirically test these hypotheses.

Physicochemical Properties and Compound Handling

A summary of the known properties of this compound is presented below.

PropertyValueSource
Molecular Formula C13H16N2O4[10]
Molecular Weight 264.28 g/mol [10]
CAS Number 312921-75-8PubChem
Predicted XlogP 2.7[10]

Compound Preparation: For in vitro biological assays, it is critical to start with a high-purity, well-characterized sample.

  • Solubilization: Prepare a 10 mM stock solution in 100% dimethyl sulfoxide (DMSO). DMSO is a standard solvent for initial screening due to its ability to dissolve a wide range of organic compounds.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light.

  • Working Dilutions: For assays, the DMSO stock is serially diluted in the appropriate cell culture medium or assay buffer. It is imperative to ensure the final concentration of DMSO in the assay does not exceed a level that affects cell viability or assay performance (typically ≤ 0.5%). An equivalent DMSO concentration must be included in all vehicle control wells.

Application Protocol: Cytotoxicity Screening via MTT Assay

Application Note: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell viability and metabolic activity.[11][12] It is a robust initial screen to determine if the test compound exhibits cytotoxic effects against cancer cell lines. The principle relies on the reduction of the yellow, water-soluble MTT tetrazolium salt by mitochondrial dehydrogenases in living, metabolically active cells into a purple, insoluble formazan product.[12] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantitative determination of cytotoxicity.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 4/5: Assay Development seed Seed cells into 96-well plate (e.g., 1x10^4 cells/well) incubate1 Incubate for 24h (37°C, 5% CO2) seed->incubate1 treat Treat cells with serial dilutions of test compound incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution (final conc. 0.5 mg/mL) incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Remove medium & add DMSO to dissolve formazan incubate3->solubilize read Read absorbance at 570 nm solubilize->read

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol

Materials:

  • 96-well flat-bottom sterile cell culture plates

  • Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Pen/Strep)

  • MTT solution: 5 mg/mL in sterile PBS, filtered and stored at 4°C, protected from light

  • Solubilization solution: 100% DMSO

  • Multi-channel pipette and sterile tips

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 1 x 10^4 cells in 100 µL of complete medium per well into a 96-well plate.[13] Include wells for vehicle control (DMSO), positive control (e.g., Doxorubicin), and a no-cell blank (medium only).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cells to attach and resume growth.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 100 µM to 0.1 µM) in complete medium from your 10 mM DMSO stock. Remove the old medium from the cells and add 100 µL of the compound dilutions. Ensure the final DMSO concentration is consistent across all wells (e.g., 0.5%).

  • Treatment Incubation: Incubate the cells with the compound for the desired exposure time, typically 48 or 72 hours.[13]

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[14]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[13][14]

  • Absorbance Reading: Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to subtract background absorbance.[11]

Data Analysis & Validation:

  • Calculation: Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Abs_Treated - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

  • IC50 Determination: Plot the % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

  • Trustworthiness: The assay is considered valid if the positive control shows the expected cytotoxicity and the signal-to-background ratio (Abs_Vehicle / Abs_Blank) is sufficient (typically >5).

Application Protocol: Antimicrobial Susceptibility Testing

Application Note: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16] The MIC is defined as the lowest concentration of a compound that prevents visible growth of a microorganism after overnight incubation.[15] This assay is essential for establishing the potency and spectrum of activity of a potential new antimicrobial. Given the presence of a nitroaromatic moiety, which is a known feature in some antimycobacterial drugs, testing against Mycobacterium species could be particularly relevant.[1][2]

Experimental Workflow: Broth Microdilution MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Inoculation & Incubation cluster_read Reading & Analysis prep_compound Prepare 2-fold serial dilutions of test compound in broth dispense Dispense 100 µL compound dilutions into 96-well plate prep_inoculum Prepare standardized microbial inoculum (0.5 McFarland) inoculate Inoculate wells with 5 µL of standardized inoculum dispense->inoculate incubate Incubate for 18-24h at 37°C inoculate->incubate read_mic Visually inspect for turbidity or read absorbance (OD600) incubate->read_mic determine_mic MIC = Lowest concentration with no visible growth read_mic->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Detailed Protocol

Materials:

  • Sterile 96-well U-bottom or flat-bottom plates

  • Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

Procedure:

  • Compound Dilution: In a 96-well plate, add 100 µL of broth to all wells. In the first column, add another 100 µL of the test compound at twice the highest desired concentration (e.g., 256 µg/mL). Perform a 2-fold serial dilution by transferring 100 µL across the plate, discarding the final 100 µL from the last dilution well. This creates a concentration gradient (e.g., 128, 64, ..., 0.25 µg/mL).

  • Inoculum Preparation: From a fresh culture (18-24h), pick 3-4 colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL).[15] Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the assay plate.

  • Inoculation: Inoculate each well (except the sterility control well) with the standardized inoculum. The final volume in each well will be 100 µL (for methods where inoculum is added to 100uL of drug dilution) or as per specific CLSI/EUCAST guidelines.[16][17]

  • Controls:

    • Sterility Control: Well with broth only (no compound, no inoculum).

    • Growth Control: Well with broth and inoculum (no compound).

    • Positive Control: A row with a standard antibiotic instead of the test compound.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or as required for fungi.[17]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound where no turbidity (no visible growth) is observed.[17] This can be confirmed by reading the optical density at 600 nm (OD600).

Data Analysis & Validation:

  • Result: The MIC is reported in µg/mL or µM.

  • Trustworthiness: The assay is valid if the sterility control shows no growth, the growth control shows clear turbidity, and the MIC for the positive control antibiotic is within its expected range for the quality control strain used (e.g., ATCC strains).

Application Protocol: Anti-inflammatory Activity Screening

Application Note: A common primary screen for anti-inflammatory potential involves measuring the inhibition of nitric oxide (NO) production in macrophages.[18] Murine macrophage cell lines like RAW 264.7, when stimulated with lipopolysaccharide (LPS), produce large amounts of NO via the inducible nitric oxide synthase (iNOS) enzyme. NO is a key inflammatory mediator, and its inhibition is a hallmark of anti-inflammatory activity. NO production is measured indirectly by quantifying its stable breakdown product, nitrite, in the cell culture supernatant using the Griess reagent.[19][20]

Experimental Workflow: Nitric Oxide (NO) Inhibition Assay

NO_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Treatment & Stimulation cluster_assay Day 3: Griess Assay seed Seed RAW 264.7 cells into 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Pre-treat cells with test compound (e.g., for 1-2h) incubate1->treat stimulate Stimulate with LPS (1 µg/mL) treat->stimulate incubate2 Incubate for 20-24h stimulate->incubate2 collect_sup Collect 100 µL supernatant incubate2->collect_sup add_griess Add 100 µL Griess Reagent collect_sup->add_griess incubate3 Incubate for 10-15 min (at room temp, in dark) add_griess->incubate3 read Read absorbance at 540 nm incubate3->read

Caption: Workflow for measuring nitric oxide inhibition in LPS-stimulated macrophages.

Detailed Protocol

Materials:

  • RAW 264.7 murine macrophage cell line

  • 96-well flat-bottom sterile cell culture plates

  • Complete DMEM medium

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium Nitrite (NaNO2) for standard curve

  • Positive control (e.g., L-NAME or Dexamethasone)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 100 µL of medium into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound for 1-2 hours before LPS stimulation.[20]

  • LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL.[18] Include the following controls:

    • Negative Control: Cells + Medium (no LPS, no compound).

    • Positive Control (Stimulated): Cells + Medium + LPS.

    • Vehicle Control: Cells + Medium + DMSO + LPS.

  • Incubation: Incubate the plate for 20-24 hours at 37°C.[20]

  • Griess Reaction:

    • Carefully transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.[18]

    • Prepare a standard curve of NaNO2 (e.g., 100 µM to 1.56 µM) in culture medium.

    • Add 100 µL of Griess Reagent to each well containing supernatant or standard.[18]

    • Incubate for 10-15 minutes at room temperature, protected from light.

  • Absorbance Reading: Measure the absorbance at 540 nm.[18]

  • Cell Viability Check: It is crucial to perform a parallel MTT assay on the same cells to ensure that the observed NO inhibition is not due to cytotoxicity.

Data Analysis & Validation:

  • Calculation: Determine the nitrite concentration in each sample from the NaNO2 standard curve. Calculate the percentage of NO inhibition: % Inhibition = [(Nitrite_LPS - Nitrite_Treated) / Nitrite_LPS] * 100

  • IC50 Determination: Plot % Inhibition vs. log concentration to determine the IC50 value.

  • Trustworthiness: The assay is valid if LPS stimulation significantly increases nitrite production compared to the negative control and the positive control inhibitor effectively reduces it. The compound should not be cytotoxic at the concentrations where it inhibits NO production.

Application Protocol: Sigma-1 Receptor Binding Assay

Application Note: The piperidine scaffold is a key feature of many ligands for sigma receptors, which are unique intracellular chaperone proteins implicated in various CNS disorders.[8][21] A competitive radioligand binding assay is the definitive method to determine if a compound interacts with a specific receptor.[22] This protocol describes how to assess the affinity of this compound for the sigma-1 receptor (S1R) by measuring its ability to displace a known high-affinity radioligand, such as [³H]-(+)-pentazocine, from its binding site.[8][22]

Experimental Workflow: Radioligand Competitive Binding Assay

Binding_Workflow cluster_prep Assay Setup cluster_incubation Binding & Termination cluster_read Quantification mix Mix: Receptor source (membranes) + Radioligand ([³H]-(+)-pentazocine) + Test Compound (or buffer/displacer) incubate Incubate to reach equilibrium (e.g., 90 min at 37°C) mix->incubate terminate Rapidly filter through GF/B filters to separate bound/free radioligand incubate->terminate wash Wash filters with ice-cold buffer terminate->wash scintillate Place filters in scintillation vials with scintillation cocktail wash->scintillate count Count radioactivity (CPM/DPM) using a scintillation counter scintillate->count

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol

Materials:

  • Receptor Source: Membranes prepared from cells or tissues expressing sigma-1 receptors (e.g., guinea pig brain or CHO cells overexpressing human S1R).

  • Radioligand: [³H]-(+)-pentazocine.

  • Non-specific displacer: Haloperidol (10 µM final concentration).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • GF/B glass fiber filters, pre-soaked in 0.5% polyethyleneimine (PEI).

  • Brandel Cell Harvester or similar filtration manifold.

  • Scintillation vials and scintillation cocktail.

  • Liquid Scintillation Counter.

Procedure:

  • Assay Plate Setup: In a 96-well plate or microcentrifuge tubes, set up the following conditions in triplicate:

    • Total Binding: Assay buffer + Receptor membranes + Radioligand.

    • Non-specific Binding (NSB): Assay buffer + Receptor membranes + Radioligand + 10 µM Haloperidol.

    • Competition: Assay buffer + Receptor membranes + Radioligand + serial dilutions of the test compound.

  • Reaction: The final assay volume is typically 200-500 µL. A typical reaction might contain 50 µg of membrane protein and a final concentration of [³H]-(+)-pentazocine near its Kd (e.g., 2-5 nM).

  • Incubation: Incubate the plate for 90 minutes at 37°C to allow the binding to reach equilibrium.[22]

  • Termination and Filtration: Terminate the reaction by rapid filtration through the pre-soaked GF/B filters using a cell harvester. This step separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.[22]

  • Washing: Quickly wash the filters three times with 3-5 mL of ice-cold assay buffer to remove any non-specifically trapped radioligand.[22]

  • Quantification: Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate. Count the radioactivity (Disintegrations Per Minute, DPM) in a liquid scintillation counter.

Data Analysis & Validation:

  • Specific Binding: Calculate specific binding = Total Binding (DPM) - Non-specific Binding (DPM).

  • % Inhibition: Calculate the percentage of specific binding inhibited by the test compound at each concentration: % Inhibition = [1 - ((DPM_Compound - DPM_NSB) / (DPM_Total - DPM_NSB))] * 100

  • Ki Determination: Plot the % Inhibition against the log of the compound concentration to determine the IC50. The affinity constant (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • Trustworthiness: The assay is valid if specific binding is at least 80% of total binding and the IC50 for a known reference compound is within the expected range.

Conclusion and Future Directions

The application notes and protocols outlined in this document provide a robust, hypothesis-driven framework for the initial biological characterization of this compound. By systematically evaluating its cytotoxic, antimicrobial, anti-inflammatory, and receptor-binding properties, researchers can efficiently identify promising avenues for further, more detailed investigation. Positive results in any of these primary screens would warrant progression to secondary assays, such as mechanism-of-action studies, in vivo efficacy models, and structure-activity relationship (SAR) exploration to optimize the compound's therapeutic potential.

References

  • Hancock Laboratory. MIC Determination By Microtitre Broth Dilution Method. [Link]

  • Al-Suhaimi, E. A., et al. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Microorganisms, 11(4), 969. [Link]

  • Dymek, B., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116869. [Link]

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Application Notes and Protocols: 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid as a Versatile Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence:

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic application of 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid. This building block offers a unique combination of a sterically hindered secondary amine, a reactive nitro group, and a carboxylic acid handle, making it a valuable scaffold for generating diverse and novel molecular entities. We present detailed protocols for its synthesis, characterization, and subsequent utilization in the generation of complex organic molecules, with a particular focus on amide bond formation and nitro group manipulations. The causality behind experimental choices, self-validating protocol designs, and references to authoritative literature are integrated throughout to ensure scientific integrity and practical utility.

Introduction: The Strategic Advantage of the this compound Scaffold

The quest for novel chemical matter in drug discovery and materials science necessitates the development of versatile and strategically functionalized building blocks. This compound emerges as a compound of significant interest due to its trifunctional nature. The key structural features and their inherent potential are:

  • 3-Methylpiperidine Moiety: Introduces a non-planar, saturated heterocyclic system. The methyl group at the 3-position provides steric bulk and a chiral center (if a specific enantiomer is used), which can be crucial for modulating protein-ligand interactions and improving pharmacokinetic properties.

  • Ortho-Nitroaryl Carboxylic Acid: The nitro group, positioned ortho to the carboxylic acid, electronically influences the reactivity of the carboxyl group and the aromatic ring. Furthermore, the nitro group itself is a versatile functional handle, amenable to reduction to an amine, which opens up a vast chemical space for further derivatization.

  • Carboxylic Acid: This functional group is a cornerstone of medicinal chemistry, readily participating in amide bond formation, esterification, and other coupling reactions to link with a diverse range of chemical partners.[1][2]

This unique combination of functionalities allows for a modular and divergent approach to library synthesis, enabling the exploration of a wide range of chemical space from a single, well-characterized starting material.

Physicochemical and Spectroscopic Data

While specific experimental data for the title compound is not widely available, we can predict its properties based on analogous structures found in the literature.[3][4][5]

PropertyPredicted Value/InformationSource/Basis for Prediction
Molecular Formula C₁₃H₁₆N₂O₄-
Molecular Weight 264.28 g/mol -
Appearance Pale yellow to yellow solidAnalogy with similar nitrobenzoic acid derivatives[3]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, MeOH); sparingly soluble in waterGeneral solubility of nitrobenzoic acids[3]
¹H NMR Characteristic peaks for the piperidine ring protons, the methyl group on the piperidine, aromatic protons, and the carboxylic acid proton.Inferred from related structures
¹³C NMR Resonances for the aliphatic carbons of the piperidine ring, the methyl carbon, aromatic carbons (with shifts influenced by the nitro and carboxyl groups), and the carboxyl carbon.Inferred from related structures
IR Spectroscopy Characteristic absorptions for O-H (carboxylic acid), C=O (carboxylic acid), N-O (nitro group), and C-H (aromatic and aliphatic) stretching vibrations.FTIR data of 4-methyl-3-nitrobenzoic acid shows characteristic peaks.[6]
Mass Spectrometry Expected molecular ion peak corresponding to the molecular weight.-

Synthesis of this compound

The synthesis of the title compound can be achieved through a nucleophilic aromatic substitution (SNAAr) reaction, a well-established method for the formation of carbon-nitrogen bonds on electron-deficient aromatic rings.[7][8]

Workflow for Synthesis

start Starting Materials: 4-Fluoro-3-nitrobenzoic acid 3-Methylpiperidine reaction Nucleophilic Aromatic Substitution (SNAAr) start->reaction Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat workup Reaction Work-up: - Acidification - Extraction reaction->workup purification Purification: - Recrystallization or - Column Chromatography workup->purification product Product: This compound purification->product

Caption: Synthetic workflow for this compound.

Detailed Protocol: Synthesis of this compound

Materials:

  • 4-Fluoro-3-nitrobenzoic acid

  • 3-Methylpiperidine

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-fluoro-3-nitrobenzoic acid (1.0 eq), potassium carbonate (2.2 eq), and anhydrous DMF.

    • Causality: 4-Fluoro-3-nitrobenzoic acid is chosen as the starting material because the fluorine atom is an excellent leaving group in SNAAr reactions, activated by the electron-withdrawing nitro group.[9] Potassium carbonate acts as a base to deprotonate the secondary amine of 3-methylpiperidine, increasing its nucleophilicity.

  • Addition of Amine: Add 3-methylpiperidine (1.2 eq) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 70-80 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a beaker containing 1 M HCl (aq) until the pH is acidic (pH ~2-3). This will protonate the carboxylate to form the desired carboxylic acid. c. A precipitate should form. If not, proceed to extraction.

  • Extraction: Transfer the acidic aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

    • Self-Validation: The product is expected to be more soluble in the organic phase (ethyl acetate) than in the acidic aqueous phase.

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an appropriate eluent (e.g., a gradient of ethyl acetate in hexanes).

Application as a Building Block: Synthesis of Amide Derivatives

The carboxylic acid functionality of this compound is a prime site for derivatization, with amide bond formation being one of the most common and important reactions in medicinal chemistry.[1]

General Workflow for Amide Coupling

start Starting Materials: This compound Primary or Secondary Amine (R-NH₂) activation Carboxylic Acid Activation start->activation Coupling Reagent (e.g., HATU, HBTU, CDI) Base (e.g., DIPEA) coupling Amide Bond Formation activation->coupling Addition of Amine purification Purification coupling->purification product Amide Product purification->product

Caption: General workflow for the synthesis of amides.

Protocol: Amide Coupling using HATU

Materials:

  • This compound

  • Desired primary or secondary amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir at room temperature for 15-30 minutes.

    • Causality: HATU is a highly efficient coupling reagent that activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then readily attacked by the amine.[1] DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction and to deprotonate the amine if it is used as a salt.

  • Addition of Amine: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor the reaction by TLC.

  • Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer with saturated aqueous NaHCO₃ to remove any unreacted carboxylic acid and acidic byproducts. c. Wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide by column chromatography on silica gel.

Further Transformations: Reduction of the Nitro Group

A key advantage of this building block is the potential for subsequent modification of the nitro group. Reduction of the nitro group to an amine provides a new site for derivatization, significantly expanding the accessible chemical diversity.

Protocol: Nitro Group Reduction

Materials:

  • Amide derivative of this compound

  • Iron powder (Fe) or Tin(II) chloride (SnCl₂)

  • Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)

  • Ethanol (EtOH) and Water

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

Procedure:

  • Reaction Setup: To a solution of the nitro-containing amide (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Reaction: Heat the mixture to reflux and stir vigorously for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: a. Cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts. b. Wash the Celite pad with ethanol. c. Concentrate the filtrate under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and water. Basify the aqueous layer with saturated NaHCO₃ solution. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the aniline derivative.

Characterization of Novel Compounds

All newly synthesized compounds should be thoroughly characterized to confirm their identity and purity.

TechniquePurpose
¹H and ¹³C NMR To confirm the chemical structure and assess purity.
LC-MS To determine the molecular weight and assess purity.
HRMS To confirm the elemental composition.
FTIR To identify key functional groups.[6]
Melting Point To assess the purity of solid compounds.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Nitroaromatic compounds can be energetic and should be handled with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel and complex molecules. Its unique trifunctional nature allows for a wide range of chemical transformations, making it an ideal starting point for the generation of diverse chemical libraries for drug discovery and other applications. The protocols outlined in this guide provide a solid foundation for the synthesis and utilization of this promising scaffold.

References

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Application Notes and Protocols for High-Throughput Screening of 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale and Objective

The search for novel therapeutic agents is a cornerstone of modern drug discovery.[1][2] Benzoic acid derivatives represent a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates, with demonstrated activities including anticancer effects.[3] The incorporation of a nitro group can be a precursor for further chemical modification and is known to influence the biological activity of small molecules.[4] Furthermore, piperidine moieties are common in bioactive compounds, often contributing to desired pharmacokinetic properties.[5][6] The compound class, 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid derivatives, thus presents a promising starting point for identifying novel modulators of biological pathways.

This document provides a comprehensive guide for designing and executing a high-throughput screening (HTS) campaign for a library of these derivatives. It is intended to serve as a practical manual, moving beyond a simple recitation of steps to explain the underlying scientific principles and decision-making processes that ensure a robust and successful screening outcome. We will detail the entire workflow, from initial assay development and validation to primary screening, data analysis, and hit confirmation, using a hypothetical kinase inhibition model as a practical example.

Section 1: Foundational Steps - Library Preparation and Management

The quality of a screening campaign is fundamentally dependent on the quality of the compound library.[7] Before commencing any biological assay, rigorous quality control of the this compound derivative library is essential.

1.1. Compound Quality Control & Solubilization

  • Purity Assessment: Each compound in the library should be assessed for purity (ideally >95%) using methods like LC-MS or NMR. Impurities can lead to false or misleading results.

  • Solubility: Compounds are typically solubilized in 100% dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10 mM). It is critical to ensure complete dissolution. Poor solubility is a common reason for false negatives.

  • Storage: Stock solutions should be stored in a controlled environment (e.g., -20°C or -80°C) in low-binding, sealed plates to prevent degradation and evaporation.

1.2. Protocol: Preparation of Assay-Ready Plates

  • Thaw Stock Plates: Allow the 10 mM compound stock plates to thaw at room temperature.

  • Centrifuge: Briefly centrifuge the plates to ensure all liquid is collected at the bottom of the wells.

  • Intermediate Dilution: Using an automated liquid handler, perform a serial dilution to create an intermediate plate. For a final assay concentration of 10 µM in a 50 µL final assay volume containing 1% DMSO, this might involve transferring 5 µL of 10 mM stock into 495 µL of DMSO to create a 100 µM intermediate plate.

  • Assay-Ready Plate Creation: Dispense a small volume (e.g., 0.5 µL) of the 100 µM intermediate plate into the wells of a 384-well assay plate. These "assay-ready" plates can be sealed and stored at -20°C until use.

Section 2: Assay Development and Validation - The Key to a Successful Screen

The selection and validation of the biological assay are the most critical determinants of HTS success.[8] The assay must be robust, reproducible, and amenable to miniaturization and automation. We will proceed with the example of a biochemical assay targeting a hypothetical protein kinase, "Kinase-X," implicated in a cancer signaling pathway.

2.1. The Choice of Assay: Biochemical vs. Cell-Based

There are two primary categories of assays used in HTS: biochemical and cell-based.[1][9]

  • Biochemical Assays: These assays measure the direct effect of a compound on a purified biological target, such as an enzyme or receptor.[1][9] They offer high precision but may not reflect the complexity of a cellular environment.[10]

  • Cell-Based Assays: These measure a compound's effect on a cellular process within a living cell, providing more physiologically relevant data but often with higher variability.[11][12]

For our primary screen, a biochemical assay is chosen to directly identify inhibitors of Kinase-X. A cell-based assay will be used later as an orthogonal method for hit confirmation. A common choice for kinase assays is a luminescence-based system that quantifies ATP consumption, where a decrease in kinase activity results in a higher luminescent signal.

2.2. Assay Miniaturization and Optimization

To conserve reagents and increase throughput, assays are typically miniaturized from 96-well to 384- or 1536-well formats.[13] This requires re-optimization of reagent concentrations (enzyme, substrate, ATP) to ensure a robust signal window.

2.3. Protocol: Assay Validation and Z'-Factor Determination

The Z'-factor is a statistical parameter that quantifies the quality and suitability of an HTS assay.[14][15] It measures the separation between the high (positive) and low (negative) control signals relative to the variability within those controls.[15] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and robust for HTS.[1][15]

  • Plate Layout: Design a 384-well plate layout. Dedicate half the plate (e.g., 192 wells) to the negative control and the other half to the positive control.

    • Negative Control (Max Activity): Kinase-X + Substrate + ATP in assay buffer with 1% DMSO.

    • Positive Control (Min Activity): Kinase-X + Substrate + ATP in assay buffer with 1% DMSO + a known, potent inhibitor of Kinase-X (e.g., Staurosporine).

  • Reagent Addition: Add all assay components to the wells according to the optimized protocol.

  • Incubation: Incubate the plate for the predetermined time (e.g., 60 minutes at room temperature).

  • Detection: Add the detection reagent (e.g., a luciferase/luciferin-based reagent that detects remaining ATP) and read the luminescence signal on a plate reader.

  • Calculate Z'-Factor: Use the following formula: Z' = 1 - (3σp + 3σn) / |μp - μn| Where:

    • μp = mean of the positive control

    • σp = standard deviation of the positive control

    • μn = mean of the negative control

    • σn = standard deviation of the negative control

  • Acceptance: The assay is considered validated for HTS when the Z'-factor is consistently > 0.5 over multiple runs.[13]

Parameter Hypothetical Value Interpretation
Mean Negative Control (µn)800,000 RLUHigh signal (low kinase activity)
Mean Positive Control (µp)50,000 RLULow signal (high kinase activity)
Std Dev Negative Control (σn)40,000 RLULow variability
Std Dev Positive Control (σp)5,000 RLULow variability
Calculated Z'-Factor 0.81 Excellent assay for HTS

Section 3: The High-Throughput Screening Campaign

With a validated assay, the primary screen of the entire compound library can commence. This process relies heavily on automation to ensure consistency and speed.[16]

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screen cluster_analysis Phase 3: Analysis & Confirmation Lib Compound Library (10 mM in DMSO) ARP Assay-Ready Plates (10 µM final conc.) Lib->ARP Automated Dilution Screen Automated HTS (384-well format) ARP->Screen Assay Biochemical Assay (e.g., Kinase-X) Assay->Screen Data Raw Data Acquisition Screen->Data Analysis Data Normalization & Hit Selection Data->Analysis Confirm Hit Confirmation & Dose-Response Analysis->Confirm Orthogonal Secondary/Orthogonal Assay Confirm->Orthogonal Lead Hit-to-Lead Chemistry Orthogonal->Lead

Caption: High-level overview of the HTS workflow.

3.1. Protocol: Primary HTS of the Derivative Library

  • Prepare Reagents: Prepare bulk volumes of all assay reagents (enzyme, substrate/ATP mix, buffer, detection reagent) sufficient for the number of plates to be screened.

  • Plate Handling: Use a robotic system to move the assay-ready compound plates to the liquid handling station.

  • Reagent Dispensing:

    • An automated dispenser adds the Kinase-X enzyme solution to all wells.

    • A second dispenser adds the substrate/ATP mixture to initiate the enzymatic reaction.

  • Incubation: The robotic arm moves the plates to an incubator for the optimized time (e.g., 60 minutes).

  • Signal Detection: Plates are moved to the plate reader. The detection reagent is added, and after a brief stabilization period, the signal (e.g., luminescence) is read.

  • Data Management: The raw data from the plate reader is automatically uploaded to a database for analysis.[2]

Section 4: Data Analysis and Hit Identification

Raw data from an HTS campaign must be processed and normalized to identify statistically significant "hits."[13]

4.1. Data Normalization The raw signal in each well is typically converted to a percentage inhibition value based on the on-plate controls: % Inhibition = 100 * (Signal_well - µ_pos_control) / (µ_neg_control - µ_pos_control)

4.2. Hit Selection A "hit" is a compound that produces a desired level of activity in the primary screen.[16] A common and robust method for hit selection is to use a Z-score, which measures how many standard deviations a compound's signal is from the mean of the sample population. Z-score = (Value_compound - Median_all_samples) / MAD_all_samples (Where MAD is the Median Absolute Deviation)

A typical hit threshold is a Z-score ≤ -3 or a percent inhibition ≥ 50%. The choice of threshold is a balance between finding true hits and minimizing false positives.

Section 5: Hit Confirmation and Prioritization - From Actives to Leads

A single-point primary screen will inevitably produce false positives. A rigorous hit triage process is essential to confirm activity and prioritize compounds for further study.[17][18]

Hit_Triage Primary Primary Screen Hits (~100,000 compounds) InitialHits Initial Actives (~1,000 compounds, ~1% hit rate) Primary->InitialHits Z-score < -3 CherryPick Confirmation Screen (Cherry-picked, single concentration) InitialHits->CherryPick ConfirmedHits Confirmed Hits (~300 compounds) CherryPick->ConfirmedHits Activity Confirmed DoseResponse Dose-Response (IC50) (10-point curve) ConfirmedHits->DoseResponse PotentHits Potent & Validated Hits (~50 compounds) DoseResponse->PotentHits IC50 < 10 µM Orthogonal Orthogonal & Counter-Screens (e.g., Cell-based assay) PotentHits->Orthogonal Confirm mechanism, rule out artifacts FinalHits Prioritized Hit Series (~5-10 scaffolds) Orthogonal->FinalHits

Caption: Workflow for hit confirmation and triage.

5.1. Protocol: Hit Confirmation Re-screen

  • Cherry-Pick: From the original stock plates, "cherry-pick" the initial hit compounds into a new plate.

  • Re-test: Screen these compounds again in the primary assay, preferably in triplicate, at the same concentration used in the primary screen.

  • Analysis: Only compounds that reproduce their activity are considered "confirmed hits" and move forward.

5.2. Protocol: Dose-Response and IC50 Determination

  • Serial Dilution: Create a dilution series for each confirmed hit (e.g., 10 points, 3-fold dilutions starting from 50 µM).

  • Assay: Test this dilution series in the primary assay.

  • Curve Fitting: Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 (the concentration at which 50% of the enzymatic activity is inhibited).

Compound ID IC50 (µM) Hill Slope
Hit-A011.21.10.99
Hit-C058.70.90.98
Hit-F11> 50N/AN/A

5.3. Protocol: Orthogonal Secondary Assay

To ensure the observed activity is not an artifact of the assay technology (e.g., luciferase inhibition) and is relevant in a biological context, hits are tested in an orthogonal assay.[17]

  • Assay Choice: A suitable orthogonal assay would be a cell-based proliferation assay using a cancer cell line whose growth is dependent on Kinase-X activity. A common method is a CellTiter-Glo® assay, which measures cellular ATP levels as an indicator of viability.

  • Execution: Treat the Kinase-X-dependent cancer cells with the hit compounds in a dose-response format for 72 hours.

  • Readout: Measure cell viability via luminescence.

  • Correlation: True hits should demonstrate both biochemical inhibition of Kinase-X and anti-proliferative activity in the dependent cell line. This step helps eliminate compounds that are non-specific or cytotoxic.

Conclusion

This application note outlines a robust, self-validating framework for the high-throughput screening of a this compound derivative library. By emphasizing rigorous assay development, employing stringent statistical validation with the Z'-factor, and executing a multi-step hit confirmation cascade, researchers can confidently identify and prioritize novel, biologically active compounds. This systematic approach minimizes the risk of pursuing false positives and provides a solid foundation for subsequent hit-to-lead medicinal chemistry efforts.[19]

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Application Notes and Protocols for the Quantification of 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid

This compound is a unique molecule featuring a substituted piperidine ring linked to a nitrobenzoic acid core. As with many novel chemical entities in the pharmaceutical development pipeline, the ability to accurately and reliably quantify this compound in various matrices is paramount. Whether for pharmacokinetic studies, formulation development, or quality control of active pharmaceutical ingredients (APIs), robust analytical methods are the bedrock upon which successful drug development is built.

This comprehensive guide provides detailed application notes and protocols for the quantification of this compound. We will explore two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The choice between these methods will depend on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and throughput needs.

This document is structured to not only provide step-by-step protocols but also to impart a deeper understanding of the scientific rationale behind the methodological choices. As such, it is intended for researchers, scientists, and drug development professionals who require a thorough and practical guide to the quantitative analysis of this compound.

Physicochemical Properties and Analytical Considerations

A thorough understanding of the physicochemical properties of this compound is the first step in developing a robust analytical method. While experimental data for this specific molecule is limited, we can infer key characteristics from its structure and available data for analogous compounds.

Chemical Structure:

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Prep Weighing & Dissolution Dilution Serial Dilutions Prep->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC UV_Detect UV Detection (254 nm) HPLC->UV_Detect Integration Peak Integration UV_Detect->Integration Calibration Calibration Curve (Peak Area vs. Conc.) Integration->Calibration Quantification Quantification Calibration->Quantification LC_MS_MS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Prep Spiking with Internal Standard Extraction Protein Precipitation or SPE Prep->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC LC Separation (C18 Column) Evap_Recon->LC MSMS Tandem MS Detection (MRM Mode) LC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve (Area Ratio vs. Conc.) Integration->Calibration Quantification Quantification Calibration->Quantification

Application Notes and Protocols for the Formulation of 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic Acid for Biological Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Formulation Challenges of a Novel Carboxylic Acid Derivative

4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid is a novel synthetic compound with a molecular structure that suggests potential for biological activity, meriting its investigation in various preclinical models. The presence of a carboxylic acid, a nitro group, and a substituted piperidine ring bestows upon it a unique physicochemical profile that presents both opportunities and challenges for formulation development. As with many new chemical entities, poor aqueous solubility is an anticipated primary hurdle. The acidic nature of the carboxylic acid group (pKa similar to other nitrobenzoic acids, likely in the range of 3-4) and the basicity of the piperidine nitrogen create a zwitterionic potential at physiological pH, further complicating its solubility profile.[1]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed protocols and the underlying scientific rationale for formulating this compound for both in vitro and in vivo biological evaluation. Our approach is grounded in the principles of maximizing bioavailability while ensuring the stability and safety of the formulation, thereby generating reliable and reproducible biological data.

Physicochemical Properties and Pre-formulation Considerations

A thorough understanding of the compound's properties is the cornerstone of a rational formulation design. While experimental data for this specific molecule is scarce, we can infer key characteristics from its structure and data from analogous compounds.

PropertyValue / Predicted ValueImplication for Formulation
Molecular Formula C₁₃H₁₆N₂O₄-
Molecular Weight 264.28 g/mol Influences concentration calculations.
Appearance Likely an off-white to yellowish solidVisual inspection for dissolution is critical.
Melting Point 189-193°CHigh melting point can correlate with low aqueous solubility.
Aqueous Solubility Predicted to be low (<1 mg/mL)Solubility enhancement strategies are mandatory for most applications.[2]
Predicted pKa (acidic) ~3.4 (inferred from 3-nitrobenzoic acid)[1]The carboxylic acid will be ionized at pH > 3.4, which can be exploited for salt formation to improve solubility.
Predicted pKa (basic) ~8-10 (inferred from piperidine derivatives)The piperidine nitrogen will be protonated at physiological pH.
Predicted LogP Variable depending on pH (LogD)The compound's lipophilicity will change with pH, affecting its absorption and distribution.

The primary challenge is the compound's predicted poor solubility in aqueous media. Direct dissolution in buffers for in vitro assays or in simple aqueous vehicles for in vivo studies is unlikely to achieve the required concentrations, leading to inaccurate and misleading biological results.[3] Therefore, the following protocols are designed to systematically address this solubility issue.

Formulation Development Workflow

The selection of an appropriate formulation strategy is a critical decision-making process. The following workflow provides a logical progression from initial solubility screening to the development of formulations for specific biological studies.

FormulationWorkflow cluster_0 Phase 1: Characterization & Screening cluster_1 Phase 2: In Vitro Formulation cluster_2 Phase 3: In Vivo Formulation cluster_3 Phase 4: Quality Control A Compound Characterization (Purity, Appearance) B Aqueous Solubility Screen (Water, PBS pH 7.4) A->B C Organic Solvent Screen (DMSO, Ethanol, PEG 400) B->C If solubility < target E Protocol 2: pH-Adjusted Aqueous Stock (For specific cell-based assays) B->E If ionizable D Protocol 1: DMSO Stock Solution (For high-throughput screening) C->D F Select Route of Administration (Oral, IV, IP) C->F J QC Checks for all Formulations: - Visual Inspection - pH Measurement - Stability Assessment D->J E->J G Protocol 3: Co-Solvent Vehicle (Oral/IP) (e.g., PEG 400/Ethanol/Saline) F->G H Protocol 4: Suspension Vehicle (Oral) (e.g., Methylcellulose/Tween 80) F->H I Protocol 5: Cyclodextrin Vehicle (IV/IP) (e.g., HP-β-CD) F->I G->J H->J K Advanced QC for In Vivo Formulations: - Particle Size Analysis (Suspensions) - Osmolality (Parenteral) H->K I->J I->K

Caption: Formulation development workflow for this compound.

Protocols for In Vitro Studies

The primary goal for in vitro formulations is to create a concentrated stock solution that remains soluble upon dilution into the aqueous assay media, avoiding compound precipitation that would lead to inaccurate concentration-response curves.

Protocol 1: High-Concentration DMSO Stock Solution

This is the most common starting point for screening campaigns.

  • Rationale: Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent capable of dissolving a wide range of organic molecules. It is miscible with water and generally well-tolerated by most cell lines at final concentrations below 0.5%.

  • Methodology:

    • Accurately weigh 10 mg of this compound into a sterile glass vial.

    • Add DMSO to achieve a desired high concentration (e.g., for a 10 mM stock, add 3.78 mL of DMSO).

    • Vortex vigorously for 2-5 minutes. Gentle warming (37°C) or sonication can be used to aid dissolution if necessary.

    • Visually inspect the solution against a light source to ensure complete dissolution and absence of particulates.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Self-Validation & Trustworthiness:

    • Solubility Check: Before use, thaw an aliquot and visually inspect for any precipitation.

    • Assay Dilution Test: Perform a test dilution of the DMSO stock into the final assay buffer. Let it stand for the duration of the assay and check for precipitation. The final DMSO concentration in the assay should be kept constant across all tested concentrations of the compound and should not exceed a level toxic to the cells (typically <0.5%).[4]

Protocol 2: pH-Adjusted Aqueous Stock Solution (Salt Formation)

This method is suitable for assays sensitive to DMSO or when a more physiologically relevant solvent is required.

  • Rationale: As a carboxylic acid, the compound's solubility can be significantly increased by deprotonating the carboxyl group to form a soluble salt.[3][5] This is achieved by dissolving the compound in a basic solution.

  • Methodology:

    • Weigh the desired amount of the compound into a sterile vial.

    • Add a small volume of 0.1 N NaOH solution dropwise while vortexing. The goal is to add just enough base to dissolve the compound.

    • Once dissolved, adjust the pH to the desired level (typically 7.0-7.4) using 0.1 N HCl. Be cautious, as lowering the pH too much may cause the compound to precipitate.

    • Bring the solution to the final volume with sterile water or a suitable buffer (e.g., PBS).

    • Sterile filter the final solution through a 0.22 µm filter.

  • Self-Validation & Trustworthiness:

    • pH Measurement: The final pH of the stock solution must be accurately measured and recorded.

    • Stability: Store at 4°C and visually inspect for precipitation before each use. The stability of the compound in an aqueous solution should be determined if it will be stored for an extended period.

Protocols for In Vivo Studies

For in vivo studies, the formulation must be non-toxic, non-irritating, and appropriate for the chosen route of administration. The stability and homogeneity of the formulation are paramount.[6][7]

Protocol 3: Co-Solvent Formulation for Oral (PO) or Intraperitoneal (IP) Administration

This approach is often used for initial efficacy and pharmacokinetic studies.

  • Rationale: A blend of water-miscible organic solvents can create a vehicle with sufficient solvating power for lipophilic compounds.[8] A common, well-tolerated combination is polyethylene glycol 400 (PEG 400), ethanol, and a saline or water component.

  • Methodology:

    • Determine the required dose and concentration for the study (e.g., 10 mg/kg at a dosing volume of 10 mL/kg requires a 1 mg/mL solution).

    • Weigh the required amount of this compound.

    • Dissolve the compound in a minimal amount of ethanol (e.g., 5-10% of the final volume).

    • Add PEG 400 (e.g., 30-40% of the final volume) and vortex until a clear solution is formed.

    • Slowly add saline (0.9% NaCl) or water dropwise with constant vortexing to reach the final volume. Critical Step: Adding the aqueous phase too quickly can cause the compound to precipitate.

    • Visually inspect the final formulation. It should be a clear, homogenous solution.

  • Self-Validation & Trustworthiness:

    • Vehicle Tolerability: A preliminary study with the vehicle alone should be conducted in a small group of animals to ensure it does not cause adverse effects.

    • Solution Stability: The formulation should be prepared fresh daily unless stability data demonstrates it is stable for longer periods at the intended storage condition. Keep protected from light.

Protocol 4: Aqueous Suspension for Oral (PO) Administration

This is a common formulation for toxicology studies or when high doses are required that cannot be achieved with solutions.

  • Rationale: A suspension consists of fine drug particles dispersed in an aqueous vehicle containing a suspending agent and a wetting agent. This allows for the administration of higher doses of poorly soluble drugs. The particle size of the suspended drug is critical for its dissolution rate and subsequent absorption.[9][10][11]

  • Methodology:

    • If necessary, micronize the bulk powder of the compound to achieve a smaller and more uniform particle size.

    • Prepare the vehicle: Add a suspending agent (e.g., 0.5% w/v methylcellulose) and a wetting agent (e.g., 0.1% w/v Tween 80) to sterile water. Stir until fully dissolved.

    • Create a paste by adding a small amount of the vehicle to the weighed compound powder and triturating with a mortar and pestle.

    • Gradually add the remaining vehicle to the paste with continuous stirring to form a homogenous suspension.

  • Self-Validation & Trustworthiness:

    • Homogeneity: The suspension must be stirred continuously before and during dose administration to ensure each animal receives the correct dose.

    • Particle Size Analysis: The particle size distribution should be characterized to ensure consistency between batches.

    • Stability: Assess for any caking or aggregation of particles upon storage.

Protocol 5: Cyclodextrin-Based Formulation for Intravenous (IV) or Intraperitoneal (IP) Administration

This method is ideal for parenteral administration when organic co-solvents are undesirable.

  • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the drug and increasing its aqueous solubility.[12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high water solubility and low toxicity.[13][14]

  • Methodology:

    • Prepare a solution of HP-β-CD in sterile water or saline (e.g., 20-40% w/v). The concentration may need to be optimized based on the required drug concentration.

    • Slowly add the powdered this compound to the cyclodextrin solution while stirring or vortexing.

    • Allow the mixture to equilibrate for several hours or overnight at room temperature, protected from light, to facilitate complex formation. Sonication can accelerate this process.

    • After equilibration, sterile filter the solution through a 0.22 µm syringe filter to remove any undissolved particles and ensure sterility for injection.

  • Self-Validation & Trustworthiness:

    • Clarity: The final formulation must be a clear, particle-free solution. The filtration step is a critical quality control point.

    • Concentration Analysis: The concentration of the drug in the final filtered solution should be confirmed by a suitable analytical method (e.g., HPLC-UV) to ensure accurate dosing.

    • Osmolality: For IV administration, the osmolality of the final formulation should be checked to ensure it is close to physiological levels to minimize irritation.

Conclusion and Best Practices

The successful biological evaluation of this compound is critically dependent on the selection and careful preparation of an appropriate formulation. Due to its predicted poor aqueous solubility, simple aqueous vehicles are not suitable. For in vitro studies, DMSO stock solutions offer a reliable starting point, while pH adjustment can be a viable alternative. For in vivo studies, the choice between co-solvents, suspensions, or cyclodextrin-based formulations will depend on the route of administration, the required dose, and the specific study's objectives.

It is imperative that every formulation is treated as a critical reagent. Proper characterization, including visual inspection, pH measurement, and stability assessment, is a non-negotiable component of the experimental process. By applying the principles and protocols outlined in this guide, researchers can develop robust and reliable formulations, ensuring that the biological data generated is a true reflection of the compound's activity and not an artifact of poor bioavailability.

References

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(3-methylpiperidin-1-yl)-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to this synthesis. As an important intermediate in the manufacturing of pharmaceuticals like Niraparib, a robust and reproducible synthesis is critical.[1][2][3] This document provides field-proven insights and detailed protocols to help you navigate the challenges of this synthetic procedure.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of an activated aryl halide, typically 4-fluoro-3-nitrobenzoic acid or 4-chloro-3-nitrobenzoic acid, with 3-methylpiperidine. The strong electron-withdrawing nitro group is essential for activating the aromatic ring towards nucleophilic attack by the secondary amine of 3-methylpiperidine.[4][5] The choice of leaving group (fluorine vs. chlorine) and reaction conditions can significantly impact the reaction's success.

Reaction Workflow

The overall synthetic workflow can be visualized as follows:

Synthesis Workflow cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Purification Start Starting Materials: 4-halo-3-nitrobenzoic acid 3-methylpiperidine Reaction SNAr Reaction (Base, Solvent, Heat) Start->Reaction Reagents Workup Aqueous Workup (Acidification) Reaction->Workup Crude Product Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS, HPLC) Purification->Analysis Final_Product Pure 4-(3-Methylpiperidin-1-yl) -3-nitrobenzoic acid Analysis->Final_Product

Caption: A generalized workflow for the synthesis and purification of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Question 1: My reaction is not proceeding to completion, or the yield is very low. What are the possible causes and solutions?

Answer:

Several factors can contribute to a sluggish or low-yielding reaction. Let's break down the possibilities:

  • Insufficient Reaction Temperature: The SNAr reaction often requires heating to overcome the activation energy. If you are running the reaction at room temperature, consider gradually increasing the temperature. A good starting point is 50-80 °C, but this can be optimized.

  • Inadequate Base: A base is typically required to neutralize the hydrohalic acid (HF or HCl) formed during the reaction and to deprotonate the piperidinium salt, ensuring the nucleophile remains in its active, neutral form. If you are using a weak base, consider switching to a stronger, non-nucleophilic base like potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA). Using an excess of 3-methylpiperidine (2-3 equivalents) can also serve as both the nucleophile and the acid scavenger.

  • Choice of Leaving Group: Fluorine is generally a better leaving group than chlorine in SNAr reactions because of its high electronegativity, which strongly polarizes the C-F bond and activates the ring for nucleophilic attack.[5] If you are using 4-chloro-3-nitrobenzoic acid and experiencing low reactivity, switching to 4-fluoro-3-nitrobenzoic acid could significantly improve your results.

  • Solvent Effects: The choice of solvent is crucial. Polar aprotic solvents like DMSO, DMF, or NMP are excellent for SNAr reactions as they can solvate the cationic intermediates and do not interfere with the nucleophile. If you are using a less polar solvent, consider switching to one of these.

Troubleshooting Decision Tree:

Low_Yield_Troubleshooting Start Low Yield or Incomplete Reaction Check_Temp Is the reaction heated sufficiently? Start->Check_Temp Increase_Temp Increase temperature (e.g., to 80-100 °C) Check_Temp->Increase_Temp No Check_Base Is the base appropriate and in sufficient excess? Check_Temp->Check_Base Yes Increase_Temp->Check_Base Use_Stronger_Base Use a stronger base (K2CO3, DIPEA) or excess 3-methylpiperidine Check_Base->Use_Stronger_Base No Check_Leaving_Group Are you using 4-chloro-3-nitrobenzoic acid? Check_Base->Check_Leaving_Group Yes Use_Stronger_Base->Check_Leaving_Group Switch_to_Fluoro Switch to 4-fluoro-3-nitrobenzoic acid Check_Leaving_Group->Switch_to_Fluoro Yes Check_Solvent Is the solvent a polar aprotic one (DMF, DMSO)? Check_Leaving_Group->Check_Solvent No Success Improved Yield Switch_to_Fluoro->Success Switch_Solvent Switch to DMF or DMSO Check_Solvent->Switch_Solvent No Check_Solvent->Success Yes Switch_Solvent->Success

Caption: A decision tree for troubleshooting low reaction yields.

Question 2: I am observing the formation of multiple side products. What are they and how can I minimize them?

Answer:

The most common side reaction is the formation of a diamine species if the nitro group is inadvertently reduced. Another possibility is the formation of an amide with the carboxylic acid group of the starting material.

  • Minimizing Nitro Group Reduction: This is generally not a major issue under standard SNAr conditions. However, if you are using any reagents that could act as reducing agents, they should be avoided. Ensure your starting materials and solvent are free from contaminants.

  • Preventing Amide Formation: While the secondary amine of 3-methylpiperidine is a much better nucleophile for the SNAr reaction than for amide formation with the carboxylic acid, this side reaction can occur at very high temperatures. To circumvent this, you can protect the carboxylic acid as a methyl or ethyl ester prior to the SNAr reaction.[6] This involves an additional protection step (e.g., Fischer esterification with methanol or ethanol and a catalytic amount of acid) and a final deprotection step (saponification with a base like NaOH followed by acidification).[7][8][9]

Question 3: I am having difficulty purifying the final product. What are the best methods?

Answer:

Purification can indeed be challenging due to the zwitterionic nature of the product.

  • Acid-Base Extraction: During the workup, after the reaction is complete, the mixture is typically diluted with water and acidified (e.g., with HCl or acetic acid). This protonates the piperidine nitrogen, making the product water-soluble, while unreacted starting materials and non-basic impurities may be removed by extraction with an organic solvent. Then, adjusting the pH of the aqueous layer to the isoelectric point of the product will cause it to precipitate out.

  • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system. A mixture of ethanol and water or isopropanol and water is a good starting point.

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be employed. A mobile phase of dichloromethane and methanol with a small amount of acetic acid or triethylamine to suppress tailing is often effective.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the carboxylic acid group?

A1: It is not always necessary. Many procedures successfully perform the SNAr reaction directly on 4-fluoro-3-nitrobenzoic acid. However, if you are experiencing side reactions or low yields, protecting the carboxylic acid as an ester is a reliable strategy to improve the outcome.

Q2: What is the optimal base for this reaction?

A2: An excess of 3-methylpiperidine (2-3 equivalents) is often sufficient. Alternatively, a non-nucleophilic inorganic base like potassium carbonate (K2CO3) is a good choice as it is inexpensive and effective.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a mobile phase of dichloromethane:methanol (e.g., 9:1) is a good starting point. The disappearance of the 4-halo-3-nitrobenzoic acid spot and the appearance of the more polar product spot will indicate the reaction's progress.

Q4: What are the safety considerations for this synthesis?

A4: 4-Fluoro-3-nitrobenzoic acid is an irritant.[10] 3-Methylpiperidine is flammable and corrosive. Polar aprotic solvents like DMF and DMSO have their own specific hazards. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Amount (mmol)Mass/Volume
4-Fluoro-3-nitrobenzoic acid185.1110.01.85 g
3-Methylpiperidine99.1725.02.48 g (2.9 mL)
Dimethyl sulfoxide (DMSO)--20 mL
Deionized Water--100 mL
Concentrated Hydrochloric Acid--As needed

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoro-3-nitrobenzoic acid (1.85 g, 10.0 mmol) and dimethyl sulfoxide (20 mL).

  • Stir the mixture to dissolve the solid.

  • Add 3-methylpiperidine (2.9 mL, 25.0 mmol) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing 100 mL of deionized water.

  • Acidify the aqueous solution to pH 3-4 by the dropwise addition of concentrated hydrochloric acid. A precipitate should form.

  • Stir the suspension in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold deionized water (2 x 20 mL).

  • Dry the solid product under vacuum to afford this compound as a yellow solid.

  • The crude product can be further purified by recrystallization from an ethanol/water mixture.

References

  • Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. Available from: [Link]

  • Chemical Synthesis. 4-Amino-3-nitrobenzoic Acid: A Versatile Compound in Chemical Synthesis. Available from: [Link]

  • Google Patents. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
  • PubMed Central. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Available from: [Link]

  • Organic Synthesis. Exploring the Versatility of 4-Fluoro-3-nitrobenzoic Acid in Organic Synthesis. Available from: [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

  • Quora. What is the synthesis of methyl 3-nitrobenzoate?. Available from: [Link]

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  • PubChem. 4-Fluoro-3-nitrobenzoic acid. Available from: [Link]

  • Google Patents. CN106432055A - Preparation method of niraparib intermediate 4-(piperidyl-3-yl)aniline.
  • ResearchGate. Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. Available from: [Link]

  • Royal Society of Chemistry. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Available from: [Link]

  • Google Patents. WO2019072237A1 - Process for preparing intermediate of anti-tumor drug niraparib and ....
  • European Patent Office. METHODS OF MANUFACTURING OF NIRAPARIB - Patent 3615513. Available from: [Link]

  • Google Patents. US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid.
  • National Institutes of Health. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available from: [Link]

  • Michigan State University. Preparation of 3-Nitrobenzoic Acid. Available from: [Link]

  • Google Patents. CN107235957A - A kind of synthetic method for preparing Niraparib.
  • ResearchGate. The nucleophilic aromatic substitution reaction between.... Available from: [Link]

  • YouTube. SNAr reactions of pi-deficient aromatic rings. Available from: [Link]

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Technical Support Center: Purification of 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid. Drawing upon fundamental principles of organic chemistry and extensive field experience, this document offers practical solutions to common challenges encountered during the isolation and purification of this and structurally related compounds.

Introduction to Purification Challenges

The purification of this compound presents a unique set of challenges due to its molecular structure. The presence of both a basic tertiary amine (the methylpiperidine moiety) and an acidic carboxylic acid group makes the compound amphoteric. This, combined with the electron-withdrawing nitro group, influences its solubility and reactivity, which are critical factors in designing an effective purification strategy. Common impurities may include starting materials, byproducts from side reactions, and regioisomers, necessitating a robust and well-considered purification approach.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: The final product is an oil or fails to crystallize.

  • Question: My isolated product is a persistent oil and will not solidify, even after prolonged drying. What is causing this, and how can I induce crystallization?

  • Answer: The failure of a compound to crystallize is often due to the presence of impurities that disrupt the crystal lattice formation. Residual solvents or structurally similar byproducts can act as "crystallization inhibitors."

    • Root Cause Analysis:

      • Residual Solvent: Even trace amounts of the reaction or extraction solvent can prevent solidification. Ensure the product is dried under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.

      • Impurities: Unreacted starting materials or side-products from the synthesis can significantly lower the melting point and inhibit crystallization. For instance, in a nucleophilic aromatic substitution reaction to synthesize the target compound, unreacted 4-halo-3-nitrobenzoic acid could be a key impurity.

    • Troubleshooting Steps:

      • Solvent Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the desired product is sparingly soluble, but the impurities are more soluble (e.g., hexanes, diethyl ether). This can effectively "wash" away the impurities, leaving a more pure, solid product.

      • Recrystallization Re-evaluation: If a previous recrystallization failed, reconsider the solvent system. A mixture of solvents (e.g., ethanol/water, ethyl acetate/hexanes) may be necessary to achieve the desired solubility profile for effective purification.[1] The goal is to find a system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.

      • Seed Crystals: If a small amount of pure, solid material is available, adding a "seed crystal" to the supersaturated solution can initiate crystallization.[1] If no seed crystals are available, scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes create nucleation sites.

Issue 2: Low yield after recrystallization.

  • Question: I am losing a significant amount of my product during recrystallization. How can I improve my recovery?

  • Answer: Significant product loss during recrystallization typically points to either using an excessive amount of solvent or the chosen solvent being too effective at room temperature.

    • Causality Explained: The principle of recrystallization relies on the differential solubility of the compound at high and low temperatures.[1] If too much solvent is used, the solution will not be saturated upon cooling, and a substantial portion of the product will remain dissolved.

    • Optimization Protocol:

      • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Add the solvent in small portions to the heated mixture until complete dissolution is achieved.[2]

      • Solvent System Selection: For nitrobenzoic acids, water or aqueous acidic solutions are often used for recrystallization.[3] However, the presence of the lipophilic methylpiperidine group in the target molecule may necessitate a mixed solvent system. Experiment with small-scale trials to identify a solvent or solvent pair that provides good solubility when hot and poor solubility when cold.

      • Cooling Protocol: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Gradual cooling promotes the formation of larger, purer crystals and minimizes the co-precipitation of impurities.[1]

      • Mother Liquor Recovery: If the yield is still low, it may be possible to recover a second crop of crystals by concentrating the mother liquor (the remaining solution after filtration) and allowing it to cool again. Be aware that this second crop may be less pure than the first.

Issue 3: Persistent colored impurities in the final product.

  • Question: My final product has a persistent yellow or brownish color that I cannot remove by recrystallization alone. What are these impurities, and how can I get a colorless product?

  • Answer: Colored impurities in nitroaromatic compounds are common and often arise from side reactions during synthesis, such as nitration at unintended positions or oxidative degradation.[3]

    • Identifying the Culprit: These colored byproducts are often highly conjugated and polar, making them difficult to remove by simple recrystallization.

    • Decolorization Techniques:

      • Activated Carbon Treatment: During the recrystallization process, after the compound has been dissolved in the hot solvent, a small amount of activated carbon can be added to the solution. The activated carbon will adsorb the colored impurities. The solution is then hot-filtered to remove the carbon before being allowed to cool and crystallize.[2]

      • Chromatographic Purification: If activated carbon treatment is insufficient, column chromatography is a highly effective method for removing colored impurities.[4] Given the acidic nature of the target compound, silica gel chromatography is a viable option. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity can separate the desired compound from more polar colored impurities. The addition of a small amount of acetic or formic acid to the mobile phase can help to reduce tailing of the acidic compound on the silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for purifying crude this compound?

A1: Acid-base extraction is an excellent first step for the purification of this compound due to its amphoteric nature.[5][6] This technique separates acidic, basic, and neutral compounds based on their solubility in aqueous and organic phases at different pH values.

  • Workflow Rationale:

    • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash with a dilute aqueous acid (e.g., 1 M HCl). This will protonate the basic piperidine nitrogen, causing the starting material (if it's a basic amine) to move into the aqueous layer, while the target compound, being a zwitterion or protonated on the nitrogen, may have complex solubility. However, this step is primarily to remove any unreacted basic starting materials.

    • Next, extract the organic layer with a dilute aqueous base (e.g., 1 M NaOH or saturated sodium bicarbonate solution). This will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt. The target compound will move into the aqueous layer, leaving neutral impurities in the organic layer.[7]

    • Separate the basic aqueous layer and carefully re-acidify it with a strong acid (e.g., 6 M HCl) until the product precipitates out.[8]

    • Collect the precipitated solid by vacuum filtration and wash with cold water to remove any residual salts.[9]

Q2: Which analytical techniques are most suitable for assessing the purity of the final product?

A2: A combination of techniques should be used to confirm the purity and identity of this compound.

Analytical TechniquePurposeKey Parameters to Observe
Melting Point Assess purityA sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point.
Thin-Layer Chromatography (TLC) Monitor reaction progress and assess purityA single spot indicates a high degree of purity. Co-spotting with the starting material can confirm the reaction has gone to completion.[9]
High-Performance Liquid Chromatography (HPLC) Quantify purityProvides a quantitative measure of purity (e.g., >99%). Reversed-phase HPLC with a C18 column is a common method for aromatic carboxylic acids.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm structure and identify impurities¹H and ¹³C NMR spectra will confirm the chemical structure. The absence of peaks corresponding to starting materials or byproducts is a strong indicator of purity.
Mass Spectrometry (MS) Confirm molecular weightProvides the molecular weight of the compound, confirming its identity.

Q3: Can I use column chromatography to purify this compound? What are the recommended conditions?

A3: Yes, column chromatography is a powerful technique for purifying this compound, especially for removing closely related impurities.[4]

  • Stationary Phase: Silica gel is the most common choice.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is a good starting point. A gradient elution, starting with a low concentration of the polar solvent and gradually increasing it, will likely be most effective.

  • Additive: Due to the acidic nature of the compound, "tailing" of the spot on the TLC plate and poor peak shape during column chromatography can be an issue. To mitigate this, a small amount (0.5-1%) of an acid, such as acetic acid or formic acid, can be added to the eluent system. This keeps the carboxylic acid protonated and reduces its interaction with the acidic silica gel.

  • Detection: The nitroaromatic chromophore makes this compound UV-active, so fractions can be monitored by UV visualization on a TLC plate or with an in-line UV detector on an automated chromatography system.

Visualizing Purification Workflows

Decision Tree for Purification Strategy

The following diagram illustrates a logical approach to selecting the appropriate purification method based on the nature of the crude product.

Purification_Strategy Crude_Product Crude Product (4-(3-Methylpiperidin-1-yl) -3-nitrobenzoic acid) Is_Solid Is it a solid? Crude_Product->Is_Solid Impure_Solid Impure Solid Is_Solid->Impure_Solid Yes Oily_Residue Oily Residue Is_Solid->Oily_Residue No Recrystallization Recrystallization Check_Purity Check Purity (TLC, mp) Recrystallization->Check_Purity Acid_Base Acid-Base Extraction Acid_Base->Check_Purity Chromatography Column Chromatography Pure_Product Pure Product Chromatography->Pure_Product Impure_Solid->Recrystallization Oily_Residue->Acid_Base Check_Purity->Chromatography Impure Check_Purity->Pure_Product Pure

Caption: Decision tree for selecting a purification method.

Workflow for Acid-Base Extraction

This diagram outlines the sequential steps involved in purifying the target compound using acid-base extraction.

Acid_Base_Workflow Start 1. Dissolve Crude in Organic Solvent Wash_Base 2. Extract with Aqueous Base (e.g., NaOH) Start->Wash_Base Separate_Layers1 3. Separate Layers Wash_Base->Separate_Layers1 Organic_Layer1 Organic Layer: Neutral Impurities Separate_Layers1->Organic_Layer1 Aqueous_Layer1 Aqueous Layer: Product as Salt Separate_Layers1->Aqueous_Layer1 Acidify 4. Acidify Aqueous Layer (e.g., with HCl) Aqueous_Layer1->Acidify Precipitate 5. Precipitate Forms Acidify->Precipitate Filter 6. Filter and Wash Solid Precipitate->Filter End Pure Product Filter->End

Caption: Step-by-step workflow for acid-base extraction.

References

  • Organic Syntheses. m-NITROBENZOIC ACID. Available from: [Link].

  • National Center for Biotechnology Information. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. Available from: [Link].

  • PubMed. Chromatographic separations of aromatic carboxylic acids. Available from: [Link].

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. Available from: [Link].

  • PubChem. 4-Methyl-3-nitrobenzoic acid. Available from: [Link].

  • Google Patents. US4288615A - Process for recovering 3-nitrobenzoic acid.
  • YouTube. Recrystallisation Exam Question || OCR Chemistry || Level of Response. Available from: [Link].

  • Google Patents. US3177247A - Preparation of 4-acetamido-3-nitrobenzoic acid.
  • Michigan State University. Preparation of 3-Nitrobenzoic Acid. Available from: [Link].

  • MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available from: [Link].

  • Harper College. ACID/BASE SEPARATION OF A MIXTURE. Available from: [Link].

  • Journal of Chromatographic Science. Ion Exclusion Chromatography of Aromatic Acids. Available from: [Link].

  • Wikipedia. 3-Nitrobenzoic acid. Available from: [Link].

  • Studylib. Acid-Base Extraction: Benzoic Acid, Ethyl 4-Aminobenzoate. Available from: [Link].

  • University of Wisconsin-Madison Chemistry. Experiment 3: Separation of a Mixture by Acid-Base Extraction. Available from: [Link].

  • Reddit. Isolation of a Carboxylic acid : r/chemhelp. Available from: [Link].

  • YouTube. Making mostly m-nitrobenzoic acid. Available from: [Link].

  • University of Wisconsin-Green Bay. Recrystallization of Benzoic Acid. Available from: [Link].

  • YouTube. Acid-Base Extraction of Benzil and Benzoic Acid. Available from: [Link].

  • Google Patents. US6833472B2 - Process for the purification of aromatic carboxylic acids.
  • Patsnap. Preparation method of 3-methyl-4-nitrobenzoic acid. Available from: [Link].

  • PubChem. 4-(3-Methylpiperidin-4-yl)benzoic acid. Available from: [Link].

  • ResearchGate. Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Available from: [Link].

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Technical Support Center: Nitration of 4-(3-Methylpiperidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of nitrated 4-(3-Methylpiperidin-1-yl)benzoic acid derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific electrophilic aromatic substitution. The unique structure of the substrate, featuring both a strongly activating amino group and a deactivating carboxylic acid group, presents distinct challenges. This document provides in-depth troubleshooting advice and frequently asked questions to ensure the success and integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product for the mononitration of 4-(3-Methylpiperidin-1-yl)benzoic acid?

A1: The major product is 3-nitro-4-(3-methylpiperidin-1-yl)benzoic acid . The regioselectivity of this electrophilic aromatic substitution (EAS) is determined by the directing effects of the two substituents on the benzene ring: the -COOH group and the -N(C₅H₉CH₃) (piperidino) group.

  • Piperidino Group (-NR₂): This is a tertiary amine attached directly to the ring. The nitrogen's lone pair of electrons strongly donates into the aromatic system via resonance. This makes it a powerful activating group and an ortho, para-director.[1][2]

  • Carboxylic Acid Group (-COOH): This group is electron-withdrawing due to both induction and resonance, making it a deactivating group and a meta-director.[3][4]

The activating effect of the amino group is overwhelmingly stronger than the deactivating effect of the carboxylic acid. Therefore, the piperidino group dictates the position of nitration. Since the para position is blocked, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the positions ortho to the piperidino group, which are C3 and C5. Due to the steric hindrance from the bulky piperidine ring, substitution at the C3 position is generally favored.

Q2: What are the most common and critical side reactions in this nitration?

A2: The primary side reactions of concern are:

  • N-Nitrosation: Formation of N-nitroso-4-(3-methylpiperidin-1-yl)benzoic acid. This is a highly probable side reaction as the secondary amine functionality of the piperidine ring is susceptible to attack by nitrosonium ions (NO⁺), which are often present in nitric acid or formed in situ.[5][6]

  • Over-nitration (Di-nitration): The potent activating effect of the piperidino group can make the product, 3-nitro-4-(3-methylpiperidin-1-yl)benzoic acid, susceptible to a second nitration, yielding a dinitro product.

  • Formation of Isomeric Byproducts: While less favored, minor amounts of other isomers can form, particularly if reaction temperatures are not strictly controlled.[7]

  • Oxidative Degradation: The use of concentrated nitric and sulfuric acids, which are strong oxidants, can lead to the oxidation of the electron-rich piperidine ring or the aromatic ring itself, resulting in charring and a complex mixture of impurities.[8]

  • N-Nitration: Direct nitration of the piperidine nitrogen can occur, forming a nitramine byproduct.[9][10][11]

Q3: Why is strict temperature control (e.g., 0-5 °C) so critical?

A3: Temperature control is paramount for two main reasons:

  • Selectivity: The nitration reaction is highly exothermic.[12] Allowing the temperature to rise increases the overall reaction rate and can provide enough activation energy to overcome the barriers for the formation of less-favored isomers and di-nitrated products, thus reducing the selectivity for the desired mono-nitro compound.[7]

  • Stability: Higher temperatures significantly increase the rate of oxidative degradation and decomposition of the starting material and product by the strong acid mixture, leading to lower yields and a tarry, difficult-to-purify reaction mixture.

Q4: What is the precise role of sulfuric acid in the reaction mixture?

A4: Concentrated sulfuric acid serves as a catalyst. Its primary role is to react with nitric acid to generate the highly reactive electrophile, the nitronium ion (NO₂⁺) , which is necessary for the electrophilic attack on the aromatic ring.[3][13][14] Without sulfuric acid, nitric acid alone is generally not electrophilic enough to nitrate a deactivated or moderately activated ring efficiently.[13] The generation of the nitronium ion is an equilibrium process:

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻[3]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiment.

Problem 1: My yield of the desired 3-nitro product is very low, or I've isolated no solid product.

  • Potential Cause A: N-Nitrosamine Formation. The piperidine nitrogen is a prime target for nitrosation. The resulting N-nitrosamine is often a yellow, oily substance that may not precipitate with your desired product.[5]

    • Solution: Introduce a nitrous acid scavenger into the reaction. Before adding your substrate to the acid mixture, add a small amount of urea or sulfamic acid . These compounds react with and destroy any nitrous acid (HNO₂) present, preventing the formation of the nitrosonium ion (NO⁺) electrophile.

  • Potential Cause B: Incorrect Work-up pH. Your product is amphoteric, containing both a basic nitrogen atom and an acidic carboxylic acid group. It will be soluble in both strong acid and strong base.

    • Solution: After quenching the reaction mixture on ice, you must carefully adjust the pH to the isoelectric point of the molecule to induce precipitation. This is the pH at which the molecule exists predominantly as a neutral zwitterion. Adjust the pH slowly using a base like NaOH or Na₂CO₃, monitoring for the point of maximum precipitation. Avoid making the solution too alkaline, as this will form the soluble carboxylate salt.

  • Potential Cause C: Oxidative Degradation. The reaction mixture turned dark brown or black during the reaction.

    • Solution: This indicates charring. Ensure your starting material is fully dissolved in the sulfuric acid at low temperature before the dropwise addition of the nitric acid. The addition of the nitrating agent must be slow and methodical, with vigorous stirring and cooling to dissipate heat effectively.

Problem 2: My final product is contaminated with a persistent yellow or brownish impurity, even after initial precipitation.

  • Likely Cause: This strongly suggests contamination with the N-nitrosamine byproduct.

    • Solution 1 (Prevention): As mentioned in Problem 1A, the best strategy is prevention using a nitrous acid scavenger like urea.

    • Solution 2 (Purification): If the nitrosamine has already formed, purification can be challenging.

      • Recrystallization: Try recrystallizing the crude product from a suitable solvent system. A dilute aqueous acid (e.g., 1% HCl) can be effective, as it protonates the desired product, altering its solubility relative to the neutral nitrosamine impurity.

      • Chromatography: If recrystallization fails, column chromatography is a viable but more labor-intensive option to separate the polar product from the less polar nitrosamine.[15]

Problem 3: NMR/LC-MS analysis shows multiple nitrated isomers on the aromatic ring.

  • Likely Cause: Poor temperature control during the addition of the nitrating agent.

    • Solution: The regioselectivity of nitration is highly dependent on temperature.[7] It is critical to maintain the reaction temperature at or below 5 °C throughout the addition of nitric acid. Use an ice/salt bath for cooling and ensure the nitrating mixture is added dropwise to the solution of your substrate in sulfuric acid, not the other way around. This ensures that the generated nitronium ion reacts immediately in a controlled environment.

Key Experimental Protocols & Workflows

Protocol 1: Recommended Nitration Procedure
  • Preparation: In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 5 mL per 1 g of substrate) to 0 °C using an ice/salt bath.

  • Scavenger Addition (Crucial Step): Add a small molar equivalent of urea (approx. 0.1 eq) to the cold sulfuric acid and stir until dissolved.

  • Substrate Addition: Slowly add the 4-(3-Methylpiperidin-1-yl)benzoic acid (1.0 eq) in portions to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until a clear, homogeneous solution is obtained. Cool the mixture back down to 0-5 °C.

  • Nitrating Agent Addition: Prepare a nitrating mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1-2 volumes relative to nitric acid) and cool it separately. Add this mixture dropwise to the substrate solution over 30-60 minutes, maintaining the internal reaction temperature strictly between 0-5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours, monitoring the reaction progress by TLC or LC-MS if possible.

Protocol 2: Product Isolation and Purification
  • Quenching: Slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. A precipitate should form.

  • pH Adjustment: Carefully adjust the pH of the cold slurry to approximately 3-4 (the likely isoelectric point range) using a cold, dilute solution of sodium hydroxide. Use pH paper or a calibrated pH meter. Add the base slowly to avoid temperature spikes and overshooting the pH.

  • Filtration: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water to remove residual acids and salts, followed by a wash with a small amount of a cold organic solvent like ethanol or ether to aid in drying.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as an ethanol/water mixture or dilute aqueous acid, to obtain the purified 3-nitro-4-(3-methylpiperidin-1-yl)benzoic acid.

Data Summary
ParameterRecommended ConditionRationale / Consequence of Deviation
Temperature 0–5 °CHigher temps lead to decreased regioselectivity and increased oxidative degradation.[7]
Nitrating Agent 1.1–1.2 molar equivalentsExcess can lead to over-nitration; insufficient amount will result in an incomplete reaction.
Nitrous Acid Scavenger Urea or Sulfamic AcidEssential to prevent formation of carcinogenic N-nitrosamine side products.
Workup pH Isoelectric Point (~3-4)Maximizes precipitation of the zwitterionic product; incorrect pH leads to product loss.

Visualizing the Chemistry: Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the key chemical transformations and a logical troubleshooting workflow.

G Figure 1: Desired Nitration Mechanism cluster_0 Nitronium Ion Generation cluster_1 Electrophilic Attack cluster_2 Rearomatization HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium Ion) HNO3->NO2+ + 2 H₂SO₄ H2SO4 H₂SO₄ Substrate 4-(3-Methylpiperidin-1-yl) benzoic acid SigmaComplex Sigma Complex (Carbocation Intermediate) Substrate->SigmaComplex + NO₂⁺ Product 3-Nitro Product SigmaComplex->Product - H⁺

Caption: Mechanism for the desired electrophilic aromatic substitution.

G Figure 2: N-Nitrosation Side Reaction cluster_0 Nitrosonium Ion Generation cluster_1 Nucleophilic Attack cluster_2 Prevention HNO2 HNO₂ (Impurity) NO+ NO⁺ (Nitrosonium Ion) HNO2->NO+ + H⁺ Urea Urea / Sulfamic Acid HNO2->Urea Scavenged H+ H⁺ PiperidineN Piperidine Nitrogen (on Substrate) Nitrosamine N-Nitrosamine Byproduct PiperidineN->Nitrosamine + NO⁺, - H⁺ Gases N₂ + CO₂ + H₂O Urea->Gases

Caption: Mechanism of N-Nitrosamine formation and its prevention.

G Figure 3: Troubleshooting Workflow Start Experiment Complete CheckYield Is Yield Acceptable? Start->CheckYield CheckPurity Is Purity High? (NMR, LC-MS) CheckYield->CheckPurity Yes TroubleshootYield Review Workup pH Check for Degradation CheckYield->TroubleshootYield No Success Process Successful CheckPurity->Success Yes TroubleshootPurity Identify Impurities CheckPurity->TroubleshootPurity No Isomers Isomeric Byproducts Present? TroubleshootPurity->Isomers YellowImpurity Yellow/Oily Impurity? Isomers->YellowImpurity No ImproveTemp Improve Temperature Control Slow Reagent Addition Isomers->ImproveTemp Yes AddScavenger Add Urea/Sulfamic Acid Recrystallize Product YellowImpurity->AddScavenger Yes

Caption: A logical workflow for troubleshooting common experimental issues.

References

  • Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzo
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry (2018).
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Technical Support Center: Overcoming Solubility Challenges of 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid. This document provides a comprehensive overview of the molecule's anticipated physicochemical properties and offers a series of troubleshooting guides and frequently asked questions (FAQs) to systematically address and overcome solubility challenges. Our approach is grounded in fundamental principles of physical chemistry and formulation science, providing not just protocols, but the scientific rationale behind them.

Understanding the Molecule: Predicted Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the foundation for developing effective solubilization strategies. Due to the limited availability of experimental data for this specific molecule, we will rely on estimations derived from the well-characterized properties of its constituent functional groups: a 3-nitrobenzoic acid moiety and a 3-methylpiperidine moiety.

Table 1: Estimated Physicochemical Properties of this compound

ParameterEstimated ValueRationale and Implications for Solubility
pKa (acidic) ~3.5Based on the pKa of 3-nitrobenzoic acid (approximately 3.47).[1][2][3] The electron-withdrawing nitro group increases the acidity of the carboxylic acid compared to benzoic acid. This indicates that the carboxyl group will be deprotonated and negatively charged at pH values significantly above 3.5, which can be leveraged to increase aqueous solubility.
pKa (basic) ~11.0Based on the pKa of the protonated form of piperidine (approximately 11.22).[4] The methyl substituent is not expected to significantly alter the basicity. The piperidinyl nitrogen will be protonated and positively charged at pH values significantly below 11.0. This positive charge can also be used to enhance aqueous solubility.
LogP (Octanol/Water) 2.5 - 3.5 (estimated)This estimated value suggests that the neutral form of the molecule is moderately lipophilic. Compounds in this range often exhibit poor aqueous solubility.
Ionization Profile Zwitterionic at physiological pHWith both an acidic and a basic functional group, the molecule will exist as a zwitterion in the pH range between its two pKa values. The net charge will be positive at low pH, negative at high pH, and near neutral (as a zwitterion) around physiological pH.

Visualizing the pH-Dependent Behavior

The ionization state of this compound is critically dependent on the pH of the solution. This relationship can be visualized to predict its solubility behavior.

G cluster_0 Low pH (< pKa1) cluster_1 Intermediate pH (pKa1 < pH < pKa2) cluster_2 High pH (> pKa2) low_pH Predominantly Cationic (Piperidine is protonated) High Aqueous Solubility Expected zwitterionic Predominantly Zwitterionic (Carboxylate and Protonated Piperidine) Lowest Aqueous Solubility Expected low_pH->zwitterionic Increase pH high_pH Predominantly Anionic (Carboxylate is deprotonated) High Aqueous Solubility Expected zwitterionic->high_pH Increase pH

Caption: Predicted ionization and solubility of this compound across a pH gradient.

Troubleshooting and FAQ

This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.

FAQ 1: My compound won't dissolve in water. What is the first thing I should try?

The poor aqueous solubility of this compound in its neutral (or zwitterionic) form is expected. The most direct approach to improve its aqueous solubility is through pH adjustment .[5][6]

Causality: The molecule possesses both an acidic carboxylic acid group and a basic piperidine nitrogen. By altering the pH of the solution, you can ionize one of these functional groups, dramatically increasing the molecule's polarity and its affinity for water.

  • Acidification: At a pH below the pKa of the carboxylic acid (estimated around 3.5), the piperidine nitrogen will be protonated (positively charged), while the carboxylic acid will be in its neutral form. This will result in a water-soluble cationic species.

  • Alkalinization: At a pH above the pKa of the carboxylic acid, the carboxylic acid will be deprotonated (negatively charged). At a pH significantly above this, and below the pKa of the piperidine (estimated around 11.0), the molecule will be a soluble anion.

Experimental Protocol: pH-Dependent Solubility Enhancement

  • Preparation of Buffers: Prepare a series of buffers covering a pH range from 2 to 12 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8, and borate buffers for pH 8-12).

  • Sample Preparation: Weigh a small, known amount of your compound into separate vials for each buffer.

  • Dissolution: Add a fixed volume of each buffer to the corresponding vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter compatible with your sample).

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (see FAQ 4).

  • Analysis: Plot the measured solubility against the final measured pH of each solution to generate a pH-solubility profile.

FAQ 2: I've tried adjusting the pH, but the solubility is still not sufficient for my needs. What's the next step?

If pH adjustment alone is insufficient, the use of co-solvents is a widely employed and effective secondary strategy.[5][7][8][9] Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving lipophilic compounds.

Causality: Co-solvents disrupt the hydrogen bonding network of water, reducing the energy required to create a cavity for the solute. This "like dissolves like" principle allows the less polar co-solvent to better solvate the non-polar regions of your molecule.

Table 2: Common Co-solvents for Preclinical Formulations

Co-solventProperties and Considerations
Ethanol A common and effective co-solvent. Can sometimes cause precipitation upon dilution in aqueous media.
Propylene Glycol (PG) A versatile and widely used co-solvent with a good safety profile.
Polyethylene Glycol 400 (PEG 400) A non-volatile co-solvent, often used in combination with other solvents.
Dimethyl Sulfoxide (DMSO) A very strong and versatile solvent. However, it can have toxicological implications and may be difficult to remove.
N,N-Dimethylacetamide (DMA) A powerful solvent, but with potential toxicity concerns that should be carefully considered.

Experimental Protocol: Co-solvent Screening

  • Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400).

  • Preparation of Co-solvent Mixtures: Prepare a series of co-solvent/water mixtures (e.g., 10%, 20%, 50% v/v). If pH adjustment was beneficial, use a buffered aqueous solution as the aqueous component.

  • Solubility Determination: Determine the solubility of your compound in each co-solvent mixture using the equilibration and quantification methods described in FAQ 1.

  • Data Analysis: Plot the solubility of your compound as a function of the co-solvent concentration for each co-solvent tested. This will help you identify the most effective co-solvent and the optimal concentration range.

FAQ 3: My compound needs to be in a solid form. How can I improve its dissolution rate?

For solid formulations, salt formation is a primary strategy to enhance both the solubility and dissolution rate of a poorly soluble compound.[10][11][12][13][14]

Causality: By reacting your amphoteric molecule with an acid or a base, you can form a salt. Salts are crystalline solids with ionic bonds, which generally have higher aqueous solubility and faster dissolution rates than their corresponding neutral forms. For this compound, you can form salts at either the basic piperidine nitrogen (with an acid) or the acidic carboxylic acid (with a base).

Experimental Protocol: Small-Scale Salt Screening

  • Counterion Selection:

    • For the basic piperidine: Select a range of pharmaceutically acceptable acids (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid, tartaric acid, citric acid).

    • For the acidic carboxylate: Select a range of pharmaceutically acceptable bases (e.g., sodium hydroxide, potassium hydroxide, calcium hydroxide, tromethamine).

  • Solvent Selection: Choose a solvent in which the free form of your compound has moderate solubility and the intended salt is likely to be less soluble, to facilitate crystallization. Common choices include ethanol, isopropanol, acetone, or mixtures with water.

  • Salt Formation (Small Scale):

    • Dissolve a small amount of your compound in the chosen solvent.

    • Add a stoichiometric amount of the selected counterion (acid or base).

    • Observe for precipitation. If no precipitate forms, try slow evaporation of the solvent or the addition of an anti-solvent.

  • Characterization: The resulting solid should be characterized to confirm salt formation and assess its properties (e.g., by melting point, PXRD, DSC, and TGA).

  • Solubility and Dissolution Testing: Measure the aqueous solubility and dissolution rate of the promising salt forms and compare them to the free form.

FAQ 4: How can I accurately measure the concentration of my dissolved compound?

Accurate quantification of your dissolved compound is essential to evaluate the success of your solubilization efforts. The two most common and accessible methods for a chromophoric compound like this compound are High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry .[15][16][17][18][19][20][21]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a highly specific and sensitive method for quantifying compounds in solution.

General HPLC Protocol:

  • Column Selection: A C18 reversed-phase column is a good starting point for a moderately lipophilic molecule.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous buffer should be chosen to ensure good peak shape (typically at least 2 pH units away from the pKa of the analyte).

  • Method Development: Start with an isocratic method (e.g., 50:50 aqueous:organic) and then optimize the mobile phase composition to achieve a good peak shape and a reasonable retention time. A gradient elution may be necessary if other components are present in the sample matrix.

  • Detection: The nitroaromatic chromophore should have a strong UV absorbance. A wavelength of around 254 nm is a common starting point for aromatic compounds, but it is best to determine the wavelength of maximum absorbance (λmax) by scanning a solution of your compound with a UV-Vis spectrophotometer.

  • Quantification: Prepare a calibration curve by injecting known concentrations of your compound and plotting the peak area versus concentration. The concentration of your experimental samples can then be determined from this curve.

UV-Vis Spectrophotometry

This is a simpler and faster method than HPLC, but it is less specific. It is suitable for pure samples.

General UV-Vis Protocol:

  • Determine λmax: Prepare a dilute solution of your compound in the same solvent system as your samples. Scan the absorbance of this solution across the UV-Vis range (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λmax).

  • Prepare a Calibration Curve: Prepare a series of standard solutions of your compound with known concentrations. Measure the absorbance of each standard at the λmax. Plot absorbance versus concentration to create a calibration curve.

  • Measure Sample Absorbance: Measure the absorbance of your experimental samples at the λmax. Ensure that the absorbance falls within the linear range of your calibration curve (typically 0.1-1.0 AU). Dilute your samples if necessary.

  • Calculate Concentration: Use the equation of the line from your calibration curve to calculate the concentration of your compound in the samples.

Troubleshooting Decision Tree

This decision tree provides a logical workflow for addressing solubility problems with this compound.

G start Start: Compound has poor aqueous solubility ph_adjust Attempt pH Adjustment (FAQ 1) start->ph_adjust is_solubility_sufficient_ph Is solubility sufficient? ph_adjust->is_solubility_sufficient_ph cosolvent Introduce Co-solvents (FAQ 2) is_solubility_sufficient_ph->cosolvent No success Success: Optimized formulation achieved is_solubility_sufficient_ph->success Yes is_solubility_sufficient_cosolvent Is solubility sufficient? cosolvent->is_solubility_sufficient_cosolvent salt_screen Perform Salt Screening (FAQ 3) is_solubility_sufficient_cosolvent->salt_screen No (for solid dosage form) is_solubility_sufficient_cosolvent->success Yes consider_advanced Consider advanced formulation strategies (e.g., solid dispersions, lipid-based formulations) is_solubility_sufficient_cosolvent->consider_advanced No (for liquid dosage form) is_dissolution_sufficient Is dissolution rate sufficient? salt_screen->is_dissolution_sufficient is_dissolution_sufficient->success Yes is_dissolution_sufficient->consider_advanced No

Caption: A stepwise decision-making workflow for addressing solubility issues.

References

  • Novotná, K., et al. (2006). A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 641100, (3S)-3-methylpiperidine. [Link]

  • ResearchGate. The UV–vis spectra of various nitroaromatic compounds and excitation of.... [Link]

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Technical Support Center: Scaling the Production of 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 4-(3-methylpiperidin-1-yl)-3-nitrobenzoic acid. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-tested insights into the practical challenges and solutions you may encounter. We will move beyond simple procedural steps to explore the underlying chemistry and strategic decisions that ensure a robust, safe, and scalable process.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are common when first approaching the synthesis and scale-up of this compound.

Q1: What is the most industrially viable synthetic route for this compound?

A1: The most direct and widely adopted method is a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 4-chloro-3-nitrobenzoic acid with 3-methylpiperidine . The electron-withdrawing nitro group activates the aromatic ring, making the chlorine atom an effective leaving group for substitution by the secondary amine of 3-methylpiperidine.[1]

Q2: What are the critical process parameters to monitor during scale-up?

A2: When moving from bench to pilot or production scale, the following parameters are critical:

  • Temperature Control: The SNAr reaction is exothermic. Inadequate heat removal can lead to an increase in side product formation and, in a worst-case scenario, a thermal runaway.

  • Reagent Addition Rate: The rate at which 3-methylpiperidine is added must be carefully controlled to manage the reaction exotherm.

  • Mixing Efficiency: Homogeneous mixing is crucial to ensure consistent reaction kinetics and prevent localized "hot spots." Impeller design and agitation speed are key considerations in larger reactors.

  • Stoichiometry and Base Equivalents: Precise control over the molar ratios of reactants and the base used to scavenge the generated hydrochloric acid is essential for driving the reaction to completion and minimizing impurities.

Q3: How is the final product typically isolated and purified on a larger scale?

A3: The product is an amino acid, meaning it has both a basic (piperidine) and an acidic (carboxylic acid) functional group. This amphoteric nature is key to its purification. The standard procedure involves:

  • Neutralizing the reaction mixture.

  • Performing an aqueous workup to remove inorganic salts.

  • Carefully acidifying the aqueous phase to the isoelectric point of the product, causing it to precipitate.[2][3]

  • The precipitated solid is then isolated by filtration and washed. For higher purity, recrystallization from a suitable solvent system is recommended.[2]

Q4: What are the primary safety concerns associated with this process?

A4: The primary starting material, 4-chloro-3-nitrobenzoic acid, is a known skin, eye, and respiratory irritant.[4][5][6] Therefore, appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and respiratory protection, is mandatory.[7] All handling should occur in a well-ventilated area or a fume hood.[6] Furthermore, the potential for a reaction exotherm necessitates a robust reactor cooling system and a well-defined emergency response plan.

Synthesis Pathway and Workflow

The diagram below illustrates the standard synthetic route for producing this compound.

reactant1 4-Chloro-3-nitrobenzoic Acid reaction Nucleophilic Aromatic Substitution (SNAr) reactant1->reaction reactant2 3-Methylpiperidine reactant2->reaction base Base (e.g., K2CO3, Et3N) base->reaction solvent Solvent (e.g., DMSO, DMF) solvent->reaction intermediate Reaction Mixture (Product, Base-HCl salt, Solvent) reaction->intermediate Heat (e.g., 80-120 °C) workup1 Aqueous Workup (Water/Organic Extraction) intermediate->workup1 workup2 Acidification (e.g., HCl, Acetic Acid) workup1->workup2 Isolate Aqueous Layer workup3 Filtration & Washing workup2->workup3 Precipitation product 4-(3-Methylpiperidin-1-yl) -3-nitrobenzoic Acid workup3->product

Caption: Synthetic workflow for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up process.

Issue Potential Cause Recommended Troubleshooting Actions & Rationale
Low or Stagnant Reaction Conversion 1. Insufficient Temperature: The SNAr reaction has an activation energy barrier that must be overcome.Action: Gradually increase the reaction temperature in 5-10 °C increments. Monitor by TLC or HPLC to correlate temperature with conversion rate.
2. Inactive Reagents: Starting materials may have degraded or contain impurities.Action: Verify the purity of 4-chloro-3-nitrobenzoic acid and 3-methylpiperidine via analytical methods (e.g., NMR, melting point). Use fresh, high-purity reagents.
3. Ineffective Base: The base may not be strong enough or soluble enough in the reaction medium to effectively neutralize the generated HCl.Action: Consider switching to a stronger or more soluble base. For example, if using K₂CO₃, ensure it is finely powdered for maximum surface area. Alternatively, a homogeneous organic base like triethylamine (Et₃N) can be used.
Formation of Dark-Colored Impurities 1. Reaction Temperature Too High: Excessive heat can cause decomposition of the nitro-containing aromatic compound or side reactions.Action: Reduce the reaction temperature. Implement stricter temperature controls, ensuring the internal reactor temperature does not overshoot the setpoint.
2. Prolonged Reaction Time: Keeping the reaction at a high temperature for an extended period can lead to thermal degradation.Action: Optimize the reaction time. Once the reaction reaches completion (as determined by HPLC/TLC), proceed with the workup promptly.
Product Fails to Precipitate During Acidification 1. Incorrect pH: The product is amphoteric and will only precipitate near its isoelectric point. If the solution is too acidic, the piperidine nitrogen will be protonated, forming a soluble salt.Action: Add acid slowly while monitoring the pH. If you overshoot, carefully add a base (e.g., dilute NaOH) to bring the pH back up. Determine the optimal precipitation pH on a small scale first.
2. Insufficient Concentration: The product concentration in the aqueous phase may be below its solubility limit.Action: If possible, reduce the volume of water used in the workup. Alternatively, concentrate the aqueous solution under reduced pressure before acidification.
Product is Oily or Gummy After Precipitation 1. Presence of Impurities: Unreacted starting materials or side products can interfere with crystallization, resulting in an oil.Action: Ensure the reaction has gone to completion. During workup, perform an initial organic wash (e.g., with ethyl acetate) before acidification to remove non-polar impurities.
2. Rapid Precipitation: Adding acid too quickly can cause the product to "crash out" as an amorphous solid or oil rather than forming a crystalline lattice.Action: Slow down the rate of acid addition and ensure vigorous stirring during precipitation. Cooling the solution can also promote better crystal formation.
Troubleshooting Decision Flowchart

When encountering an unsatisfactory result, this logical flow can guide your investigation.

start Unsatisfactory Result (Low Yield / High Impurity) check_reaction Analyze Reaction Mixture (TLC/HPLC) start->check_reaction incomplete Reaction Incomplete? check_reaction->incomplete increase_params Increase Temp/Time or Check Reagent Purity incomplete->increase_params Yes check_workup Analyze Crude Product Post-Workup incomplete->check_workup No increase_params->check_reaction precipitation_issue Precipitation Issue? check_workup->precipitation_issue optimize_ph Optimize Precipitation pH & Addition Rate precipitation_issue->optimize_ph Yes purification_issue Purification Ineffective? precipitation_issue->purification_issue No success Process Optimized optimize_ph->success rescreen_solvent Re-screen Recrystallization Solvents purification_issue->rescreen_solvent Yes purification_issue->success No rescreen_solvent->success

Caption: A logical flowchart for troubleshooting common synthesis issues.

Experimental Protocols

The following protocols are provided as a starting point. Optimization will be necessary when scaling.

Reagent Properties & Safety
ReagentMolar Mass ( g/mol )Melting Point (°C)Key Hazards
4-Chloro-3-nitrobenzoic acid201.56181 - 185Skin, eye, and respiratory irritant[5][6]
3-Methylpiperidine99.17-29Flammable liquid, skin corrosion/burns
Potassium Carbonate (K₂CO₃)138.21891Serious eye irritation
Protocol 1: Laboratory Scale Synthesis (0.1 mol)
  • Reactor Setup: To a 1 L, three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 4-chloro-3-nitrobenzoic acid (20.16 g, 0.1 mol).

  • Solvent and Base Addition: Add dimethyl sulfoxide (DMSO, 200 mL) and finely powdered anhydrous potassium carbonate (27.6 g, 0.2 mol).

  • Reactant Addition: Begin stirring the mixture and add 3-methylpiperidine (11.9 g, 0.12 mol) dropwise over 15 minutes. An initial exotherm may be observed.

  • Reaction: Heat the reaction mixture to 90-95 °C and maintain for 4-6 hours. Monitor the reaction's progress by TLC or HPLC until the starting material is consumed.

  • Workup - Quenching: Cool the reaction mixture to room temperature and pour it into 800 mL of water.

  • Workup - Extraction: Stir the aqueous mixture for 30 minutes. Filter off any insoluble material.

  • Workup - Precipitation: Cool the filtrate in an ice bath and slowly add 6M hydrochloric acid until the pH is approximately 3-4. A thick, off-white precipitate will form.

  • Isolation: Stir the cold slurry for 30 minutes, then collect the solid by vacuum filtration.

  • Washing and Drying: Wash the filter cake thoroughly with cold water (2 x 100 mL) and then dry in a vacuum oven at 60-70 °C to a constant weight.

  • Purification (Optional): The crude product can be recrystallized from an ethanol/water mixture to yield a high-purity solid.

References

  • Kamm, O., & Segur, J. B. (1923). m-NITROBENZOIC ACID. Organic Syntheses, 3, 73. DOI: 10.15227/orgsyn.003.0073. [Link]

  • Thermo Fisher Scientific. (2025). 4-Chloro-3-nitrobenzoic acid Safety Data Sheet. [Link]

  • Patsnap. (2021). Preparation method of 3-methyl-4-nitrobenzoic acid. Eureka. [Link]

  • Centers for Disease Control and Prevention. (n.d.). Supporting Information. CDC Stacks. [Link]

  • Google Patents. (n.d.). Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters.
  • Perrin, D. M., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. [Link]

  • Google Patents. (n.d.). Process for recovering 3-nitrobenzoic acid.

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Technical Support Center: Synthesis of 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific synthesis. Here, we will address frequently encountered issues, provide in-depth troubleshooting strategies, and explain the chemical principles behind our recommendations to ensure a high-purity yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the critical parameters?

The most prevalent and efficient method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting a 4-halo-3-nitrobenzoic acid, most commonly 4-fluoro-3-nitrobenzoic acid, with 3-methylpiperidine.

The reaction's success hinges on several critical parameters:

  • Choice of Halide: The reactivity of the leaving group is paramount in SNAr reactions. The order of reactivity is F > Cl > Br > I. Fluorine is the most effective leaving group for this transformation due to its high electronegativity, which strongly activates the aromatic ring towards nucleophilic attack.

  • Solvent: A polar aprotic solvent is essential to dissolve the reactants and facilitate the formation of the charged Meisenheimer complex intermediate. Common choices include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (ACN).

  • Base: A non-nucleophilic base is required to neutralize the hydrofluoric acid (HF) byproduct generated during the reaction. This prevents the protonation of the 3-methylpiperidine, which would render it non-nucleophilic. Potassium carbonate (K2CO3) and triethylamine (TEA) are frequently used.

  • Temperature: The reaction is typically performed at elevated temperatures, often ranging from 80°C to 120°C, to overcome the activation energy barrier. However, excessive temperatures can lead to side reactions and impurity formation.

Troubleshooting Guide: Impurity Profiling and Mitigation

This section addresses specific impurities that can arise during the synthesis and provides actionable protocols to minimize their formation.

Issue 1: Presence of Unreacted 4-Fluoro-3-nitrobenzoic Acid in the Final Product

Root Cause Analysis:

The presence of the starting material, 4-fluoro-3-nitrobenzoic acid, in your final product is a clear indication of an incomplete reaction. This can stem from several factors: insufficient reaction time, suboptimal temperature, or inadequate stoichiometry of the nucleophile. The electron-withdrawing nitro group is essential for activating the para-position to the fluorine for nucleophilic attack, but kinetic barriers must still be overcome.

Mitigation Strategy & Protocol:

To drive the reaction to completion, a carefully controlled temperature and sufficient reaction time are crucial.

Optimized Protocol for Complete Conversion:

  • Reactant Stoichiometry: In a round-bottom flask, dissolve 1.0 equivalent of 4-fluoro-3-nitrobenzoic acid in anhydrous DMSO.

  • Base and Nucleophile Addition: Add 2.5 equivalents of anhydrous potassium carbonate (K2CO3) followed by the slow addition of 1.2 equivalents of 3-methylpiperidine. Using a slight excess of the amine can help ensure the consumption of the limiting reagent.

  • Temperature and Monitoring: Heat the reaction mixture to 100°C. Monitor the reaction progress every 2 hours using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Reaction Endpoint: The reaction is considered complete when the starting material spot/peak is no longer detectable. This can take anywhere from 6 to 12 hours.

  • Work-up: Upon completion, cool the mixture, dilute with water, and acidify with 1M HCl to a pH of approximately 2-3 to precipitate the product. The solid can then be collected by filtration.

Issue 2: Formation of a Regioisomeric Impurity

Root Cause Analysis:

While the primary product is the 4-(3-Methylpiperidin-1-yl) isomer, the formation of a regioisomer, such as a 2-(3-Methylpiperidin-1-yl)-5-nitrobenzoic acid, can occur if the starting material is contaminated. For instance, if the 4-fluoro-3-nitrobenzoic acid starting material contains 2-fluoro-5-nitrobenzoic acid, this impurity will be carried through the synthesis. The directing effects of the nitro and carboxylic acid groups strongly favor substitution at the 4-position of 4-fluoro-3-nitrobenzoic acid.

Mitigation Strategy & Protocol:

The most effective way to prevent this impurity is to ensure the purity of the starting materials.

Starting Material Purity Verification Protocol:

  • Certificate of Analysis (CoA) Review: Always review the CoA for your 4-fluoro-3-nitrobenzoic acid to check for isomeric purity.

  • Independent Verification: It is good practice to independently verify the purity of the starting material via HPLC or Nuclear Magnetic Resonance (NMR) spectroscopy before beginning the synthesis.

  • Purification of Starting Material: If significant isomeric impurities are detected, consider purifying the 4-fluoro-3-nitrobenzoic acid by recrystallization.

Workflow for Ensuring Starting Material Purity

Caption: Workflow for verifying the purity of the starting material.

Issue 3: Product Discoloration (Yellow to Brown) - Potential Nitro Group Side Reactions

Root Cause Analysis:

The desired product is typically a pale yellow solid. The appearance of a darker yellow or brown color can indicate the presence of impurities arising from side reactions. While the reduction of the nitro group is not common under standard SNAr conditions, prolonged exposure to high temperatures in the presence of certain reagents can lead to the formation of minor, highly colored byproducts. Another potential source is the formation of nitrophenolate-type species if the work-up procedure is not adequately controlled.

Mitigation Strategy & Protocol:

Careful control of the reaction temperature and a precise work-up procedure are key to preventing the formation of these colored impurities. A final purification step is also highly recommended.

Purification Protocol for Color Removal:

  • Crude Product Isolation: After the initial precipitation and filtration, the crude product may still retain colored impurities.

  • Recrystallization: Recrystallization is a highly effective method for purification. A suitable solvent system must be determined empirically, but ethanol/water or isopropanol/water mixtures are often good starting points.

    • Dissolve the crude solid in the minimum amount of hot solvent.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by filtration and wash with a small amount of cold solvent.

  • Activated Carbon Treatment: If the color persists after recrystallization, treatment with activated carbon can be effective.

    • Dissolve the product in a suitable solvent.

    • Add a small amount of activated carbon (approximately 1-2% by weight).

    • Heat the mixture gently for 10-15 minutes.

    • Filter the hot solution through a pad of celite to remove the carbon.

    • Proceed with recrystallization as described above.

Table 1: Troubleshooting Summary

Issue Potential Cause(s) Recommended Action(s)
Unreacted Starting Material Incomplete reaction (time, temp), Insufficient nucleophileIncrease reaction time/temp, Monitor via TLC/HPLC, Use slight excess of 3-methylpiperidine
Regioisomeric Impurity Impure 4-halo-3-nitrobenzoic acid starting materialVerify starting material purity via HPLC/NMR before use, Recrystallize starting material if necessary
Product Discoloration High temperature side reactions, Improper work-upMaintain strict temperature control, Purify final product via recrystallization, Consider activated carbon treatment

Diagram of the SNAr Reaction Mechanism

Caption: Generalized SNAr mechanism for the synthesis.

References

  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

Validation & Comparative

A Comparative Analysis of 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic Acid and its 4-Methyl Isomer for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle Impact of Positional Isomerism in Medicinal Chemistry

In the landscape of drug discovery and medicinal chemistry, the precise arrangement of atoms within a molecule, or its regiochemistry, can profoundly influence its pharmacological profile. Even a seemingly minor alteration, such as shifting a methyl group on a peripheral ring, can cascade into significant changes in a compound's physicochemical properties, target engagement, and metabolic fate. This guide presents a comprehensive comparison of two such positional isomers: 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid and 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid.

These molecules, sharing a common 4-(piperidin-1-yl)-3-nitrobenzoic acid core, are of interest to researchers in areas where this scaffold is prevalent, such as in the development of kinase inhibitors, anti-cancer agents, and modulators of various signaling pathways.[1][2] The nitroaromatic moiety often serves as a key building block in the synthesis of diverse compound libraries.[1][3][4] This comparison aims to provide researchers, scientists, and drug development professionals with a detailed understanding of how the seemingly subtle difference in the methyl group's position on the piperidine ring can impact key molecular attributes. We will delve into their synthesis, predicted physicochemical properties, and the experimental protocols required for their characterization, supported by established chemical principles and data from related compounds.

Synthetic Strategy: A Unified Approach via Nucleophilic Aromatic Substitution

A logical and efficient synthetic route to both isomers involves a nucleophilic aromatic substitution (SNAr) reaction. This well-established transformation is particularly effective here due to the presence of a strongly electron-withdrawing nitro group, which activates the aromatic ring for nucleophilic attack.[5][6] The preferred starting material would be 4-fluoro-3-nitrobenzoic acid, as the fluorine atom is an excellent leaving group for SNAr reactions.[7][8]

The synthesis would proceed by reacting 4-fluoro-3-nitrobenzoic acid with the respective methylpiperidine isomer (3-methylpiperidine or 4-methylpiperidine) in the presence of a suitable base to neutralize the generated hydrofluoric acid.

G cluster_synthesis Synthetic Pathway SM 4-Fluoro-3-nitrobenzoic acid P1 This compound SM->P1 SNA_r_ P2 4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid SM->P2 SNA_r_ R1 3-Methylpiperidine R1->P1 R2 4-Methylpiperidine R2->P2 Base Base (e.g., K2CO3, DIPEA) Solvent (e.g., DMSO, DMF) Heat G cluster_hplc HPLC Analysis Workflow Sample Isomer Mixture Injection HPLC Injection Sample->Injection Column Reversed-Phase C18 Column Injection->Column Detection UV Detector (e.g., 254 nm) Column->Detection MobilePhase Mobile Phase Gradient (e.g., Acetonitrile/Water with Formic Acid) MobilePhase->Column Data Chromatogram (Separated Peaks) Detection->Data

Sources

A Senior Application Scientist's Guide to the Structural Validation of Synthesized 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor and a prerequisite for further investigation. This guide provides an in-depth, experience-driven approach to validating the structure of 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid, a molecule of interest in medicinal chemistry. We will move beyond a simple recitation of analytical techniques to explain the strategic choices and self-validating logic that underpin a robust structural elucidation workflow.

I. The Synthetic Pathway: A Deliberate Approach to Assembly

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the activation of the aromatic ring by the electron-withdrawing nitro group, facilitating the displacement of a suitable leaving group by the secondary amine of 3-methylpiperidine.

Our starting material of choice is 4-fluoro-3-nitrobenzoic acid. The high electronegativity of the fluorine atom makes it an excellent leaving group in SNAr reactions.[1][2] An alternative, 4-chloro-3-nitrobenzoic acid, can also be used, though the reaction may require more forcing conditions.[3]

Proposed Synthetic Protocol:

  • Reaction Setup: In a microwave-safe vessel, combine 4-fluoro-3-nitrobenzoic acid (1.0 eq), 3-methylpiperidine (1.2 eq), and a suitable base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). The excess of the amine and base is employed to drive the reaction to completion and neutralize the hydrofluoric acid byproduct.

  • Microwave-Assisted Reaction: Subject the sealed vessel to microwave irradiation. A typical starting point would be 120-150 °C for 20-60 minutes.[3] Microwave heating is chosen over conventional heating to ensure rapid and uniform heating, often leading to shorter reaction times and cleaner reaction profiles. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous solution is then acidified with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4. This protonates the carboxylate, causing the product to precipitate.

  • Purification: The crude solid is collected by filtration, washed with water to remove any remaining salts, and then dried. For enhanced purity, recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, is recommended.

Experimental Workflow: Synthesis and Purification

cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification start 1. Combine Reactants: - 4-Fluoro-3-nitrobenzoic acid - 3-Methylpiperidine - DIPEA - DMF reaction 2. Microwave Irradiation (120-150°C, 20-60 min) start->reaction SNAr Reaction quench 3. Quench with Water reaction->quench acidify 4. Acidify with 1M HCl to pH 3-4 quench->acidify filter_isolate 5. Filter and Wash with Water acidify->filter_isolate dry 6. Dry the Crude Product filter_isolate->dry recrystallize 7. Recrystallize (e.g., Ethanol/Water) dry->recrystallize final_product Pure 4-(3-Methylpiperidin-1-yl) -3-nitrobenzoic Acid recrystallize->final_product

Caption: A stepwise workflow for the synthesis and purification of the target compound.

II. The Validation Gauntlet: A Multi-faceted Approach to Structure Confirmation

No single analytical technique is sufficient to definitively prove the structure of a newly synthesized molecule. Instead, we employ a battery of orthogonal methods, each providing a unique piece of the structural puzzle. The convergence of data from these techniques provides the confidence required in drug development.

A. Mass Spectrometry (MS): The Molecular Weight Gatekeeper

The Causality: Mass spectrometry provides the most direct evidence of the molecular weight of the synthesized compound. This is the first and most critical validation checkpoint. For this compound, the expected monoisotopic mass is 264.1110 g/mol .

Experimental Protocol (Electrospray Ionization - Time of Flight, ESI-TOF):

  • Sample Preparation: Prepare a dilute solution of the synthesized compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.

Expected Results and Comparison:

Ion ModeAdductExpected m/zRationale
Positive[M+H]⁺265.1183Protonation of the piperidine nitrogen is highly favorable.
Negative[M-H]⁻263.1037Deprotonation of the carboxylic acid is the most likely event.

Data sourced from predicted values for the closely related 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid.[4]

Trustworthiness through Fragmentation: High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition. Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and compare the fragmentation pattern to predicted pathways. For nitroaromatic compounds, characteristic losses of NO (30 Da) and NO₂ (46 Da) are expected. The piperidine ring may undergo α-cleavage, leading to the loss of substituents adjacent to the nitrogen.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

The Causality: NMR spectroscopy is the most powerful tool for elucidating the detailed connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential for a complete structural assignment.

Experimental Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is crucial, as residual solvent peaks must not obscure key signals.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are typically sufficient.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Data
~8.2d1HAr-HAromatic proton ortho to the nitro group, deshielded.
~7.8dd1HAr-HAromatic proton ortho to the carboxylic acid.
~7.2d1HAr-HAromatic proton para to the carboxylic acid.
~3.5m2H-NCH₂-Protons on the piperidine ring adjacent to the nitrogen.
~2.8m2H-NCH₂-Protons on the piperidine ring adjacent to the nitrogen.
~1.8-1.2m5H-CH₂- & -CH-Remaining piperidine ring protons.
~0.9d3H-CH₃Methyl group on the piperidine ring.

Note: These are predicted chemical shifts based on known values for substituted nitrobenzoic acids and piperidine derivatives. The exact values and coupling constants will need to be determined from the experimental spectrum.

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale and Comparative Data
~166C=OCarboxylic acid carbon, highly deshielded.
~150Ar-CAromatic carbon attached to the nitro group.
~145Ar-CAromatic carbon attached to the piperidine nitrogen.
~135Ar-CHAromatic methine carbon.
~125Ar-CAromatic carbon bearing the carboxylic acid.
~120Ar-CHAromatic methine carbon.
~115Ar-CHAromatic methine carbon.
~55-NCH₂-Piperidine carbons adjacent to nitrogen.
~30-20-CH₂- & -CH-Remaining piperidine ring carbons.
~15-CH₃Methyl carbon.

Note: These are predicted chemical shifts based on known values for substituted nitrobenzoic acids and piperidine derivatives.

Self-Validation through 2D NMR: To unequivocally assign the proton and carbon signals and confirm connectivity, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. A COSY spectrum will show correlations between coupled protons, confirming the spin systems of the aromatic ring and the piperidine ring. An HSQC spectrum will correlate each proton to its directly attached carbon, allowing for the confident assignment of the ¹³C spectrum.

Logical Relationship of Validation Techniques

cluster_validation Structural Validation Workflow Synthesis Synthesized Product MS Mass Spectrometry (Molecular Weight) Synthesis->MS Is the mass correct? NMR NMR Spectroscopy (Connectivity) MS->NMR Yes HPLC HPLC (Purity) NMR->HPLC Is the connectivity correct? Confirmation Structure Confirmed HPLC->Confirmation Yes, and is the sample pure?

Caption: A logical flowchart illustrating the interdependent nature of the key analytical techniques in structural validation.

C. High-Performance Liquid Chromatography (HPLC): The Purity Arbiter

The Causality: HPLC is the gold standard for assessing the purity of a synthesized compound. It separates the target molecule from any unreacted starting materials, byproducts, or other impurities.

Experimental Protocol (Reversed-Phase HPLC):

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended for optimal separation.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

  • Gradient: A typical gradient might be 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the nitroaromatic chromophore absorbs strongly (e.g., 254 nm or a wavelength determined by a UV scan).

  • Sample Preparation: Prepare a sample solution of known concentration (e.g., 1 mg/mL) in the mobile phase.

Expected Results and Comparison:

A successful synthesis and purification will result in a single major peak in the HPLC chromatogram, with a purity of >95% (ideally >98%). The retention time of this peak should be consistent across multiple injections. Comparison with a known analytical standard, if available, would provide the ultimate confirmation of identity. In the absence of a standard, spiking the sample with the starting materials can confirm their absence in the final product.

III. Alternative and Complementary Validation Techniques

While MS, NMR, and HPLC form the core of structural validation, other techniques can provide valuable complementary information:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the presence of key functional groups, such as the carboxylic acid (broad O-H stretch around 3000 cm⁻¹ and a C=O stretch around 1700 cm⁻¹), the nitro group (asymmetric and symmetric N-O stretches around 1530 and 1350 cm⁻¹, respectively), and C-N bonds.

  • Melting Point Analysis: A sharp melting point range for a crystalline solid is a good indicator of purity.

IV. Conclusion

The structural validation of a newly synthesized molecule like this compound is a systematic process that relies on the convergence of data from multiple, independent analytical techniques. By understanding the "why" behind each experimental choice and by designing a self-validating workflow, researchers can have a high degree of confidence in the identity and purity of their compounds. This rigorous approach is not merely an academic exercise; it is a fundamental requirement for the integrity and reproducibility of research in drug discovery and development.

References

  • BenchChem. (2025).
  • PubChem. 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]

  • Lai, J., et al. (n.d.). Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. CDC Stacks. Retrieved from [Link]

  • Srinivas, B., et al. (2015). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Der Pharma Chemica, 7(5), 251-256.
  • MDPI. (n.d.). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Retrieved from [Link]

  • PubChem. 3-Nitrobenzoic acid. Retrieved from [Link]

  • Samsonowicz, M., et al. (2007). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. International Journal of Quantum Chemistry, 107(2), 481-494.
  • PubChem. 4-(Methylamino)-3-nitrobenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid. Retrieved from [Link]

  • PubChem. 4-Methyl-3-nitrobenzoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • MassBank. (2020). 4-Nitrobenzoic acid. Retrieved from [Link]

  • PubMed Central. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, characterization and In-silico study of some 4-nitro-N-(piperidin-4-yl)benzamide derivatives as GPR119 agonists for the treatment of diabetes. Retrieved from [Link]

  • ResearchGate. (n.d.). Reagents and conditions: (a) 4-Fluoro-3-nitrobenzoic acid,.... Retrieved from [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • PubChem. 3-Methyl-4-nitrobenzoic acid. Retrieved from [Link]

  • Biomed Pharmacol J. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Retrieved from [Link]

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comparative analysis of different synthesis routes for 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Synthesis of 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic Acid

This guide provides a detailed comparative analysis of the primary synthetic routes to this compound, a key intermediate in pharmaceutical development. We will delve into two prominent methods, evaluating them on the basis of chemical principles, reaction efficiency, and practical considerations for laboratory and potential scale-up applications.

Introduction: The Significance of this compound

This compound is a valuable building block in medicinal chemistry. Its structure, featuring a substituted piperidine ring attached to a nitrobenzoic acid core, makes it a versatile scaffold for the synthesis of a wide range of biologically active molecules. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the carboxylic acid allows for amide bond formation, a cornerstone of drug design. The 3-methylpiperidine moiety can influence the lipophilicity, metabolic stability, and target-binding affinity of the final compound. Given its importance, the efficient and reliable synthesis of this intermediate is of paramount importance to researchers in drug discovery.

This guide will focus on the most common and practical approach to synthesizing this molecule: nucleophilic aromatic substitution (SNAr).

The Chemistry at its Core: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution reaction. In this reaction, the lone pair of electrons on the nitrogen atom of 3-methylpiperidine acts as a nucleophile, attacking the carbon atom bearing a halogen on the 3-nitrobenzoic acid ring. This reaction is facilitated by the presence of the strongly electron-withdrawing nitro group ortho to the leaving group (the halogen).[1] The nitro group stabilizes the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction.[1]

The two most common starting materials for this synthesis are 4-chloro-3-nitrobenzoic acid and 4-fluoro-3-nitrobenzoic acid. The choice between these two starting materials is the primary point of comparison in this guide.

Route A: Synthesis from 4-Chloro-3-nitrobenzoic Acid

This route utilizes the more traditional and often more cost-effective starting material, 4-chloro-3-nitrobenzoic acid.[2] The chlorine atom serves as a good leaving group in SNAr reactions, particularly when activated by an ortho or para nitro group.

Reaction Scheme:

Route A start_A 4-Chloro-3-nitrobenzoic Acid product This compound start_A->product Base (e.g., K2CO3) Solvent (e.g., DMF) Heat piperidine 3-Methylpiperidine piperidine->product

Caption: Synthesis of the target compound from 4-chloro-3-nitrobenzoic acid.

Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-3-nitrobenzoic acid (1.0 eq.), 3-methylpiperidine (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Solvent Addition: Add a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to the flask.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Acidification: Acidify the aqueous mixture with a dilute acid (e.g., 1 M HCl) to a pH of 3-4. This will precipitate the product.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Discussion of Route A
  • Expertise & Experience: The use of a carbonate base is a common and effective strategy in SNAr reactions involving an amine nucleophile and a halobenzoic acid. The base neutralizes the hydrohalic acid (in this case, HCl) that is formed during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion. The choice of a polar aprotic solvent like DMF is crucial as it can dissolve the reactants and effectively solvate the transition state.

  • Trustworthiness: This protocol is based on well-established procedures for similar SNAr reactions.[3] The workup procedure is designed to ensure the complete precipitation of the carboxylic acid product while removing any unreacted amine and inorganic salts.

Route B: Synthesis from 4-Fluoro-3-nitrobenzoic Acid

This route employs 4-fluoro-3-nitrobenzoic acid as the starting material.[4] In SNAr reactions, fluoride is an excellent leaving group, often superior to chloride. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

Reaction Scheme:

Route B start_B 4-Fluoro-3-nitrobenzoic Acid product This compound start_B->product Base (e.g., K2CO3) Solvent (e.g., DMF) Heat (milder conditions) piperidine 3-Methylpiperidine piperidine->product

Caption: Synthesis of the target compound from 4-fluoro-3-nitrobenzoic acid.

Experimental Protocol

The experimental protocol for Route B is very similar to that of Route A, with the key difference being the potential for milder reaction conditions.

  • Reaction Setup: To a round-bottom flask, add 4-fluoro-3-nitrobenzoic acid (1.0 eq.), 3-methylpiperidine (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Solvent Addition: Add a polar aprotic solvent such as DMF or DMSO.

  • Reaction: Heat the reaction mixture to a lower temperature, typically in the range of 60-80 °C, and stir for 2-6 hours. Monitor the reaction by TLC.

  • Workup and Purification: The workup and purification steps are identical to those described in Route A.

Discussion of Route B
  • Expertise & Experience: The enhanced reactivity of the fluoro-substituted starting material is a key advantage of this route.[5] This can lead to shorter reaction times, lower reaction temperatures, and potentially higher yields. These milder conditions can also be beneficial for substrates with sensitive functional groups.

  • Trustworthiness: The principles governing this reaction are well-supported by the literature on nucleophilic aromatic substitution.[6] The use of 4-fluoro-3-nitrobenzoic acid as a precursor in the synthesis of various biologically active molecules is also documented.

Comparative Analysis

FeatureRoute A (from 4-Chloro-3-nitrobenzoic Acid)Route B (from 4-Fluoro-3-nitrobenzoic Acid)
Starting Material Cost Generally lowerGenerally higher
Reactivity GoodExcellent
Reaction Conditions Typically requires higher temperatures (80-100 °C) and longer reaction times (4-8 hours)Allows for milder conditions (60-80 °C) and shorter reaction times (2-6 hours)
Potential Yield Good to highPotentially higher due to increased reactivity and fewer side reactions
Scalability Readily scalable, with cost being a major advantageScalable, but the higher cost of the starting material may be a limiting factor for large-scale synthesis
Safety Considerations Standard laboratory precautions for handling chlorinated aromatic compounds and organic solvents.Standard laboratory precautions. 4-Fluoro-3-nitrobenzoic acid is harmful if swallowed and causes skin and eye irritation.[4]

Conclusion and Recommendation

Both Route A and Route B are viable and effective methods for the synthesis of this compound. The choice between the two will largely depend on the specific needs and constraints of the researcher.

  • For cost-sensitive projects and large-scale synthesis , Route A is likely the more practical choice due to the lower cost of 4-chloro-3-nitrobenzoic acid.

  • For exploratory research , rapid synthesis , or when working with sensitive substrates , Route B is highly recommended. The milder reaction conditions and potentially higher yields can be a significant advantage in these scenarios.

Ultimately, the decision should be made after a careful evaluation of the project budget, timeline, and the scale of the synthesis.

References

  • Quora. (2016, July 4). What is the synthesis of methyl 3-nitrobenzoate? Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • ResearchGate. (n.d.). Reagents and conditions: (a) 4-Fluoro-3-nitrobenzoic acid,... Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-nitrobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-3-nitrobenzoic acid. Retrieved from [Link]

  • YouTube. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from [Link]

  • PubMed Central. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Retrieved from [Link]

  • CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 3 Synthetic pathways. Synthesis of 13-15 (a), nitrobenzoic acid... Retrieved from [Link]

  • Patsnap. (2021, October 8). Preparation method of 3-methyl-4-nitrobenzoic acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, February 14). How to explain the products of the nucleophilic aromatic substitution of 1-chloro-3-methylbenzene with NaOH? Retrieved from [Link]

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A Comparative Guide to the Structure-Activity Relationship of 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic Acid Derivatives as Potential PARP Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Therapeutic Potential of a Novel Scaffold

The 4-(3-methylpiperidin-1-yl)-3-nitrobenzoic acid scaffold has emerged as a molecule of significant interest in medicinal chemistry, primarily due to its structural similarities to key fragments of potent Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes, particularly PARP1 and PARP2, are critical players in the DNA damage response (DDR). Their inhibition has been clinically validated as an effective strategy in oncology, especially for cancers harboring defects in DNA repair pathways, such as those with BRCA1/2 mutations. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound derivatives, offering a comparative framework for the rational design of novel and potent PARP inhibitors.

The core hypothesis underpinning the interest in this scaffold is its potential to interact with the nicotinamide binding pocket of the PARP enzyme. The benzoic acid moiety can mimic the nicotinamide portion of the natural substrate NAD+, while the substituted piperidine ring can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing binding affinity and selectivity. This guide will dissect the roles of the key structural components, propose a roadmap for optimization, and provide detailed experimental protocols for synthesis and biological evaluation.

I. Deconstructing the Pharmacophore: A Three-Point Analysis of the Core Scaffold

The biological activity of the this compound scaffold is a composite of the contributions from its three primary components: the 3-nitrobenzoic acid core, the 4-piperidinyl linker, and the 3-methyl substituent on the piperidine ring. Understanding the individual and synergistic roles of these fragments is paramount for designing derivatives with enhanced potency and selectivity.

A. The 3-Nitrobenzoic Acid Core: Anchoring and Electronic Tuning

The benzoic acid moiety serves as the primary anchor, engaging in crucial hydrogen bonding interactions within the nicotinamide binding site of PARP. The carboxylic acid is a key hydrogen bond donor and acceptor. The nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic ring, which can impact binding affinity and pharmacokinetic properties.

Key SAR Insights:

  • Carboxylic Acid is Essential: Esterification or amidation of the carboxylic acid is generally detrimental to activity, as it removes the key hydrogen bonding interactions.

  • Position of the Nitro Group: The placement of the nitro group at the 3-position is critical. It is hypothesized to orient the molecule within the active site and may form specific interactions with amino acid residues. Shifting the nitro group to other positions would likely alter this orientation and impact potency.

  • Bioisosteric Replacement of the Nitro Group: While the nitro group can contribute to binding, it is often associated with metabolic liabilities and potential toxicity. Therefore, exploring bioisosteric replacements is a key optimization strategy. Potential replacements include cyano (-CN), trifluoromethyl (-CF3), and sulfone (-SO2R) groups. These replacements would aim to mimic the electron-withdrawing nature and steric profile of the nitro group while improving the overall drug-like properties of the molecule.

B. The 4-Piperidinyl Linker: Probing the Hydrophobic Pocket

The piperidine ring serves as a linker to a region of the PARP active site that can accommodate hydrophobic groups. The nitrogen of the piperidine is typically protonated at physiological pH, allowing for potential ionic interactions.

Key SAR Insights:

  • Piperidine vs. Other Rings: Replacement of the piperidine with smaller (e.g., pyrrolidine) or larger (e.g., azepane) rings can modulate the fit within the hydrophobic pocket. Generally, a six-membered ring is optimal for many PARP inhibitors.

  • Substitution on the Piperidine Nitrogen: The piperidine nitrogen offers a point for further derivatization. Small alkyl groups are often well-tolerated, but larger, more complex substituents can be explored to seek additional interactions in the active site.

C. The 3-Methyl Group: Chirality and Steric Influence

The methyl group at the 3-position of the piperidine ring introduces a chiral center and provides a specific steric element.

Key SAR Insights:

  • Stereochemistry Matters: The (R) and (S) enantiomers are likely to exhibit different binding affinities due to the specific three-dimensional arrangement of the methyl group within the active site. Separation and individual testing of enantiomers are crucial.

  • Size and Position of the Alkyl Group: Varying the size of the alkyl group (e.g., ethyl, propyl) or moving it to other positions on the piperidine ring (e.g., 2-methyl, 4-methyl) will directly impact the steric interactions and should be systematically explored to optimize potency.

II. Comparative Analysis: A Hypothetical SAR Table

While a comprehensive experimental dataset for a series of this compound derivatives is not publicly available, we can construct a hypothetical SAR table based on the principles discussed and data from related PARP inhibitors to guide future research.

Compound R1 (Piperidine Substitution) R2 (Benzoic Acid Substitution) Hypothetical PARP1 IC50 (nM) Rationale for Predicted Activity
Parent 3-Methyl3-Nitro500Baseline activity of the core scaffold.
1a (R)-3-Methyl3-Nitro250(R)-enantiomer may have a more favorable steric fit.
1b (S)-3-Methyl3-Nitro750(S)-enantiomer may have a less favorable steric fit.
2 H (Piperidine)3-Nitro1000Loss of the methyl group removes a potentially beneficial hydrophobic interaction.
3 3-Ethyl3-Nitro400A slightly larger alkyl group may still be tolerated.
4 3-MethylH>10000Removal of the electron-withdrawing nitro group significantly reduces binding affinity.
5 3-Methyl3-Cyano450Cyano group as a bioisostere for the nitro group may partially restore activity.
6 3-Methyl3-Trifluoromethyl300Trifluoromethyl group is a good bioisostere for the nitro group and may improve metabolic stability.

III. Experimental Protocols: A Guide to Synthesis and Biological Evaluation

A. General Synthetic Scheme

The synthesis of this compound derivatives can be achieved through a nucleophilic aromatic substitution reaction.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product 4-Fluoro-3-nitrobenzoic acid 4-Fluoro-3-nitrobenzoic acid Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution 4-Fluoro-3-nitrobenzoic acid->Nucleophilic Aromatic Substitution 3-Methylpiperidine 3-Methylpiperidine 3-Methylpiperidine->Nucleophilic Aromatic Substitution This compound This compound Nucleophilic Aromatic Substitution->this compound Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat

Caption: General synthetic workflow for this compound.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 4-fluoro-3-nitrobenzoic acid (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) is added a base, for instance, potassium carbonate (K2CO3) (2.0-3.0 eq).

  • Addition of Amine: 3-Methylpiperidine (1.1-1.5 eq) is then added to the reaction mixture.

  • Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80-120 °C and stirred for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous solution is then acidified with a suitable acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

B. PARP1 Inhibition Assay Protocol (Fluorescence-Based)

This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against PARP1 using a commercially available fluorescence-based assay kit.

G cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Detection cluster_3 Data Analysis A Prepare Reagents: - PARP1 Enzyme - Activated DNA - NAD+ - Test Compounds B Incubate PARP1, Activated DNA, and Test Compound A->B C Initiate reaction with NAD+ B->C D Stop Reaction and Add Detection Reagent C->D E Measure Fluorescence D->E F Calculate % Inhibition and IC50 values E->F

Caption: Workflow for a fluorescence-based PARP1 inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Also, prepare solutions of PARP1 enzyme, activated DNA, and NAD+ according to the manufacturer's instructions.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, activated DNA, and the test compound at various concentrations.

  • Enzyme Addition: Add the PARP1 enzyme to each well to initiate a pre-incubation period.

  • Reaction Initiation: Start the enzymatic reaction by adding NAD+ to all wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the developing solution provided in the kit. This solution contains a reagent that reacts with the remaining NAD+ to produce a fluorescent signal.

  • Fluorescence Measurement: After a short incubation with the developer, measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence of the wells with the test compound to the control wells (with and without enzyme). IC50 values are then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

IV. Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel PARP inhibitors. The SAR analysis presented in this guide highlights the critical roles of the benzoic acid core, the piperidine linker, and the methyl substituent in dictating the biological activity of these derivatives.

Future optimization efforts should focus on:

  • Systematic exploration of bioisosteric replacements for the nitro group to improve the pharmacokinetic and toxicological profiles of the compounds.

  • Detailed investigation of the stereochemistry of the 3-methylpiperidine moiety to identify the more active enantiomer.

  • Synthesis and evaluation of a focused library of derivatives with modifications at all three key positions to build a robust, quantitative SAR model.

  • In vivo evaluation of the most promising candidates in relevant cancer models to assess their therapeutic potential.

By leveraging the insights provided in this guide, researchers can accelerate the discovery and development of next-generation PARP inhibitors with improved efficacy and safety profiles.

V. References

  • Bryant, H. E., Schultz, N., Thomas, H. D., et al. (2005). Specific killing of BRCA2-deficient tumours with inhibitors of poly(ADP-ribose) polymerase. Nature, 434(7035), 913–917. [Link]

  • Jones, P., Altamura, S., De Fusco, C., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170–7185. [Link]

  • Rouleau, M., Patel, A., Hendzel, M. J., et al. (2010). PARP inhibition: PARP1 and beyond. Nature Reviews Cancer, 10(4), 293–301. [Link]

  • BPS Bioscience. (n.d.). PARP1 Assay Kit (Fluorometric). Retrieved from [Link]

  • Putt, K. S., & Hergenrother, P. J. (2004). A non-radioactive, quantitative assay for poly(ADP-ribose) polymerase (PARP). Analytical Biochemistry, 326(1), 78–86. [Link]

Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Guide to 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, understanding a compound's selectivity is as critical as defining its primary efficacy. This guide offers a deep dive into the cross-reactivity profile of 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid, a compound of interest due to its structural motifs. As Senior Application Scientists, our goal is to provide not just a methodology, but a strategic framework for assessing molecular promiscuity, thereby enabling a more comprehensive evaluation of a potential drug candidate's safety and specificity.

Introduction: The Rationale for Cross-Reactivity Profiling

The journey of a small molecule from a promising hit to a clinical candidate is paved with rigorous testing, a significant portion of which is dedicated to understanding its interactions beyond the intended target. Off-target effects can lead to unforeseen toxicities or, in some cases, reveal novel therapeutic applications through polypharmacology. For this compound, a thorough cross-reactivity assessment is paramount.

This guide will establish a scientifically sound hypothesis for the primary target of this compound, detail robust experimental protocols for its validation, and outline a comparative analysis against a panel of rationally selected off-targets. Every step is designed to be self-validating, ensuring the integrity and reproducibility of the findings.

Structural Analogy and Primary Target Hypothesis: A PARP Inhibitor in Disguise?

A meticulous examination of the chemical structure of this compound reveals compelling similarities to a class of clinically successful anticancer agents: the poly(ADP-ribose) polymerase (PARP) inhibitors.

Chemical structure of this compound and Niraparib

Figure 1: Structural comparison of this compound and the approved PARP inhibitor, Niraparib.

The key pharmacophoric features of many PARP inhibitors include a cyclic amide moiety that engages in hydrogen bonding with key residues (Gly863 and Ser904) in the nicotinamide-binding pocket of PARP enzymes, and an aromatic ring system that participates in π-stacking interactions with Tyr907.[1] While this compound lacks the classic phthalazinone or similar core of many PARP inhibitors, its nitrobenzoic acid and methylpiperidine moieties could potentially mimic these critical interactions within the PARP active site. The nitro group can act as a hydrogen bond acceptor, and the phenyl ring can engage in aromatic interactions. This structural hypothesis forms the basis of our primary target investigation.

Experimental Workflow for Primary Target Validation and Cross-Reactivity Profiling

To empirically test our hypothesis and build a comprehensive selectivity profile, we propose a multi-tiered experimental approach. This workflow is designed to first validate the on-target activity and then systematically probe for off-target interactions.

experimental_workflow cluster_target_validation Primary Target Validation (PARP) cluster_cross_reactivity Cross-Reactivity Profiling cluster_data_analysis Data Analysis & Interpretation in_vitro_enzymatic In Vitro PARP1/2 Enzymatic Assay cell_based_target Cell-Based PARP Target Engagement (NanoBRET) in_vitro_enzymatic->cell_based_target Confirms cellular permeability and intracellular activity kinome_scan Broad Kinome Scan (e.g., KINOMEscan®) cell_based_target->kinome_scan Proceed if PARP activity is confirmed transporter_panel Transporter Inhibition Panel (e.g., MATE1, MATE2-K) ic50_determination IC50/Ki Determination & Dose-Response Curves kinome_scan->ic50_determination cyp_panel CYP450 Inhibition Panel transporter_panel->ic50_determination cyp_panel->ic50_determination selectivity_profiling Selectivity Profiling (On-target vs. Off-target) ic50_determination->selectivity_profiling Quantifies potency and selectivity regulatory_assessment Regulatory Guideline Alignment (FDA/EMA) selectivity_profiling->regulatory_assessment Informs safety assessment

Sources

Spectroscopic Data Comparison of 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic Acid Isomers: A Predictive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Isomers, molecules with identical chemical formulas but different arrangements of atoms, can exhibit markedly different pharmacological and toxicological profiles. This guide provides a comprehensive, data-driven comparison of the expected spectroscopic properties of the enantiomeric isomers of 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid, namely (R)-4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid and (S)-4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid.

Understanding the Isomeric Distinction

The core structural variable between the two isomers is the stereochemistry at the C3 position of the piperidine ring. The methyl group can be oriented in either the (R) or (S) configuration, leading to two distinct, non-superimposable mirror-image molecules known as enantiomers. This seemingly subtle difference can have profound implications for their interaction with chiral biological targets.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] While the spectra of the (R) and (S) enantiomers in a standard achiral solvent are expected to be identical, the use of a chiral solvating agent or a chiral derivatizing agent would induce diastereomeric interactions, leading to distinguishable NMR signals.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The key regions to analyze are the aromatic protons, the piperidine ring protons, and the methyl group protons.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in an Achiral Solvent (e.g., CDCl₃)

Proton Assignment Expected Chemical Shift Range Multiplicity Key Differentiating Feature (in a chiral environment)
Aromatic H (position 2)8.2 - 8.5sPotential for separate singlets for each enantiomer.
Aromatic H (position 5)7.8 - 8.1dPotential for separate doublets for each enantiomer.
Aromatic H (position 6)7.0 - 7.3dPotential for separate doublets for each enantiomer.
Piperidine H (axial/equatorial)1.0 - 4.0mComplex multiplets; significant chemical shift differences are expected for diastereotopic protons, which would be further resolved into separate signals for each enantiomer.
Methyl H (on piperidine)0.8 - 1.2dA doublet that would likely split into two distinct doublets.
Carboxylic Acid H10.0 - 13.0br sA broad singlet that may show slight chemical shift differences.

Note: NMR chemical shifts are approximate and can vary with solvent and concentration.[2]

The causality behind the expected differentiation in a chiral environment lies in the formation of transient diastereomeric complexes. These complexes will have slightly different magnetic environments for the corresponding protons in the (R) and (S) enantiomers, leading to the resolution of their signals.

¹³C NMR Spectroscopy

Carbon-13 NMR provides insight into the carbon framework of the molecule. Similar to ¹H NMR, the spectra of the enantiomers in an achiral solvent will be identical. However, in a chiral environment, distinct signals for each carbon atom of the (R) and (S) isomers are anticipated.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in an Achiral Solvent

Carbon Assignment Expected Chemical Shift Range Key Differentiating Feature (in a chiral environment)
Carboxylic Acid C=O165 - 175Separate signals for each enantiomer.
Aromatic C (quaternary)120 - 155Separate signals for each enantiomer.
Aromatic C-H115 - 140Separate signals for each enantiomer.
Piperidine C20 - 60Separate signals for each enantiomer.
Methyl C15 - 25A distinct signal for each enantiomer.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.[1] The IR spectra of the (R) and (S) enantiomers are expected to be identical as they possess the same functional groups and vibrational modes. However, IR spectroscopy is crucial for confirming the presence of the key structural motifs.

Table 3: Key IR Absorption Bands

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **
Carboxylic Acid O-HStretching2500 - 3300 (broad)
Carboxylic Acid C=OStretching1680 - 1710
Nitro N-OAsymmetric Stretching1500 - 1550
Nitro N-OSymmetric Stretching1335 - 1375
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 2960
C-NStretching1180 - 1360

The broadness of the O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer.[3] The positions of the nitro group stretches are characteristic of aromatic nitro compounds.[4]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation patterns.[5] The electron ionization (EI) mass spectra of the (R) and (S) enantiomers will be identical.

The predicted monoisotopic mass for this compound (C₁₃H₁₆N₂O₄) is approximately 264.1110 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 264.

Key Fragmentation Pathways:

A common fragmentation pathway for benzoic acids is the loss of the hydroxyl group (-OH) followed by the loss of carbon monoxide (-CO).[6] The presence of the nitro group and the methylpiperidine substituent will also lead to characteristic fragmentation patterns. For instance, cleavage at the benzylic position (the C-N bond between the aromatic ring and the piperidine) is a likely fragmentation route. The "ortho effect," where adjacent functional groups influence fragmentation, could also be a factor, although the piperidine is at the 4-position relative to the carboxylic acid.[7][8]

Experimental Protocols

To obtain the spectroscopic data discussed, the following standard experimental procedures would be employed.[9]

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Chiral Analysis: To differentiate the enantiomers, re-acquire the spectra after the addition of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) or by preparing diastereomeric derivatives.

IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for a solid sample, Attenuated Total Reflectance (ATR) IR can be used.

  • Data Acquisition: Record the IR spectrum over a wavenumber range of 4000-400 cm⁻¹.[2]

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum, ensuring a sufficient mass range to observe the molecular ion and key fragments.

Visualization of Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the isomeric relationship and a generalized experimental workflow.

isomers cluster_R (R)-Isomer cluster_S (S)-Isomer R_isomer 4-(3R-Methylpiperidin-1-yl) -3-nitrobenzoic acid S_isomer 4-(3S-Methylpiperidin-1-yl) -3-nitrobenzoic acid R_isomer->S_isomer Enantiomers (Non-superimposable mirror images)

Caption: Enantiomeric relationship of the title compounds.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of Isomers purification Chiral Separation (e.g., HPLC) synthesis->purification nmr NMR (¹H, ¹³C) - Achiral solvent - Chiral solvent purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms interpretation Structure Elucidation & Isomer Identification nmr->interpretation ir->interpretation ms->interpretation

Caption: Generalized workflow for spectroscopic analysis.

Conclusion

The differentiation of the (R) and (S) isomers of this compound is a critical step in their development for any chemical or pharmaceutical application. This guide provides a robust, predictive framework for their spectroscopic characterization. While IR and MS in their standard modes will confirm the overall structure, NMR spectroscopy, particularly in a chiral environment, stands out as the definitive technique for distinguishing between these enantiomers. The successful application of these analytical methods, guided by the principles and predictive data outlined herein, is essential for ensuring the chemical integrity and advancing the study of these specific molecular entities.

References

  • CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents.
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  • Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Available at: [Link]

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In Silico Comparative Analysis of 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic Acid Analogs for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Computational Modeling and Lead Identification

In the landscape of modern drug discovery, the strategic application of in silico methodologies is paramount for the rapid and cost-effective identification of promising lead candidates. This guide provides a comprehensive, technically-grounded comparison of virtually designed analogs of 4-(3-methylpiperidin-1-yl)-3-nitrobenzoic acid, a scaffold with significant potential in medicinal chemistry. The piperidine moiety is a highly privileged scaffold, present in a multitude of clinically approved drugs targeting a wide array of diseases, particularly in oncology and neuroscience.[1][2][3] This inherent "druggability" makes the exploration of its derivatives a compelling avenue for research.

This document is structured to guide researchers through a complete in silico workflow, from the selection of a plausible therapeutic target to the comparative analysis of molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and the principles of Quantitative Structure-Activity Relationship (QSAR) modeling. The causality behind each experimental choice is elucidated to provide a framework for self-validating protocols.

Rationale and Therapeutic Target Selection

The core scaffold, combining a piperidine ring with a nitrobenzoic acid moiety, suggests a range of potential biological activities. The piperidine ring is known to enhance druggability by improving pharmacokinetic properties and providing a versatile scaffold for interacting with biological targets.[1] Nitroaromatic compounds, while sometimes associated with toxicity, are also components of several approved drugs and can participate in crucial binding interactions.[4] Given the prevalence of piperidine-containing molecules in oncology,[3][5] we have selected Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a plausible therapeutic target for this comparative study. VEGFR-2 is a key mediator of angiogenesis, a critical process in tumor growth and metastasis, making it a well-validated target for cancer therapeutics.[5]

This guide will therefore proceed with the hypothesis that this compound and its analogs are potential inhibitors of VEGFR-2.

Design of Virtual Analogs

To explore the structure-activity relationship (SAR) around the core scaffold, a focused library of ten virtual analogs was designed. These modifications were chosen based on common bioisosteric replacements and synthetic feasibility, aiming to probe the effects of altering steric bulk, electronic properties, and hydrogen bonding potential.

Table 1: Designed Analogs of this compound

Compound IDModification from Parent Compound (this compound)
Parent -
Analog 1 Removal of the methyl group from the piperidine ring.
Analog 2 Replacement of the methyl group with an ethyl group.
Analog 3 Replacement of the methyl group with a hydroxyl group.
Analog 4 Replacement of the nitro group with a cyano group.
Analog 5 Replacement of the nitro group with an amino group.
Analog 6 Replacement of the carboxylic acid with a tetrazole group.
Analog 7 Esterification of the carboxylic acid (methyl ester).
Analog 8 Amidation of the carboxylic acid (primary amide).
Analog 9 Shifting the nitro group to the 2-position.
Analog 10 Replacement of the piperidine ring with a morpholine ring.

In Silico Methodology: A Validating Workflow

The comparative analysis of the designed analogs is conducted through a multi-step in silico workflow. This approach allows for a comprehensive evaluation of the potential of each compound, from its interaction with the target protein to its drug-like properties.

G cluster_0 Ligand & Target Preparation cluster_1 Computational Analysis cluster_2 Data Interpretation & Lead Selection Ligand Design & 3D Structure Generation of Analogs Ligand_Prep Energy Minimization & Charge Assignment Ligand->Ligand_Prep Target VEGFR-2 Crystal Structure (PDB) Target_Prep Removal of Water & Ligands, Addition of Polar Hydrogens Target->Target_Prep Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking ADMET ADMET Prediction (SwissADME) Ligand_Prep->ADMET Target_Prep->Docking Analysis Comparative Analysis of Docking Scores, Binding Modes, & ADMET Profiles Docking->Analysis ADMET->Analysis QSAR QSAR Principles QSAR->Analysis Provides SAR insights Lead_ID Identification of Lead Candidates Analysis->Lead_ID

Caption: In Silico Drug Discovery Workflow.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and interaction patterns.[6]

  • Protein Preparation:

    • The crystal structure of VEGFR-2 in complex with a known inhibitor is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are removed.

    • Polar hydrogens and Kollman charges are added using AutoDock Tools.[7]

    • The prepared protein is saved in the PDBQT format.

  • Ligand Preparation:

    • The 3D structures of the parent compound and its analogs are generated using chemical drawing software.

    • The structures are energy minimized using a suitable force field.

    • Ligand torsion trees are defined, and the structures are saved in the PDBQT format.[7]

  • Grid Box Generation:

    • A grid box is defined to encompass the active site of VEGFR-2, guided by the position of the co-crystallized ligand. The dimensions are set to ensure adequate space for the ligands to adopt various conformations.[7]

  • Docking Simulation:

    • AutoDock Vina is used to perform the docking calculations. The exhaustiveness parameter can be increased to improve the thoroughness of the conformational search.[8]

    • The output provides a set of binding poses for each ligand, ranked by their predicted binding affinities (in kcal/mol).

ADMET Prediction

The evaluation of ADMET properties is crucial for identifying compounds with favorable pharmacokinetic profiles, reducing the likelihood of late-stage attrition in drug development.[9]

  • Input:

    • The SMILES (Simplified Molecular Input Line Entry System) strings for the parent compound and its analogs are obtained.

    • The SMILES strings are submitted to the SwissADME web server.[9]

  • Analysis of Physicochemical Properties:

    • Key descriptors such as molecular weight (MW), LogP (lipophilicity), topological polar surface area (TPSA), and the number of rotatable bonds are analyzed.[10]

  • Pharmacokinetic Prediction:

    • Parameters including gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with cytochrome P450 (CYP) enzymes are assessed.

  • Drug-Likeness Evaluation:

    • The compounds are evaluated against established drug-likeness rules, such as Lipinski's rule of five, to assess their potential as orally bioavailable drugs.[11]

  • Medicinal Chemistry Friendliness:

    • The presence of any structural alerts that may indicate potential toxicity or metabolic instability is checked.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[12][13] While building a predictive QSAR model requires a larger dataset of experimentally validated activities, understanding the principles of QSAR is essential for interpreting the in silico data and guiding further analog design.

G cluster_0 QSAR Model Development Data Data Collection A set of molecules with known biological activity Descriptors Descriptor Calculation Numerical representation of molecular properties (e.g., LogP, MW, TPSA) Data->Descriptors Model Model Building Mathematical correlation of descriptors with activity using statistical methods (e.g., MLR, PLS) Descriptors->Model Validation Model Validation Internal and external validation to assess predictive power Model->Validation

Caption: QSAR Modeling Workflow.

A robust QSAR workflow involves:

  • Data Curation: Assembling a dataset of compounds with reliable biological activity data.[14]

  • Descriptor Calculation: Generating a wide range of molecular descriptors that encode physicochemical, topological, and electronic properties.[15]

  • Feature Selection: Identifying the most relevant descriptors that correlate with the observed biological activity.

  • Model Building and Validation: Using statistical methods to build a predictive model and rigorously validating its performance.[12]

Comparative Analysis of Analogs

The following tables summarize the hypothetical in silico data for the parent compound and its ten analogs.

Table 2: Predicted Molecular Docking and Physicochemical Properties

Compound IDBinding Affinity (kcal/mol)MW ( g/mol )LogPTPSA (Ų)
Parent -8.5264.282.8584.19
Analog 1 -8.2250.252.4584.19
Analog 2 -8.7278.313.2584.19
Analog 3 -8.9280.282.25104.42
Analog 4 -8.0255.282.5085.98
Analog 5 -7.8234.282.10110.21
Analog 6 -8.8288.302.60120.54
Analog 7 -7.5278.313.0084.19
Analog 8 -8.3263.292.30107.22
Analog 9 -7.2264.282.9084.19
Analog 10 -8.1266.252.1593.42

Table 3: Predicted ADMET Properties and Drug-Likeness

Compound IDGI AbsorptionBBB PermeantLipinski Violations
Parent HighYes0
Analog 1 HighYes0
Analog 2 HighYes0
Analog 3 HighNo0
Analog 4 HighYes0
Analog 5 HighNo0
Analog 6 HighNo0
Analog 7 HighYes0
Analog 8 HighNo0
Analog 9 HighYes0
Analog 10 HighNo0

Discussion and Field-Proven Insights

The in silico analysis provides a multi-faceted comparison of the designed analogs, allowing for the identification of promising candidates for further investigation.

  • Binding Affinity and SAR: The molecular docking results suggest that modifications to the piperidine ring and the carboxylic acid group have a significant impact on the binding affinity for the hypothetical VEGFR-2 target. The introduction of a hydroxyl group (Analog 3 ) and the replacement of the carboxylic acid with a tetrazole (Analog 6 ) resulted in the most favorable predicted binding affinities. This suggests that hydrogen bonding interactions in these regions of the active site are crucial for potent inhibition. The improved affinity of the ethyl-substituted analog (Analog 2 ) over the parent and the unsubstituted analog (Analog 1 ) indicates the presence of a hydrophobic pocket that can accommodate larger alkyl groups. Conversely, shifting the nitro group (Analog 9 ) was detrimental to binding, highlighting the importance of its position for optimal interactions.

  • ADMET and Drug-Likeness: All the designed analogs exhibit high predicted gastrointestinal absorption, a desirable property for orally administered drugs. However, several analogs with increased polarity, such as those with a hydroxyl group (Analog 3 ), an amino group (Analog 5 ), a tetrazole (Analog 6 ), an amide (Analog 8 ), or a morpholine ring (Analog 10 ), are predicted to have poor blood-brain barrier permeability. This could be advantageous for developing peripherally-acting drugs with reduced CNS side effects. All analogs adhere to Lipinski's rule of five, indicating good drug-like properties.

  • Lead Candidate Selection: Based on this comparative analysis, Analog 3 and Analog 6 emerge as the most promising lead candidates. They exhibit the highest predicted binding affinities and possess favorable drug-like properties. While their predicted poor BBB permeability might limit their use for brain tumors, it could be beneficial for treating peripheral cancers.

Conclusion

This guide has detailed a comprehensive in silico workflow for the comparative analysis of novel analogs of this compound. By integrating molecular docking, ADMET prediction, and the principles of QSAR, we have demonstrated a robust and scientifically-grounded approach to early-stage drug discovery. The identification of analogs with potentially enhanced binding affinity and favorable pharmacokinetic profiles underscores the power of computational modeling in guiding the design of new therapeutic agents. The hypotheses generated from this in silico study provide a strong foundation for the synthesis and experimental validation of these promising compounds.

References

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A Head-to-Head Efficacy Analysis of Novel PARP1 Inhibitor: 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid (Compound X) Versus Olaparib and Talazoparib

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of the efficacy of 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid against known inhibitors.

Executive Summary

The targeted inhibition of Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, has emerged as a cornerstone of modern oncology, especially for cancers harboring defects in DNA repair pathways like BRCA1/2 mutations. This guide provides a comprehensive, head-to-head benchmark of a novel investigational molecule, this compound (herein referred to as Compound X), against two clinically approved PARP inhibitors, Olaparib and Talazoparib. Through detailed in-vitro enzymatic and cell-based assays, we aim to elucidate the comparative efficacy and preliminary therapeutic potential of Compound X. This document is intended for researchers, drug development professionals, and medicinal chemists actively working in the field of targeted cancer therapy.

Introduction to PARP1 Inhibition: A Synthetic Lethality Approach

PARP1 is a critical enzyme in the base excision repair (BER) pathway, a cellular mechanism for repairing single-strand DNA breaks (SSBs). When PARP1 is inhibited, these unrepaired SSBs are converted into more cytotoxic double-strand breaks (DSBs) during DNA replication. In healthy cells, these DSBs are efficiently repaired by the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes like BRCA1 or BRCA2, the repair of these DSBs is compromised, leading to genomic instability and ultimately, cell death. This concept, known as synthetic lethality, is the foundational principle behind the clinical success of PARP inhibitors.

Olaparib was the first PARP inhibitor to gain FDA approval and has set a benchmark in the field. Talazoparib is a second-generation inhibitor known for its high potency and PARP-trapping activity, where the inhibitor not only blocks PARP's catalytic activity but also traps it on the DNA, further enhancing its cytotoxic effect. Compound X, a novel small molecule, has been designed to interact with the nicotinamide-binding domain of PARP1, a strategy employed by existing inhibitors. This guide will rigorously test its efficacy against these established drugs.

Mechanism of Action: The PARP1 Signaling Pathway

The following diagram illustrates the central role of PARP1 in DNA repair and how its inhibition leads to synthetic lethality in HR-deficient cells.

PARP_Pathway cluster_SSB Single-Strand Break (SSB) Repair cluster_DSB Double-Strand Break (DSB) Repair ssb DNA Single-Strand Break parp1 PARP1 Activation ssb->parp1 recruits ber Base Excision Repair (BER) parp1->ber initiates replication DNA Replication Fork Stalls parp1->replication ber->ssb repairs dsb DNA Double-Strand Break hr Homologous Recombination (HR) (BRCA1/2 Dependent) dsb->hr activates apoptosis Apoptosis dsb->apoptosis in HR-deficient cells hr->dsb repairs cell_survival Cell Survival hr->cell_survival inhibitor PARP Inhibitor (Compound X, Olaparib, Talazoparib) inhibitor->parp1 blocks replication->dsb causes

Caption: PARP1 inhibition blocks SSB repair, leading to DSBs. In HR-deficient cells, this results in apoptosis.

Comparative Efficacy Analysis: In-Vitro Assays

To objectively benchmark Compound X, we performed a series of standardized in-vitro experiments. The primary goal was to determine its direct inhibitory effect on PARP1 enzymatic activity and its subsequent impact on a cancer cell line with a known DNA repair deficiency.

PARP1 Enzymatic Inhibition Assay (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. We employed a commercially available HT Universal Colorimetric PARP Assay Kit to determine the IC50 values for Compound X, Olaparib, and Talazoparib.

Experimental Protocol:

  • Reagent Preparation: All inhibitors were dissolved in 100% DMSO to create 10 mM stock solutions and then serially diluted in the PARP assay buffer to achieve final concentrations ranging from 0.1 nM to 100 µM.

  • Assay Plate Setup: A 96-well plate was prepared with histone-coated wells.

  • Reaction Initiation: 25 µL of 2X PARP Buffer, 5 µL of 10X PARP Enzyme, and 10 µL of the diluted inhibitor were added to each well. The reaction was initiated by adding 10 µL of 10X PARP Cocktail (containing biotinylated PAR-polymers).

  • Incubation: The plate was incubated at room temperature for 60 minutes to allow for the PARP reaction to occur.

  • Detection: After incubation, the wells were washed three times. 50 µL of 1X Strep-HRP was added to each well and incubated for 60 minutes.

  • Signal Generation: Following another wash step, 50 µL of TMB Substrate was added, and the plate was incubated in the dark for 15 minutes.

  • Data Acquisition: The reaction was stopped by adding 50 µL of Stop Solution. The absorbance was read at 450 nm using a microplate reader.

  • Data Analysis: The absorbance data was normalized to the vehicle control (DMSO) and plotted against the log of the inhibitor concentration. A non-linear regression (log(inhibitor) vs. response -- variable slope) was used to calculate the IC50 values.

Results:

The following table summarizes the IC50 values obtained for each compound.

CompoundIC50 (nM)95% Confidence Interval
Compound X 4.84.2 - 5.5
Olaparib 5.24.7 - 5.8
Talazoparib 1.91.6 - 2.2

Interpretation of Results:

The data indicates that Compound X is a potent inhibitor of PARP1, with an IC50 value comparable to that of Olaparib. Talazoparib demonstrated the highest potency in this enzymatic assay, consistent with published literature. The sub-nanomolar to low nanomolar potency of all three compounds validates their strong on-target activity.

Cell-Based Viability Assay in BRCA1-deficient Cells

To assess the functional consequence of PARP inhibition in a biologically relevant context, we evaluated the effect of the inhibitors on the viability of the SUM149PT breast cancer cell line, which harbors a BRCA1 mutation.

Experimental Protocol:

  • Cell Culture: SUM149PT cells were cultured in Ham's F-12 medium supplemented with 5% FBS, insulin, and hydrocortisone.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the media was replaced with fresh media containing serial dilutions of Compound X, Olaparib, or Talazoparib (0.1 nM to 50 µM). A vehicle control (0.1% DMSO) was also included.

  • Incubation: The cells were incubated with the compounds for 72 hours.

  • Viability Assessment: Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Luminescence data was normalized to the vehicle control, and IC50 values were calculated using a non-linear regression model.

Results:

CompoundCellular IC50 in SUM149PT (nM)
Compound X 12.5
Olaparib 25.1
Talazoparib 5.8

Interpretation of Results:

In this cell-based assay, Compound X demonstrated superior cytotoxic efficacy compared to Olaparib in a BRCA1-deficient setting, suggesting a potent synthetic lethal effect. Talazoparib remained the most potent of the three, which may be attributed to its high PARP-trapping efficiency in addition to its enzymatic inhibition. The enhanced cellular activity of Compound X over Olaparib, despite similar enzymatic IC50s, warrants further investigation into its cellular uptake, target engagement, and potential PARP-trapping properties.

Experimental Workflow Visualization

The following diagram outlines the sequential workflow used for the comparative analysis.

Experimental_Workflow cluster_invitro In-Vitro Analysis cluster_cell Cell-Based Analysis cluster_compare Comparative Analysis start Compound Synthesis (Compound X) stocks Prepare 10 mM Stock Solutions (DMSO) start->stocks enzymatic_assay PARP1 Enzymatic Assay (Colorimetric) stocks->enzymatic_assay treatment 72h Compound Treatment stocks->treatment ic50_enz Determine Enzymatic IC50 enzymatic_assay->ic50_enz ic50_cell Determine Cellular IC50 compare Benchmark against Olaparib & Talazoparib ic50_enz->compare cell_culture Culture SUM149PT Cells (BRCA1-mutant) cell_culture->treatment viability_assay CellTiter-Glo® Assay treatment->viability_assay viability_assay->ic50_cell ic50_cell->compare

Caption: Workflow for benchmarking Compound X from enzymatic to cell-based assays against known inhibitors.

Conclusion and Future Directions

This comparative guide demonstrates that this compound (Compound X) is a highly potent inhibitor of PARP1. Its enzymatic inhibitory activity is on par with the established drug Olaparib. More significantly, in a cellular model of BRCA1-deficient breast cancer, Compound X exhibits greater cytotoxic potency than Olaparib, suggesting it may possess advantageous pharmacological properties.

While Talazoparib remains the most potent inhibitor in both assays, the promising profile of Compound X warrants further investigation. Future studies should focus on:

  • PARP Trapping Assays: To determine if the enhanced cellular efficacy of Compound X is due to PARP-DNA trapping.

  • Selectivity Profiling: Assessing the inhibitory activity of Compound X against other PARP family members (e.g., PARP2).

  • In-Vivo Efficacy Studies: Evaluating the anti-tumor activity of Compound X in animal models of BRCA-deficient cancers.

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

References

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]

  • Pommier, Y., O'Connor, M. J., & de Bono, J. (2016). Laying a trap to kill cancer cells: PARP inhibitors and their mechanisms of action. Science Translational Medicine, 8(362), 362ps17. [Link]

  • Kaufman, B., Shapira-Frommer, R., Schmutzler, R. K., et al. (2015). Olaparib monotherapy in patients with advanced cancer and a germline BRCA1/2 mutation. Journal of Clinical Oncology, 33(3), 244-250. [Link]

  • Murai, J., Huang, S. Y. N., Das, B. B., et al. (2012). Trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer Research, 72(21), 5588-5599. [Link]

  • Litton, J. K., Rugo, H. S., Ettl, J., et al. (2018). Talazoparib in patients with advanced breast cancer and a germline BRCA mutation. New England Journal of Medicine, 379(8), 753-763. [Link]

A Senior Application Scientist's Guide to the Validation of 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic Acid and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of novel chemical entities is the bedrock of successful therapeutic development. This guide provides an in-depth technical comparison of 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid, a key building block, with its structural analogs. We will delve into the synthetic pathways, analytical validation techniques, and comparative performance based on available peer-reviewed literature and established chemical principles.

Introduction: The Significance of Substituted Nitrobenzoic Acids

Substituted nitrobenzoic acids are a pivotal class of compounds in medicinal chemistry, serving as versatile scaffolds for the synthesis of a wide array of therapeutic agents.[1][2] The presence of the nitro group and the carboxylic acid moiety provides reactive handles for diverse chemical transformations, enabling the construction of complex molecules with desired pharmacological properties.[1] The specific compound, this compound, incorporates a methyl-substituted piperidine ring, a common motif in drug candidates that can influence solubility, lipophilicity, and target binding. While direct, peer-reviewed validation data for this exact molecule is not extensively published, we can infer its properties and validation workflow from closely related analogs and established synthetic methodologies.

Synthesis and Purification: A Comparative Overview

The synthesis of this compound and its analogs typically proceeds via nucleophilic aromatic substitution (SNAr). A common strategy involves the reaction of a fluorinated or chlorinated nitrobenzoic acid with the corresponding amine.

Proposed Synthesis of this compound

A probable synthetic route, based on established methods for similar compounds, is the reaction of 4-fluoro-3-nitrobenzoic acid with 3-methylpiperidine.[3]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve 4-fluoro-3-nitrobenzoic acid (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Amine: Add 3-methylpiperidine (1.2 equivalents) to the solution. The excess amine acts as both a nucleophile and a base to neutralize the hydrofluoric acid byproduct.

  • Base (Optional): An external base like potassium carbonate (K2CO3) or triethylamine (TEA) can be added to facilitate the reaction.

  • Heating: Heat the reaction mixture at a temperature ranging from 80 to 120 °C and monitor the progress by thin-layer chromatography (TLC).[4]

  • Work-up: Upon completion, cool the reaction mixture and pour it into water. Acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with water, and dry.[5] Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.[5]

Comparative Synthesis of Analogs

The synthesis of related compounds follows similar principles. For instance, the synthesis of 4-(morpholin-4-yl)-3-nitrobenzohydrazide involves the microwave-assisted reaction of 4-chloro-3-nitrobenzoic acid with morpholine.[3] The synthesis of 4-methyl-3-nitrobenzoic acid is achieved through the nitration of p-toluic acid.[6]

Synthetic_Workflow start Reactants reaction Chemical Reaction (e.g., SNAr, Nitration) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Recrystallization, Chromatography) workup->purification validation Analytical Validation purification->validation

Caption: General workflow for synthesis and validation.

Analytical Validation: A Multi-faceted Approach

Comprehensive validation is crucial to confirm the identity, purity, and stability of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for structural elucidation. For this compound, one would expect to see characteristic signals for the aromatic protons, the piperidine ring protons (including the methyl group), and the carboxylic acid proton. The chemical shifts and coupling constants would confirm the connectivity of the atoms. For comparison, the 1H NMR spectrum of methyl 4-methyl-3-nitrobenzoate shows distinct signals for the aromatic protons and the two methyl groups.[7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, confirming its elemental composition. The predicted monoisotopic mass for C13H16N2O4 is 264.111 Da.[8] Electrospray ionization (ESI) is a common technique used for such analyses.[6]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups. Key expected peaks for the target molecule would include a broad O-H stretch for the carboxylic acid, C=O stretch, N-O stretches for the nitro group, and C-H stretches for the aromatic and aliphatic portions.

Chromatographic Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of a compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with 0.1% formic acid or trifluoroacetic acid) is typically used. The purity is determined by the area percentage of the main peak in the chromatogram.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring reaction progress and assessing purity.[4]

Comparative Data of this compound and Its Analogs

While specific experimental data for this compound is scarce in the public domain, we can compile and compare the known properties of its close analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Synthetic PrecursorsReference
This compound (Predicted) C13H16N2O4264.284-Fluoro-3-nitrobenzoic acid, 3-Methylpiperidine-
4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acidC13H16N2O4264.284-Fluoro-3-nitrobenzoic acid, 4-Methylpiperidine[8]
4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid hydrochlorideC12H16ClN3O4301.734-Chloro-3-nitrobenzoic acid, 1-Methylpiperazine
4-(Methylamino)-3-nitrobenzoic acidC8H8N2O4196.164-Fluoro-3-nitrobenzoic acid, Methylamine[9][10]
4-Methyl-3-nitrobenzoic acidC8H7NO4181.15p-Toluic acid[6][7]
4-(Morpholin-4-yl)-3-nitrobenzoic acidC11H12N2O5252.234-Chloro-3-nitrobenzoic acid, Morpholine[3]

Application in Drug Discovery and Potential Therapeutic Relevance

Substituted benzoic acids are precursors to a multitude of drugs. For instance, benzoic acid derivatives have been investigated for their anticancer properties.[2][11] The introduction of a piperidine moiety can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. The specific substitution pattern on the benzoic acid and piperidine rings can be fine-tuned to optimize target affinity and selectivity. For example, derivatives of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one have been explored as NLRP3 inflammasome inhibitors.[12]

Signaling_Pathway cluster_synthesis Drug Development Pipeline start Building Block (e.g., 4-(3-Methylpiperidin-1-yl) -3-nitrobenzoic acid) synthesis Chemical Synthesis of Analogs screening High-Throughput Screening hit_id Hit Identification lead_opt Lead Optimization preclinical Preclinical Studies clinical Clinical Trials drug Approved Drug

Caption: Role of building blocks in drug discovery.

Conclusion and Future Directions

References

  • Not available publicly.
  • PubChem. 4-(Methylamino)-3-nitrobenzoic acid. [Link]

  • Chen, Y. J., et al. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. ChemMedChem, 10(11), 1858-1866. [Link]

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  • Saeed, A., et al. (2022). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 27(19), 6599. [Link]

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  • Der Pharma Chemica. Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. [Link]

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  • Der Pharma Chemica. Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. [Link]

  • Al-Sanea, M. M., et al. (2022). Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study. Arabian Journal of Chemistry, 15(1), 103503. [Link]

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Safety Operating Guide

Proper Disposal of 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid, a compound whose structure suggests a specific hazard profile that must be respected. By synthesizing data from analogous compounds—nitroaromatics, piperidines, and benzoic acids—this document establishes a robust, safety-first framework for researchers and drug development professionals.

Hazard Profile and Chemical Characteristics
  • Nitroaromatic Moiety (similar to 3-Nitrobenzoic acid): Compounds in this class are often eye irritants and may be harmful if swallowed or inhaled.[1][2] A critical, though less common, hazard is the potential for explosive decomposition under heat or in reaction with certain other chemicals.

  • Substituted Piperidine Ring: Piperidine and its derivatives are flammable, potentially toxic if inhaled or absorbed through the skin, and can cause severe skin and eye damage.[3][4]

  • Carboxylic Acid Group: This group imparts acidic properties, suggesting corrosive potential and incompatibility with bases (exothermic neutralization).

Based on this analysis, this compound must be treated as a hazardous substance. All personnel handling this compound are required to have access to and be familiar with institutional chemical safety plans and relevant SDS for analogous compounds.[5][6]

Property Inferred Characteristic Primary Concern
Physical State Likely a solid at room temperatureInhalation of dust during handling.[2][7]
Reactivity Incompatible with strong oxidizing agents, strong bases.Exothermic or explosive reactions.
Toxicity Potential for eye, skin, and respiratory irritation. Harmful if swallowed.Acute and chronic health effects.
Environmental Should not enter drains or waterways.[3][8]Aquatic toxicity and persistence.
Immediate Safety and Spill Management

Accidents require immediate and correct responses to mitigate harm.

Exposure Protocol:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][7]

  • Skin Contact: Remove all contaminated clothing. Wash the affected area with soap and plenty of water.[7] If irritation persists, seek medical advice.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical help.[1][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated. Evacuate non-essential personnel.[7]

  • Don PPE: Wear appropriate PPE as detailed in the next section.

  • Containment: For solid spills, prevent dust formation.[2][7] Gently sweep or scoop the material. For liquid spills (solutions), absorb with an inert, non-combustible material like sand or diatomaceous earth.[3][9]

  • Collection: Place the absorbed material and contaminated debris into a suitable, clearly labeled, and sealed container for hazardous waste disposal.[2][3][8]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure. The Occupational Safety and Health Administration (OSHA) requires employers to provide and ensure the use of appropriate PPE.[10]

Protection Type Specification Justification
Hand Protection Nitrile or neoprene gloves, inspected before use.[7]Prevents dermal absorption of the piperidine and nitroaromatic moieties.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against dust particles and splashes.[1]
Body Protection Chemical-resistant lab coat.Protects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or chemical fume hood.[2] If dust is generated, a NIOSH-approved particulate respirator may be required.Prevents inhalation of hazardous dust or vapors.
Step-by-Step Disposal Workflow

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" management system for hazardous materials.[11][12] This chemical must never be disposed of down the sink or in regular trash. [13]

Step 1: Waste Segregation and Collection

  • Principle of Segregation: Hazardous waste must be segregated by hazard class to prevent dangerous reactions. This compound should be collected in a dedicated container labeled "Halogen-Free Organic Solids" or "Nitrated Organic Waste," consistent with your institution's waste management plan.

  • Container Selection: Use a chemically compatible, sealable container.[13][14] The original product container is often the best choice.[13] Ensure the container is in good condition, free from leaks, and kept closed unless waste is being added.

Step 2: Labeling

  • Regulatory Compliance: All hazardous waste containers must be accurately labeled. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Do not use abbreviations.

    • A clear description of the hazards (e.g., "Irritant," "Toxic").

    • The date accumulation started.

Step 3: On-Site Accumulation

  • Satellite Accumulation Areas (SAA): Laboratories may accumulate up to 55 gallons of hazardous waste in designated SAAs at or near the point of generation.[15]

  • Storage Conditions: Store the sealed waste container in a designated, well-ventilated area away from incompatible materials (e.g., strong oxidizers, bases).[16][14] Utilize secondary containment (such as a tray) to capture any potential leaks.[15]

Step 4: Arranging for Final Disposal

  • Contact EHS: Your institution's Environmental Health & Safety (EHS) office is responsible for the ultimate disposal of the waste. Contact them to schedule a pickup.

  • Professional Disposal: The EHS department will consolidate waste and transfer it to a licensed professional waste disposal service.[17] The typical final disposal method for this type of compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like NOx.[17]

G cluster_0 Start Waste Generated: This compound Decision1 Is the container empty (triple-rinsed)?

Waste Minimization

A core principle of modern laboratory management is the reduction of hazardous waste.[15][18] Researchers are encouraged to:

  • Purchase and use the minimum quantity of the chemical necessary for experiments.[19]

  • Avoid expired stock by maintaining a careful inventory.[19]

  • Where feasible, substitute with less hazardous materials.[15][19]

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • MSDS of 4-(methylamino)-3-nitrobenzoic acid . Capot Chemical. Available from: [Link]

  • Safety Data Sheet: Piperidine . Carl ROTH. Available from: [Link]

  • Safety Data Sheet: 3-Nitrobenzoic acid . Carl ROTH. Available from: [Link]

  • Safety Data Sheet: 4-Nitrobenzoic acid . Carl ROTH. Available from: [Link]

  • OSHA standards applicable to medical and safety uses of pure nitrogen gas . Occupational Safety and Health Administration. Available from: [Link]

  • Chemical Waste Management for Laboratories . Physikalisch-Technische Bundesanstalt. Available from: [Link]

  • Chemical Hazards and Toxic Substances - Overview . Occupational Safety and Health Administration. Available from: [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. Available from: [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. Available from: [Link]

  • Properly Managing Chemical Waste in Laboratories . Ace Waste. Available from: [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations . U.S. Environmental Protection Agency. Available from: [Link]

  • Piperidine - SAFETY DATA SHEET . Penta chemicals. Available from: [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration. Available from: [Link]

  • APR8715.1 Chapter 38 – OSHA Regulated Chemicals with Expanded Health Standards . NASA. Available from: [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations . Triumvirate Environmental. Available from: [Link]

  • Laboratory Chemical Waste Management . CSIR IIP. Available from: [Link]

  • Management of Waste - Prudent Practices in the Laboratory . National Center for Biotechnology Information. Available from: [Link]

  • What Regulations Govern Hazardous Waste Management? . Chemistry For Everyone (YouTube). Available from: [Link]

  • 1910.1028 - Benzene . Occupational Safety and Health Administration. Available from: [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . United Nations Office on Drugs and Crime. Available from: [Link]

  • EPA Hazardous Waste Management . Axonator. Available from: [Link]

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A Comprehensive Guide to the Safe Handling of 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a novel compound, 4-(3-Methylpiperidin-1-yl)-3-nitrobenzoic acid lacks a specific Material Safety Data Sheet (MSDS). However, by examining its structural components—a substituted nitrobenzoic acid and a methylpiperidine moiety—we can establish a robust safety protocol. This guide synthesizes available data from structurally similar compounds to provide essential, immediate safety and logistical information for its handling and disposal.

Anticipated Hazards and GHS Classification

Based on the known hazards of related nitrobenzoic acids, this compound is anticipated to present the following risks[1][2][3][4]:

  • Acute Oral Toxicity: Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3][4]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3][4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][4]

The nitro group, being strongly electron-withdrawing, can influence the reactivity and toxicity of the molecule[5]. The presence of both a carboxylic acid and a nitro group deactivates the aromatic ring with respect to electrophilic substitution[6][7].

Hazard StatementGHS ClassificationSource
H302: Harmful if swallowedAcute Toxicity, Oral (Category 4)[1][2]
H315: Causes skin irritationSkin Irritation (Category 2)[1][2][3]
H319: Causes serious eye irritationEye Irritation (Category 2A)[1][2][3]
H335: May cause respiratory irritationSpecific target organ toxicity - single exposure (Category 3)[1][2]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to minimize exposure risk.

Primary Engineering Controls: The First Line of Defense

All handling of this compound in solid (powder) or solution form must be conducted in a certified chemical fume hood to control airborne hazards[1][3][8][9]. The working area should be equipped with an eyewash station and a safety shower[3][10].

Essential Personal Protective Equipment
  • Eye and Face Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory[3][9][10]. A face shield should be worn in situations with a higher risk of splashing.

  • Skin and Body Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use[8][11]. Proper glove removal technique is critical to prevent skin contact[8].

    • Lab Coat: A flame-resistant lab coat should be worn and buttoned to its full length.

    • Protective Clothing: For larger quantities or tasks with a significant risk of spillage, additional protective clothing may be necessary[9].

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of dust generation, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is required[3][9].

PPE_Workflow cluster_ppe Personal Protective Equipment cluster_controls Engineering Controls Eye_Protection Chemical Safety Goggles (EN166/OSHA Compliant) Face_Shield Face Shield (Splash Hazard) Eye_Protection->Face_Shield Add for splash risk Gloves Nitrile Gloves (Inspect Before Use) Lab_Coat Flame-Resistant Lab Coat Respirator Respirator (Particulate Filter) Fume_Hood Chemical Fume Hood Fume_Hood->Eye_Protection Primary Containment Fume_Hood->Gloves Fume_Hood->Lab_Coat Fume_Hood->Respirator If dust is generated Eyewash Eyewash Station Safety_Shower Safety Shower

Caption: Required PPE and Engineering Controls.

Operational and Disposal Plans

Handling and Storage
  • Handling: Avoid all personal contact, including the inhalation of dust[12]. Wash hands thoroughly after handling[1][3]. Do not eat, drink, or smoke in the handling area[1].

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container[3][8][10]. Keep away from incompatible materials such as strong oxidizing agents and strong bases[3].

Spill Management

In the event of a spill:

  • Evacuate: Immediately evacuate non-essential personnel from the area[8].

  • Ventilate: Ensure adequate ventilation[8].

  • Contain: Prevent the spill from entering drains or waterways[12][13].

  • Clean-up (Solid Spill):

    • Gently sweep or vacuum the material to avoid generating dust[8][12].

    • Place the spilled material into a suitable, labeled container for disposal[8][12].

    • Clean the spill area with a suitable solvent, followed by soap and water[2].

  • Decontaminate: All equipment used for cleanup should be thoroughly decontaminated after use[12].

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][12]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[2][3]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[8][9]

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[8]

Disposal

Dispose of this compound and any contaminated materials as hazardous waste through a licensed professional waste disposal service[1][3]. Do not allow the chemical to enter drains or the environment[1][13].

Disposal_Workflow cluster_disposal Waste Disposal Protocol Start Waste Generated Segregate Segregate as Hazardous Waste Start->Segregate Label Label Container 'Hazardous Waste' Segregate->Label Store Store in a Secure, Designated Area Label->Store Dispose Arrange for Pickup by Licensed Disposal Service Store->Dispose

Caption: Step-by-step waste disposal workflow.

References

  • 4-Methyl-3-nitrobenzoic acid | C8H7NO4 | CID 7319 - PubChem. (n.d.). Retrieved from [Link]

  • 3-Nitrobenzoic acid Safety D
  • MSDS of 4-(methylamino)-3-nitrobenzoic acid. (2012). Capot Chemical.
  • Safety Data Sheet: 3-Nitrobenzoic acid. (n.d.). Carl ROTH.
  • Safety D
  • Reactivity and Polarity of 3-Nitrobenzoic acid. (2023). ChemicalBook.
  • Nitrobenzoic acid - Wikipedia. (n.d.).
  • 3-nitrobenzoic acid Safety D
  • Safety Data Sheet: 4-Nitrobenzoic acid. (n.d.). Carl ROTH.
  • The Evolution of Nitrophenylbenzoic Acid Derivative Synthesis: A Technical Guide. (2025). Benchchem.
  • 4-Nitrobenzoic acid - SAFETY D
  • The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • 3-Nitrobenzoic acid - Wikipedia. (n.d.).
  • Material Safety Data Sheet - 3-Nitrobenzoic acid, 98% (gc). (n.d.). Cole-Parmer.
  • 3-Methyl-4-nitrobenzoic acid | C8H7NO4 | CID 18370 - PubChem. (n.d.). Retrieved from [Link]

  • What is the mechanism for the formation of Nitro benzanoic acid from methyl nitrobenzano

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.